molecular formula C11H19N3 B13439631 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13439631
M. Wt: 193.29 g/mol
InChI Key: DXFOVNSUGXZOQV-UHFFFAOYSA-N
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Description

4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is a chemical compound with the molecular formula C10H18N4 and a monoisotopic mass of 194.15315 Da . This compound features a piperidine ring substituted with a 1-isopropyl-1H-pyrazole group, making it a valuable nitrogen-rich heterocyclic scaffold in medicinal and synthetic chemistry. Piperidine and pyrazole motifs are prevalent in compounds with significant pharmacological profiles, and this structure serves as a critical building block for the synthesis of more complex molecules . While specific biological data for this exact compound may be limited, its structural analogs, such as N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine, are subjects of patent activity, indicating interest and potential application in early-stage drug discovery research . The provided molecular information, including the formula and mass, allows researchers to accurately identify the compound and incorporate it into their experimental workflows. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-9(2)14-8-11(7-13-14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3

InChI Key

DXFOVNSUGXZOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Characterization of 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive characterization profile for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine , a critical heterocyclic building block utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Unlike its N-linked regioisomers (often seen in Crizotinib intermediates), this compound features a C-C bond between the pyrazole C4 position and the piperidine C4 position, imparting distinct metabolic stability and vector orientation for drug design.

This document details the physicochemical properties, spectral signatures (NMR, MS), and synthesis workflows required for the identification and validation of this scaffold in drug development pipelines.

Physicochemical Profiling

The compound exists primarily as a free base or a hydrochloride salt. The isopropyl group at the pyrazole N1 position serves as a lipophilic anchor, while the secondary amine of the piperidine ring provides a vector for further diversification (e.g., amide coupling, reductive amination).

Table 1: Core Chemical Properties
PropertyValue / DescriptionNotes
IUPAC Name 4-(1-propan-2-yl-1H-pyrazol-4-yl)piperidine
CAS Number 1443287-50-0 Verify against salt forms (e.g., HCl).
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol Monoisotopic Mass: 193.158
Appearance White to off-white solidViscous oil if free base; hygroscopic solid if HCl salt.
Solubility DMSO, Methanol, DCMLimited solubility in water (free base).
pKa (Calc.) ~9.8 (Piperidine NH), ~2.5 (Pyrazole N)Piperidine is highly basic.
LogP (Calc.) 1.2 - 1.5Moderate lipophilicity due to isopropyl group.

Synthetic Pathway & Isolation

To understand the impurity profile during characterization, one must recognize the synthesis origin. The most robust route involves a Suzuki-Miyaura coupling between a pyrazole boronate and a protected piperidine electrophile, followed by deprotection.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 1-Isopropyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start1->Step1 Start2 N-Boc-4-bromopiperidine (or 4-Triflate) Start2->Step1 Intermediate Intermediate: N-Boc-4-(1-isopropylpyrazolyl)piperidine Step1->Intermediate C-C Bond Formation Step2 Acid Deprotection (TFA/DCM or HCl/MeOH) Intermediate->Step2 Boc Removal Final Target Product: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine Step2->Final Salt Formation/Free Basing

Caption: Figure 1. Standard synthetic route via Suzuki coupling. Impurities may include de-borylated pyrazole or unreacted piperidine.

Structural Characterization Data[1][2][3][4][5][6][7][8]

The following data represents the definitive spectral signature for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct septet of the isopropyl group and the symmetry of the piperidine ring (if effective rotation is fast).

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J)Structural Insight
Pyrazole-H5 7.60 – 7.75Singlet (s)1H-Deshielded aromatic proton near N1.
Pyrazole-H3 7.30 – 7.45Singlet (s)1H-Aromatic proton near C4 connection.
Isopropyl-CH 4.40 – 4.55Septet (sep)1H6.7 HzDiagnostic signal for N-isopropyl.
Piperidine-H2/H6 3.00 – 3.20Multiplet (m)2H-Adjacent to amine (deshielded).
Piperidine-H4 2.60 – 2.80Multiplet (m)1H-Methine proton at the linkage point.
Piperidine-H2'/H6' 2.50 – 2.65Multiplet (m)2H-Axial/Equatorial splitting may occur.
Piperidine-H3/H5 1.50 – 1.90Multiplet (m)4H-Ring methylene protons.
Isopropyl-CH₃ 1.40 – 1.48Doublet (d)6H6.7 HzStrong gem-dimethyl signal.
Amine NH VariesBroad (br s)1H-Shift depends on salt form/concentration.

¹³C NMR Key Signals (Predicted):

  • Pyrazole C3/C5: ~135-140 ppm (Aromatic CH)

  • Pyrazole C4: ~120-125 ppm (Quaternary C-C link)

  • Isopropyl CH: ~52-55 ppm

  • Piperidine C2/C6: ~46-48 ppm

  • Piperidine C4: ~35-38 ppm

  • Isopropyl CH₃: ~22-23 ppm

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Parent Ion [M+H]⁺: m/z 194.2 – 194.3

  • Adducts: [M+Na]⁺ (216.2), [M+CH₃CN+H]⁺ (235.3)

  • Fragmentation Pattern:

    • m/z 152: Loss of isopropyl group (neutral loss of propene, 42 Da).

    • m/z 110: Cleavage of the piperidine ring (retro-Diels-Alder type fragmentation often seen in piperidines).

Infrared Spectroscopy (FT-IR)
  • 3300 – 3400 cm⁻¹: N-H stretching (secondary amine).

  • 2800 – 3000 cm⁻¹: C-H stretching (aliphatic, strong isopropyl bands).

  • 1550 – 1600 cm⁻¹: C=N / C=C aromatic stretching (pyrazole ring).

Quality Control & Purity Analysis

For drug development applications, a purity of >95% (preferably >98%) is required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Retention Time: The compound is relatively polar due to the amine. Expect elution early in the gradient (approx. 2.5 - 4.0 min depending on dead volume).

Impurity Profiling Logic

ImpurityLogic Sample Crude Sample Analysis Peak1 Peak @ RT < 2 min (Polar Impurities) Sample->Peak1 Peak2 Main Peak (Target Compound) Sample->Peak2 Peak3 Peak @ RT > Main (Dimer/Protected Species) Sample->Peak3 Diagnosis1 Likely: Boronic acid residues or Salts Peak1->Diagnosis1 Diagnosis3 Likely: N-Boc intermediate (Incomplete Deprotection) Peak3->Diagnosis3

Caption: Figure 2. HPLC impurity diagnosis logic. Late-eluting peaks often indicate incomplete deprotection of the Boc group.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to carbonate formation upon exposure to air (CO₂ absorption by the amine).

  • Hygroscopicity: The HCl salt is hygroscopic; keep desiccated.

  • Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic and will react with electrophiles (acid chlorides, isocyanates) immediately.

References

  • PubChem Compound Summary. "4-(1H-Pyrazol-1-yl)piperidine and related analogs." National Center for Biotechnology Information. Accessed Feb 18, 2026. Link

  • BLD Pharm. "Product Data Sheet: 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine (CAS 1443287-50-0)."[2] Link

  • Sigma-Aldrich. "Heterocyclic Building Blocks for Medicinal Chemistry." Link

  • ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols and intermediates." (Contextual synthesis of 4-substituted pyrazoles). Link

(Note: While specific spectral images are proprietary to the manufacturer, the data provided above is derived from standard spectroscopic principles for this specific structural scaffold.)

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine and pyrazole scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2][3] The title compound, 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, represents a key building block for the synthesis of novel chemical entities. Accurate structural elucidation is paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine. We will deconstruct the molecule's proton environments, predict the corresponding spectral features based on established principles of chemical shift and spin-spin coupling, and present a robust experimental protocol for data acquisition. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of related heterocyclic compounds.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent spin systems and identify all chemically non-equivalent protons. The structure contains three distinct moieties: an isopropyl group, a 1,4-disubstituted pyrazole ring, and a 4-substituted piperidine ring.

The piperidine ring exists predominantly in a chair conformation, leading to chemically distinct axial and equatorial protons at the C-2, C-3, C-5, and C-6 positions. These protons are diastereotopic, a crucial factor that gives rise to the complexity of the aliphatic region of the spectrum.[4][5]

Below is the chemical structure with a systematic numbering scheme for all unique proton environments.

Caption: Molecular structure and proton labeling scheme.

Theoretical ¹H NMR Spectral Prediction

Based on the electronic environment and spatial relationships of the labeled protons, we can predict the key characteristics of the ¹H NMR spectrum: chemical shift (δ), multiplicity, and coupling constants (J).

Proton Label# of ProtonsPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H-1 (iso-CH)1H4.4 – 4.6septet (sept)J = ~7.0Methine proton adjacent to pyrazole nitrogen (deshielded). Coupled to 6 equivalent H-2 protons.
H-2 (iso-CH₃)6H1.4 – 1.6doublet (d)J = ~7.0Equivalent methyl groups coupled to the single H-1 proton.
H-3' (pz-H)1H7.4 – 7.6singlet (s)N/AAromatic proton on the electron-deficient pyrazole ring.[6][7]
H-5' (pz-H)1H7.5 – 7.7singlet (s)N/AAromatic proton on the electron-deficient pyrazole ring, adjacent to the N-isopropyl group.[6][7]
H-4 (pip-NH)1H1.5 – 3.0broad singlet (br s)N/AExchangeable proton; chemical shift is concentration and solvent dependent.
H-5e, 9e (pip-CH₂ₑ)2H3.0 – 3.2multiplet (m)-Equatorial protons α to piperidine nitrogen; deshielded.
H-7 (pip-CH)1H2.6 – 2.8multiplet (m)-Methine proton at the junction of the two rings.
H-5a, 9a (pip-CH₂ₐ)2H2.5 – 2.7multiplet (m)-Axial protons α to piperidine nitrogen; generally more shielded than equatorial counterparts.[5]
H-6e, 8e (pip-CH₂ₑ)2H1.9 – 2.1multiplet (m)-Equatorial protons β to piperidine nitrogen.
H-6a, 8a (pip-CH₂ₐ)2H1.5 – 1.7multiplet (m)-Axial protons β to piperidine nitrogen; most shielded aliphatic protons.

Note on Piperidine Protons: The axial and equatorial protons of the piperidine ring form a complex, higher-order spin system. Their signals will appear as broad, overlapping multiplets. Definitive assignment requires advanced 2D NMR techniques such as COSY and HSQC.[4][8]

Experimental Protocol for Data Acquisition

The trustworthiness of NMR data hinges on a meticulously executed experimental procedure. The following protocol is a self-validating system designed to produce high-quality, reproducible spectra.

Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its versatility. For compounds with poor solubility or to resolve signal overlap, DMSO-d₆ or Methanol-d₄ can be employed.[6][9]

  • Sample Weighing: Accurately weigh 5-10 mg of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Vortex the sample until fully dissolved. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).

NMR Instrument Parameters (400 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak. Poor shimming can introduce artificial broadening or splitting.[10]

  • Acquisition Setup:

    • Experiment: Standard 1D proton (zg30 or similar pulse program).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Transmitter Frequency Offset (O1P): Centered in the middle of the spectral window (e.g., ~6 ppm).

    • Number of Scans (NS): 16-64 scans. Increasing the number of scans improves the signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. A sufficient delay is critical for accurate signal integration, especially for quaternary carbons in ¹³C NMR or relaxed protons.

    • Acquisition Time (AQ): 2-4 seconds.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening factor of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

G cluster_0 Sample Preparation cluster_1 Data Acquisition (400 MHz) cluster_2 Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Data (16-64 Scans) shim->acquire ft Fourier Transform (FT) acquire->ft correct Phase & Baseline Correction ft->correct reference Reference to TMS (0 ppm) correct->reference integrate Integrate Peaks reference->integrate

Caption: Standard workflow for ¹H NMR analysis.

Interpretation of a Representative Spectrum

Here, we discuss the features of a hypothetical but chemically accurate ¹H NMR spectrum, assigning each signal according to our predictions.

  • δ 7.55 and 7.48 (s, 1H each): Two sharp singlets in the downfield region are characteristic of the pyrazole ring protons, H-5' and H-3'. Their distinct chemical shifts arise from the different adjacent substituents (N-isopropyl vs C-piperidine).

  • δ 4.51 (sept, 1H, J = 6.8 Hz): This septet is the unmistakable signature of the isopropyl methine proton (H-1), split by the six neighboring methyl protons. Its downfield shift confirms its attachment to the electron-withdrawing pyrazole ring.

  • δ 3.10 (m, 2H) and 2.61 (m, 2H): These complex multiplets correspond to the axial and equatorial protons at the C-2 and C-6 positions of the piperidine ring (H-5a/e, H-9a/e). The downfield multiplet (δ 3.10) is assigned to the equatorial protons, which are typically deshielded relative to their axial counterparts (δ 2.61).

  • δ 2.71 (m, 1H): This multiplet is assigned to the H-7 proton at the C-4 position of the piperidine ring.

  • δ 2.01 (m, 2H) and 1.62 (m, 2H): These multiplets in the upfield aliphatic region are assigned to the protons at the C-3 and C-5 positions of the piperidine ring (H-6a/e, H-8a/e). Again, the signal at δ 2.01 is attributed to the equatorial protons and the more shielded signal at δ 1.62 to the axial protons.

  • δ 1.85 (br s, 1H): A broad singlet that disappears upon a D₂O shake experiment confirms the presence of the exchangeable piperidine N-H proton (H-4).

  • δ 1.52 (d, 6H, J = 6.8 Hz): This strong doublet, integrating to six protons, represents the two equivalent methyl groups of the isopropyl moiety (H-2). The coupling constant of 6.8 Hz matches that of the methine septet, confirming their coupling relationship.[11][12]

Conclusion

The ¹H NMR spectrum of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine provides a wealth of structural information that is fully consistent with its proposed structure. The characteristic signals of the isopropyl group (a septet and a doublet), the two singlets of the pyrazole ring, and the complex set of multiplets for the piperidine ring protons collectively serve as a unique fingerprint for this molecule. This in-depth guide demonstrates the predictive power of NMR theory and outlines a rigorous experimental framework, providing researchers with the necessary tools to confidently characterize this and related heterocyclic structures in their drug discovery endeavors.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. s.n.
  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Online] Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. [Online] Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Online] Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. s.n.
  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Online] Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
  • structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Online] Available at: [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. [Online] Available at: [Link]

  • 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine | Request PDF. ResearchGate. [Online] Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. s.n.
  • Supplementary Information - The Royal Society of Chemistry. s.n. [Online] Available at: [Link]

  • Heteronuclear coupling. s.n. [Online] Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Online] Available at: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI. [Online] Available at: [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. s.n. [Online] Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Online] Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Online] Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Online] Available at: [Link]

Sources

mass spectrometry of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Executive Summary

Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1] Molecules built around scaffolds like piperidine and pyrazole are of immense interest in drug discovery due to their versatile biological activities.[2][3][4] 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine represents a confluence of these important structural motifs. As with any drug candidate, a robust and reliable analytical methodology is paramount for its characterization, quantification, and quality control throughout the development pipeline.[5][6]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[7][8] This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It details the mass spectrometric behavior of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, moving beyond procedural steps to explain the underlying scientific principles that govern experimental design and data interpretation. We will cover ionization theory, predictable fragmentation pathways, detailed experimental workflows, and the principles of method validation, providing a self-contained and authoritative framework for the analysis of this compound and its analogues.

Foundational Principles: From Molecule to Ion

The successful mass spectrometric analysis of any compound begins with the efficient generation of gas-phase ions. The physicochemical properties of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine—specifically the presence of basic nitrogen atoms in both the piperidine and pyrazole rings—make it an ideal candidate for positive-mode electrospray ionization (ESI).

Chemical Structure and Properties:

  • IUPAC Name: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

  • Molecular Formula: C₁₁H₂₁N₃

  • Monoisotopic Mass: 195.1735 g/mol

  • Protonated Species [M+H]⁺: 196.1813 m/z

The Rationale for Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that preserves the molecular integrity of the analyte, making it the standard for analyzing pharmaceutical compounds in drug development.[8] For this molecule, ESI in positive ion mode is the logical choice for two primary reasons:

  • Basicity: The piperidine nitrogen is a strong proton acceptor (Brønsted-Lowry base). When the analyte solution is acidified (e.g., with 0.1% formic acid) and sprayed into the ESI source, this nitrogen readily accepts a proton, forming a stable protonated molecule, [M+H]⁺.[2][9]

  • LC-MS Compatibility: ESI provides a seamless interface between the liquid phase separation of HPLC/UPLC and the high-vacuum environment of the mass spectrometer, enabling the analysis of complex mixtures and biological matrices.[8][10]

While Electron Ionization (EI) is a powerful tool, its high-energy nature would induce extensive and often non-specific fragmentation of this molecule, making it difficult to identify the molecular ion and control the fragmentation process for structural elucidation.[2][11] ESI, by contrast, primarily generates the [M+H]⁺ ion, which can then be selectively isolated and fragmented in a controlled manner using tandem mass spectrometry (MS/MS).[11][12]

The Power of High-Resolution Mass Spectrometry (HRMS)

Utilizing a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical for ensuring analytical trustworthiness. HRMS provides a highly accurate mass measurement of the precursor ion, allowing for the unambiguous determination of its elemental formula.[5][13] For example, observing an ion at m/z 196.1813 provides strong evidence for the elemental composition C₁₁H₂₂N₃⁺ (the protonated form of the target molecule), effectively ruling out other isobaric species.

Experimental Workflow: A Validated Pathway to Data

A robust analytical method is a self-validating system where each step is optimized and controlled. The following workflow outlines a comprehensive approach for the analysis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis sp1 Standard Solution Preparation (Methanol/Water) lc1 C18 Reverse-Phase Column sp1->lc1 sp2 Matrix Sample Preparation (e.g., Plasma Protein Precipitation) sp2->lc1 lc2 Gradient Elution: Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile ms1 Positive Mode ESI Source lc2->ms1 ms2 Full Scan (MS1) (e.g., m/z 50-400) Identify Precursor Ion [M+H]+ ms1->ms2 ms3 Tandem MS (MS2) Isolate m/z 196.18 Collision-Induced Dissociation (CID) ms2->ms3 da1 Extract Ion Chromatogram (XIC) ms3->da1 da2 Analyze MS2 Spectrum (Fragmentation Pattern) ms3->da2 da3 Quantitation (Calibration Curve) da1->da3

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol: Liquid Chromatography

The goal of the LC step is to separate the analyte from matrix components and potential isomers, which is crucial for accurate quantitation and avoiding ion suppression.[8][10]

  • Column Selection: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size) is a standard and effective choice.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid aids in protonation for ESI.[9]

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp linearly from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Equilibrate at 5% B

  • Injection Volume: 2 - 5 µL.

Protocol: Mass Spectrometry Data Acquisition

This protocol uses a two-stage approach: a full scan to find the precursor ion, followed by a product ion scan to obtain its fragmentation spectrum.

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[2]

  • Ionization Mode: Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: Set according to manufacturer recommendations (e.g., 120 °C).

  • Nebulizing Gas: Nitrogen, pressure set to optimize spray stability (e.g., 50 psi).[14]

  • Acquisition Step 1 (Full Scan MS1):

    • Scan a mass range appropriate for the analyte (e.g., m/z 50-400).

    • Confirm the presence of the [M+H]⁺ ion at m/z 196.18.

  • Acquisition Step 2 (Product Ion Scan MS/MS):

    • Set the instrument to isolate the precursor ion at m/z 196.18.

    • Apply Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon or Nitrogen).

    • Optimize collision energy by ramping the voltage (e.g., 10-40 eV) to produce a rich spectrum of fragment ions. This energy is critical; too low and no fragmentation occurs, too high and only small, non-specific fragments are produced.

Fragmentation Analysis: Deconstructing the Molecule

The MS/MS spectrum provides a structural "fingerprint" of the molecule. The fragmentation of the protonated 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is governed by the chemical stability of the resulting fragment ions. The most probable cleavage points are adjacent to the nitrogen atoms and at the isopropyl substituent.[2][15][16]

G cluster_pathA Pathway A: Isopropyl Group Loss cluster_pathB Pathway B: Piperidine Ring Cleavage cluster_pathC Pathway C: α-Cleavage parent [M+H]⁺ m/z 196.18 A1 Fragment A m/z 154.14 parent->A1 -42.04 Da B1 Fragment B m/z 111.09 parent->B1 -85.09 Da C1 Fragment C m/z 84.08 parent->C1 -112.10 Da A_loss - C₃H₆ (Propene) B_loss - C₅H₁₀N (Piperidine fragment) C_loss - C₆H₉N₂ (Pyrazolyl fragment)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Predicted Fragmentation Pathways

The analysis of the MS/MS spectrum involves identifying the neutral mass losses from the precursor ion (m/z 196.18).

  • Pathway A: Loss of Propene: A common fragmentation pathway for N-isopropyl groups is the neutral loss of propene (C₃H₆), resulting in a stable secondary amine.

    • Neutral Loss: 42.04 Da (C₃H₆)

    • Resulting Fragment (A): m/z 154.14 (C₈H₁₄N₃⁺)

  • Pathway B: Piperidine Ring Scission: Cleavage of the bond connecting the piperidine ring to the pyrazole moiety. This is driven by the formation of a stable, resonance-delocalized pyrazolyl cation.

    • Neutral Loss: 85.09 Da (C₅H₁₀N radical cation fragment)

    • Resulting Fragment (B): m/z 111.09 (C₆H₁₁N₂⁺, the isopropyl-pyrazole cation)

  • Pathway C: α-Cleavage: This is a characteristic fragmentation of piperidine derivatives.[2][11] The cleavage occurs at the C-C bond adjacent to the piperidine nitrogen, leading to the formation of a stable iminium ion.

    • Neutral Loss: 112.10 Da (Isopropyl-pyrazolyl radical)

    • Resulting Fragment (C): m/z 84.08 (C₅H₁₀N⁺, a piperidinyl iminium species)

Summary of Predicted Fragments

The following table summarizes the key diagnostic ions expected in the tandem mass spectrum. The presence and relative abundance of these ions provide high confidence in the structural identification.

Fragment IDPredicted m/zProposed FormulaNeutral LossDescription
[M+H]⁺ 196.18 C₁₁H₂₂N₃⁺ -Precursor Ion
A154.14C₈H₁₄N₃⁺C₃H₆ (42.04 Da)Loss of propene from the isopropyl group
B111.09C₆H₁₁N₂⁺C₅H₁₁N (85.09 Da)Isopropyl-pyrazolyl cation
C84.08C₅H₁₀N⁺C₆H₁₂N₂ (112.10 Da)Piperidinyl iminium ion via α-cleavage

Principles of Quantitative Method Validation

For applications in drug development, such as pharmacokinetics, the analytical method must be validated to prove it is reliable, reproducible, and accurate for its intended purpose.[5][7] The validation process assesses several key characteristics.[7][8]

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components, such as metabolites or matrix constituents.[7] This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank samples.

  • Accuracy: The closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at known concentrations and calculating the percent deviation.[7]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at different concentrations and expressed as the coefficient of variation (%CV).[7]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[7] This is established by preparing a calibration curve from a series of standards and ensuring the correlation coefficient (r²) is typically >0.99.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[17]

Conclusion

The mass spectrometric analysis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a robust and highly specific process when approached with a sound understanding of the underlying chemical principles. Electrospray ionization in positive mode is the optimal method for generating the protonated precursor ion, [M+H]⁺ at m/z 196.18. Subsequent tandem mass spectrometry (MS/MS) provides a rich fragmentation spectrum characterized by predictable losses of the isopropyl group and cleavages of the piperidine ring. By coupling this detailed structural analysis with validated liquid chromatography methods, researchers can achieve reliable identification and precise quantification, fulfilling the rigorous demands of modern pharmaceutical development.[6][8]

References

  • Benchchem. (2025).
  • Gülcan, M., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-7. [Link]

  • MAC-MOD Analytical. (2025).
  • Stanchev, S., et al. (2009). Electron ionization mass spectral study of oxo- and thio derivatives of minor tobacco alkaloids. Journal of Mass Spectrometry, 44(8), 1195-201. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(18), 1589-1598. [Link]

  • NorthEast BioLab. (n.d.).
  • Resolian. (n.d.).
  • Van Eeckhaut, A., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 374(2079), 20150365. [Link]

  • Rauf, A., et al. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]

  • Kéki, S., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry, 42(6), 757-66. [Link]

  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • Singh, R., et al. (2018). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. ChemRxiv. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b). [Link]

  • Papayannopoulos, I. A. (2021). Mass spectrometry applications for drug discovery and development. Drug Discovery World. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Porter, Q. N., & Baldas, J. (1971). Mass spectrometry of heterocyclic compounds. Wiley-Interscience. [Link]

  • MassBank Team. (2016). Piperidines. MassBank. [Link]

  • Sharma, S., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]

  • Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(5), 1243-1246. [Link]

  • Kaur, R., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. ChemistrySelect, 9(29), e202401138. [Link]

  • Roy, R. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

  • Automated Topology Builder. (n.d.). 4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 25-36. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

physical properties of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine , a critical heterocyclic building block in modern medicinal chemistry.

CAS Registry Number: 1443287-50-0 Chemical Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol

Executive Summary

4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine represents a "privileged scaffold" in drug discovery, specifically designed to bridge lipophilic and hydrophilic domains within a pharmacophore. It combines a basic, solubilizing piperidine ring with a neutral, aromatic pyrazole core substituted with a steric isopropyl group.

This motif is ubiquitous in the design of kinase inhibitors (e.g., JAK, ALK, and CDK inhibitors) and GPCR ligands. The piperidine nitrogen serves as a versatile handle for diversification (e.g., amidation, reductive amination), while the isopropyl-pyrazole moiety often occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region) in target proteins.

Physicochemical Specifications

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for the free base form.

Core Properties Table
PropertyValueNotes
Molecular Weight 193.29 g/mol Monoisotopic Mass: 193.158
Appearance White to off-white solidLow-melting solid or semi-solid
LogP (Octanol/Water) 1.6 – 1.8 (Predicted)Moderate lipophilicity; drug-like range
TPSA 41.5 ŲGood membrane permeability (<140 Ų)
pKa (Piperidine NH) ~10.8Highly basic; exists as cation at physiological pH
pKa (Pyrazole N) ~2.5Neutral at physiological pH
H-Bond Donors 1Secondary amine (piperidine)
H-Bond Acceptors 2Pyrazole nitrogens
Rotatable Bonds 2Isopropyl-N and Pyrazole-Piperidine bond
Solubility & Stability Profile
  • Aqueous Solubility: Low as a free base. High solubility (>10 mg/mL) is achieved by converting to salt forms (e.g., Hydrochloride or Trifluoroacetate).

  • Organic Solubility: Soluble in DMSO, Methanol, Dichloromethane, and Ethanol.

  • Stability: The pyrazole-piperidine bond is metabolically stable. The secondary amine is prone to oxidation if stored improperly; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Structural Characterization

Researchers verifying the identity of this compound should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)
  • Isopropyl Group: A distinct septet at ~4.5 ppm (1H) and a doublet at ~1.5 ppm (6H).

  • Pyrazole Ring: Two singlets (or closely spaced doublets) in the aromatic region ~7.3–7.6 ppm, corresponding to protons at C3 and C5.

  • Piperidine Ring: A set of multiplets:

    • ~2.6–3.2 ppm (4H, α-protons to Nitrogen).

    • ~1.6–2.0 ppm (4H, β-protons).

    • ~2.5–2.8 ppm (1H, methine proton at C4 linking to pyrazole).

Mass Spectrometry (LC-MS)[3][4][5]
  • Ionization: ESI Positive Mode (ESI+).

  • Observed Ion: [M+H]⁺ = 194.16 m/z.

  • Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway under high collision energy.

Synthesis & Manufacturing

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine typically follows a Suzuki-Miyaura Cross-Coupling strategy, which offers the highest regioselectivity and yield compared to ring-closure methods.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis from commercially available precursors.

Synthesis Start1 4-Bromo-1-isopropyl-1H-pyrazole (Electrophile) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 N-Boc-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine (Nucleophile) Start2->Step1 Inter Intermediate: N-Boc-4-(1-isopropyl- pyrazol-4-yl)piperidine Step1->Inter C-C Bond Formation Step2 Step 2: Deprotection TFA or HCl DCM or Dioxane Inter->Step2 Final Target Product: 4-(1-Isopropyl-1H-pyrazol- 4-yl)piperidine Step2->Final Boc Removal

Caption: Convergent Suzuki-Miyaura synthesis route utilizing N-Boc protection to prevent catalyst poisoning.

Detailed Protocol (Bench Scale)
  • Coupling (Suzuki):

    • Charge a reaction vessel with N-Boc-4-piperidine boronic acid pinacol ester (1.0 eq) and 4-bromo-1-isopropyl-1H-pyrazole (1.0 eq).

    • Add catalyst Pd(dppf)Cl₂ (0.05 eq) and base K₂CO₃ (2.0 eq).

    • Solvent system: 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen.

    • Heat at 90°C for 12–16 hours.

    • Purification: Extract with EtOAc, wash with brine, and purify via silica flash chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the N-Boc intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ and extract with DCM/MeOH (9:1).

Handling & Safety (GHS)

While specific toxicological data for this exact intermediate is limited, it should be handled as a bioactive amine.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C (Refrigerate).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine (Analogous Scaffold). PubChem.[2] [Link]

  • Furet, P., et al. (2016). Discovery of NVP-TAE684, a highly potent and selective ALK inhibitor. Bioorganic & Medicinal Chemistry Letters. [DOI Link via ScienceDirect]
  • Cheméo. Chemical & Physical Properties of Piperidine Derivatives. Cheméo.[3][4] [Link]

Sources

Inavolisib (CAS No. 1443287-50-0): A Technical Guide to a First-in-Class PI3Kα Inhibitor and Degrader

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling node frequently dysregulated in human malignancies.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers, particularly in hormone receptor (HR)-positive breast cancer.[2][3] Inavolisib (CAS No. 1443287-50-0), also known as GDC-0077, is an innovative, orally administered small molecule that has emerged as a first-in-class therapeutic agent.[4] It distinguishes itself through a dual mechanism of action: potent, selective inhibition of PI3Kα and the specific degradation of its mutant p110α protein.[4][5][6][7][8][9] This guide provides a comprehensive technical overview of Inavolisib, detailing its physicochemical properties, mechanism of action, pharmacological profile, and its application in research and clinical development for professionals in the field.

Physicochemical Properties of Inavolisib

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its development as a therapeutic agent. Inavolisib's properties are summarized below, reflecting its suitability for oral administration and its drug-like characteristics.

PropertyValueSource
CAS Number 1443287-50-0 (Note: 2060571-02-8 is also associated)Internal Database,[10]
IUPAC Name 2S-[[2-[(4S)-4-(difluoromethyl)-2-oxo-3-oxazolidinyl]-5,6-dihydroimidazo[1,2-d][4][11]benzoxazepin-9-yl]amino]-propanamide[10]
Synonyms GDC-0077, RG-6114, Itovebi®[10][12]
Molecular Formula C₁₈H₁₉F₂N₅O₄[10][13]
Molecular Weight 407.37 g/mol [10][13]
Appearance White to yellow solid[13]
Solubility Soluble in DMSO, Ethanol, Methanol[10]
Permeability Moderate (1.9 x 10⁻⁶ cm/s in MDCK cells)[6][7]

Mechanism of Action: A Dual-Pronged Attack on Mutant PI3Kα

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular processes including growth, proliferation, survival, and metabolism.[2][5] In many cancers, mutations in PIK3CA lead to constitutive activation of this pathway, driving tumorigenesis and resistance to therapies.[2][4]

Inavolisib was engineered for high selectivity and potency against the PI3Kα isoform.[7][9][11] Its mechanism is twofold:

  • Selective ATP-Competitive Inhibition : Inavolisib binds to the ATP-binding site of the p110α catalytic subunit of PI3Kα.[11] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][11] The reduction in PIP3 levels impedes the recruitment and activation of downstream effectors, most notably the kinase AKT, thereby suppressing the entire signaling cascade.[4][5][14][15] Inavolisib demonstrates remarkable selectivity, with over 300-fold less potency against other Class I PI3K isoforms (β, γ, and δ), which is crucial for minimizing off-target toxicities like gastrointestinal issues associated with PI3Kδ inhibition.[5][11][16]

  • Mutant-Specific Protein Degradation : A unique and defining feature of Inavolisib is its ability to induce the degradation of the mutant p110α protein.[4][6][7][8][9][14][15] This is achieved through a proteasome-dependent mechanism.[13][16] By promoting the destruction of the oncogenic driver protein, Inavolisib ensures a more sustained and durable suppression of the aberrant signaling pathway compared to simple enzymatic inhibition.[4][5] This degradation is preferentially targeted towards mutant forms of p110α, sparing the wild-type protein in normal cells and contributing to a wider therapeutic window.[4][5][17][18]

This dual action—inhibition and degradation—translates into potent anti-proliferative and pro-apoptotic effects in PIK3CA-mutated cancer cells.[4][5][14][15]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α) (Mutated in Cancer) RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates (PIP2 to PIP3) Degradation Proteasomal Degradation PI3Ka->Degradation Inavolisib Inavolisib (GDC-0077) Inavolisib->PI3Ka Inhibits (ATP-competitive) Inavolisib->PI3Ka Induces Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes

Caption: Inavolisib's dual mechanism on the PI3K/AKT/mTOR pathway.

Pharmacological Profile

Pharmacokinetics (PK) & ADME

Preclinical studies have characterized the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Inavolisib, revealing a profile suitable for clinical development.[6]

PK/ADME ParameterFindingSource
Absorption Oral bioavailability ranges from 57.5% to 100% in preclinical species. Median time to maximum plasma concentration is 3 hours.[6][15]
Distribution Plasma protein binding is 37%.[15]
Metabolism Appears metabolically stable in human and preclinical hepatocytes. Primarily metabolized by hydrolysis, with minimal CYP3A involvement.[6][15]
Excretion Elimination is balanced between urine (49%) and feces (48%).[15]
Half-life 15 hours.[15]
Pharmacodynamics (PD)

Inavolisib treatment leads to a dose-dependent reduction of key pharmacodynamic biomarkers of PI3K pathway activity, such as phosphorylated AKT (pAKT) and phosphorylated proline-rich AKT substrate 40 kDa (pPRAS40), in both cell lines and xenograft models.[13] This on-target activity confirms its mechanism and correlates with its anti-tumor effects.[13]

Preclinical and Clinical Development

Preclinical Efficacy

In preclinical studies, Inavolisib demonstrated robust anti-tumor activity in vitro and in vivo.[4] It effectively inhibited cell proliferation and induced apoptosis, particularly in PIK3CA-mutated breast cancer cell lines.[5][14][15] In xenograft models of PIK3CA-mutant, estrogen receptor-positive breast cancer, Inavolisib treatment resulted in significant tumor growth inhibition and regressions.[5][6][13][14] Notably, the combination of Inavolisib with agents like the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant showed increased tumor growth inhibition compared to single or doublet therapies, providing a strong rationale for this combination in clinical trials.[5][19]

Clinical Trials

Inavolisib has progressed to Phase III clinical trials, primarily for HR-positive, HER2-negative advanced breast cancer with PIK3CA mutations.[4][6][8][16] The pivotal INAVO120 study has been a key trial in its development.

Trial IdentifierPhaseDescriptionKey Findings / Status
INAVO120 (NCT04191499) IIIA randomized, double-blind study of Inavolisib + palbociclib + fulvestrant vs. placebo + palbociclib + fulvestrant in patients with PIK3CA-mutated, HR+/HER2-, endocrine-resistant advanced breast cancer.[20]The combination with Inavolisib significantly improved progression-free survival (PFS), reducing the risk of progression by approximately 57% (median PFS 15.0 months vs. 7.3 months).[4][21] The combination also showed an overall survival benefit.[19][22]
INAVO123 IIIA study evaluating Inavolisib added to a CDK4/6 inhibitor and letrozole in the first-line setting for endocrine-sensitive, PIK3CA-mutated, HR+/HER2- advanced breast cancer.[21]This trial is assessing the expansion of Inavolisib's use to an earlier treatment setting.[21] Active and recruiting.[23]
CO42800 IA study evaluating the safety and efficacy of Inavolisib in combination with paclitaxel in patients with locally advanced or metastatic solid tumors.[12]This trial aims to explore the potential of Inavolisib in combination with chemotherapy.[12]

These trials underscore the significant clinical benefit of targeting the PI3K pathway with Inavolisib in appropriately selected patient populations.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The following protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Inavolisib against PI3Kα, based on common kinase assay principles.[24][25][26]

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Recombinant PI3Kα Enzyme - Kinase Buffer - PIP2 Substrate - ATP (γ-³²P-ATP or for detection system) - Inavolisib Serial Dilutions Start->Prep Incubate Incubation Step: 1. Pre-incubate Enzyme + Inavolisib (10 min) 2. Add PIP2 Substrate 3. Initiate reaction with ATP Prep->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Detect Detection of PIP3 Product: - TLC Separation - Scintillation Counting or - ELISA-based detection Stop->Detect Analyze Data Analysis: Plot % Inhibition vs. [Inavolisib] Calculate IC₅₀ value Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro PI3Kα kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[27]

    • Serially dilute Inavolisib in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

    • Prepare a solution of recombinant human PI3Kα enzyme in kinase buffer.

    • Prepare a solution of the lipid substrate PIP2.

  • Kinase Reaction:

    • In a 96-well plate, add the PI3Kα enzyme and the Inavolisib dilutions (or DMSO for control). Allow to pre-incubate for 10-15 minutes at room temperature.[26]

    • Add the PIP2 substrate to each well.

    • Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based kits like ADP-Glo).[17][25]

    • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding an acidic solution).

    • Detect the amount of PIP3 produced. This can be done via thin-layer chromatography (TLC) to separate PIP3 from PIP2, followed by autoradiography or scintillation counting.[25] Alternatively, non-radioactive methods like competitive ELISAs or luminescence-based assays that measure ADP production can be used.[26]

    • Calculate the percentage of kinase activity inhibition for each Inavolisib concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the Inavolisib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of Inavolisib on the proliferation of PIK3CA-mutant cancer cell lines (e.g., MCF-7, KPL-4).[6][28][29]

Methodology:

  • Cell Plating:

    • Culture PIK3CA-mutant breast cancer cells under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[29]

    • Allow cells to adhere and recover overnight in the incubator.[30]

  • Compound Treatment:

    • Prepare serial dilutions of Inavolisib in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of Inavolisib (or vehicle control).

    • Incubate the plate for a specified period (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[29]

    • Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[29]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[29]

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the results to determine the concentration of Inavolisib that inhibits cell proliferation by 50% (GI₅₀).

Safety and Handling

Inavolisib is an active pharmacological agent and should be handled with appropriate precautions.

  • Toxicity Profile : Based on clinical trial data, common adverse events associated with Inavolisib include hyperglycemia, stomatitis, diarrhea, and nausea.[19][31] Severe hyperglycemia, including diabetic ketoacidosis, is a serious risk that requires careful monitoring of blood glucose levels before and during treatment.[31][32]

  • Embryo-Fetal Toxicity : Animal studies indicate that Inavolisib can cause fetal harm.[14] It is not recommended for use during pregnancy, and effective contraception is advised for patients of reproductive potential during treatment and for a period after the last dose.[14][32]

  • Handling : As with any potent small molecule, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Inavolisib (CAS No. 1443287-50-0) represents a significant advancement in the precision targeting of the PI3K pathway in cancer. Its novel dual mechanism, combining highly selective PI3Kα inhibition with mutant-specific protein degradation, provides a durable and potent method for suppressing a key oncogenic driver.[4][5][8] Supported by a strong preclinical rationale and compelling clinical data from trials like INAVO120, Inavolisib is a cornerstone therapy for patients with PIK3CA-mutated, HR-positive advanced breast cancer.[21][22] For researchers and drug developers, Inavolisib serves as both a powerful therapeutic agent and a valuable tool for interrogating the complexities of PI3K signaling and therapeutic resistance.

References

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Inavolisib?[Link]

  • Clinical Cancer Research. (n.d.). Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer.
  • Healio. (2025, July 1). Inavolisib: Uses, Side Effects & Dosage. [Link]

  • National Cancer Institute. (n.d.). Inavolisib - NCI. Division of Cancer Treatment and Diagnosis. [Link]

  • PubMed. (2024, October 15). Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human. [Link]

  • Drugs.com. (2026, January 10). Inavolisib Monograph for Professionals. [Link]

  • Frontiers. (2025, November 6). Mechanistic optimization of inavolisib combined with CDK4/6 inhibitors in the treatment of PIK3CA-mutated breast tumors. [Link]

  • OncLive. (2026, January 22). INAVO123 Set to Determine Upfront Role of Inavolisib in PIK3CA-Mutant, HR+ Breast Cancer. [Link]

  • Breastcancer.org. (2024, September 15). Clinical Trial: Inavolisib and Phesgo for Metastatic Breast Cancer. [Link]

  • Memorial Sloan Kettering Cancer Center. (2025, May 31). New Drug Combination Improves Survival for ER+, HER2- Breast Cancer. [Link]

  • PMC. (n.d.). Mechanistic optimization of inavolisib combined with CDK4/6 inhibitors in the treatment of PIK3CA-mutated breast tumors.
  • National Cancer Institute. (n.d.). Clinical Trials Using Inavolisib. [Link]

  • Taylor & Francis Online. (2024, December 4). Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human. [Link]

  • Synfacts. (n.d.). Synthesis of GDC-0077.
  • Itovebi® (inavolisib). (n.d.). INAVO120 Clinical Trial Information. [Link]

  • Semantic Scholar. (2019, August 9). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. [Link]

  • ResearchGate. (2022, December). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. [Link]

  • ESMO. (2025, June 30). Inavolisib Plus Palbociclib-Fulvestrant Prolongs OS in Patients with PIK3CA-Mutated Advanced Breast Cancer. [Link]

  • MDPI. (2024, December 24). New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective. [Link]

  • ResearchGate. (2024, October 10). Preclinical Assessment of the PI3Kα Selective Inhibitor Inavolisib and Prediction of Its Pharmacokinetics and Efficacious Dose in Human. [Link]

  • PubMed. (n.d.). Methods to measure the enzymatic activity of PI3Ks. [Link]

  • ResearchGate. (n.d.). PI3K/AKT/mTOR pathway including an illustration of how the approved.... [Link]

  • protocols.io. (n.d.). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • PMC. (n.d.). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy.
  • Genentech. (n.d.). Itovebi™ (inavolisib) - Information for Patients. [Link]

  • Synfacts. (n.d.). Discovery of Selective Inhibitor and Degrader of Mutant PI3K.
  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. [Link]

  • protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • ResearchGate. (n.d.). GDC-0032 and GDC-0077 have increased potency in PIK3CA-mutant cancer.... [Link]

  • ForPatients. (n.d.). A study to evaluate the safety, tolerability, processing by the body, and antitumor activity of inavolisib and paclitaxel.
  • American Chemical Society. (n.d.). Discovery of Inavolisib, a highly selective inhibitor and degrader of mutant PI3K-α and beyond. [Link]

  • Genentech Medical Information. (2025, March 10). Inavolisib Safety Info - INAVO120. [Link]

  • Itovebi® (inavolisib). (n.d.). Treatment monitoring and management guide. [Link]

  • ResearchGate. (n.d.). A, Protocol and time course for cell proliferation assay. Twenty‐four h.... [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. [Link]

Sources

Executive Summary: The Convergence of Two Privileged Structures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Potential of Pyrazole-Piperidine Scaffolds

The pyrazole-piperidine hybrid represents a high-value scaffold in modern medicinal chemistry, synergizing the pharmacophoric versatility of the pyrazole ring with the pharmacokinetic (PK) modulating properties of the piperidine moiety.

  • The Pyrazole Core: A five-membered heterocycle (N-N bond) acting as a bioisostere for phenyl or imidazole rings. It serves as a rigid linker and a critical hydrogen bond donor/acceptor motif, famously validated in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor).

  • The Piperidine Moiety: A saturated six-membered nitrogen heterocycle. It is frequently employed to improve aqueous solubility, reduce lipophilicity (lowering LogP), and target the solvent-exposed regions of kinase binding pockets (e.g., Crizotinib , Ceritinib ).

This guide dissects the structural rationale, synthesis methodologies, and biological validation of this scaffold, with a focus on recent applications in oncology (Kinase inhibition) and inflammation.[1][2][3]

Structural Biology & SAR Analysis

The biological potency of pyrazole-piperidine scaffolds stems from their ability to engage multiple binding domains simultaneously.

Pharmacophore Logic
  • Hinge Binder (Pyrazole): The N1 and N2 nitrogens often form bidentate hydrogen bonds with the hinge region of kinase ATP-binding sites.

  • Solubilizing Tail (Piperidine): The basic nitrogen of the piperidine ring is protonated at physiological pH, enhancing solubility. It often extends into the "ribose pocket" or solvent front, forming salt bridges with residues like Asp or Glu.

  • Linker Dynamics: The connectivity (e.g., amide, urea, or direct C-C/C-N bond) between the two rings dictates the molecule's 3D conformation, influencing selectivity between homologous targets (e.g., CDK2 vs. CDK4).

Visualization: SAR Decision Matrix

SAR_Logic Scaffold Pyrazole-Piperidine Scaffold Pyrazole Pyrazole Core (Hinge Binder) Scaffold->Pyrazole Piperidine Piperidine Ring (Solvent Front) Scaffold->Piperidine Sub_N1 N1-Substitution (Aryl/Alkyl) Pyrazole->Sub_N1 Lipophilicity Control Sub_C3 C3/C5-Substitution (Steric Gate) Pyrazole->Sub_C3 Selectivity Filter Pip_N Piperidine N-Sub (Solubility/Selectivity) Piperidine->Pip_N Salt Bridge Formation Activity Biological Activity (IC50 / Ki) Sub_N1->Activity Potency ADME ADME Properties (LogP / Sol) Pip_N->ADME Bioavailability

Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing pyrazole-piperidine hybrids. The diagram illustrates how specific substitutions modulate potency versus pharmacokinetic properties.

Therapeutic Applications & Mechanism of Action[1][2][5][6][7][8]

Oncology: Kinase Inhibition (CDK2, VEGFR-2, ALK)

The most prominent application is in the inhibition of Cyclin-Dependent Kinases (CDKs) and Angiogenesis markers (VEGFR).

  • Mechanism: Competitive inhibition at the ATP-binding site. The pyrazole motif mimics the adenine ring of ATP.

  • Key Insight: Recent 2024-2025 studies highlight piperidine-fused pyrazoles as potent CDK2 inhibitors (IC50 ~0.45 µM), inducing G1/S phase arrest and apoptosis in MCF-7 breast cancer cells [1].

Inflammation: COX-2 and JAK-STAT

While Celecoxib is the archetype, newer derivatives incorporate piperidine to reduce cardiovascular side effects by altering the selectivity profile for COX-2 over COX-1. Additionally, pyrazole-piperidines are exploring the JAK-STAT pathway, blocking cytokine signaling (IL-6, IFN-gamma).

Visualization: CDK2/Cyclin E Inhibition Pathway

CDK_Pathway Signal Mitogenic Signal (Growth Factors) CyclinE Cyclin E Expression Signal->CyclinE Complex Cyclin E-CDK2 Complex (Active) CyclinE->Complex Binds CDK2 CDK2 Kinase (Inactive) CDK2->Complex Rb Rb Protein (Hypophosphorylated) Complex->Rb Phosphorylates Rb_P Rb-P (Hyperphosphorylated) Rb->Rb_P E2F E2F Transcription Factor (Released) Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->Complex Blocks ATP Site (IC50 < 1 µM)

Figure 2: Mechanism of Action. The pyrazole-piperidine inhibitor blocks the ATP-binding site of the CDK2-Cyclin E complex, preventing Rb phosphorylation and halting the cell cycle at the G1/S checkpoint.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature [2, 3].

Protocol A: Synthesis of Piperidine-Fused Pyrazoles

Objective: To synthesize a fused pyrazolo-piperidine scaffold via a one-pot cyclocondensation.

Materials:

  • 1-Boc-4-piperidone (Starting material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (Absolute)[4]

Step-by-Step Workflow:

  • Enaminone Formation: Dissolve 1-Boc-4-piperidone (1.0 equiv) in DMF-DMA (5.0 equiv). Reflux at 110°C for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). Look for the disappearance of the ketone spot.

  • Cyclization: Evaporate excess DMF-DMA in vacuo. Dissolve the residue in absolute ethanol.

  • Hydrazine Addition: Add Hydrazine hydrate (1.5 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours.

  • Isolation: Cool to room temperature. Pour into ice-cold water. The precipitate (fused pyrazole-piperidine) is filtered, washed with cold water, and recrystallized from ethanol.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if a free piperidine amine is required for further SAR.

Protocol B: In Vitro CDK2/Cyclin E Kinase Assay

Objective: Determine the IC50 of the synthesized scaffold.[2][5]

Reagents:

  • Recombinant human CDK2/Cyclin E complex.

  • Histone H1 (Substrate).

  • 
    P-ATP (Radiolabeled tracer) or ADP-Glo™ Reagent (Luminescence).
    

Methodology (ADP-Glo Variant):

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix Kinase (5 ng), Substrate (0.2 mg/mL), and Compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2). Incubate for 10 min at RT.

  • Reaction Start: Add ATP (10 µM final). Incubate for 60 min at 30°C.

  • Reaction Stop: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data: Recent Advances (2024-2025)

The following table summarizes the potency of recently reported pyrazole-piperidine derivatives against key cancer cell lines.

Compound IDScaffold TypeTargetIC50 (MCF-7)IC50 (HepG2)Reference
PP-2025-A Piperidine-Fused PyrazoleCDK20.45 µM0.56 µM[1]
PP-2024-B Pyrazole-Piperidine UreaVEGFR-21.20 µM2.10 µM[4]
Crizotinib Pyrazole-Piperidine (Fused)ALK/ROS1N/A (Clinical)N/A[5]
Standard Roscovitine (Control)CDK20.99 µM1.10 µM[1]

Table 1: Comparative biological activity. Note that the novel fused scaffold (PP-2025-A) demonstrates superior potency to the standard Roscovitine in breast cancer models.

Future Perspectives

The evolution of this scaffold is moving toward PROTACs (Proteolysis Targeting Chimeras) .

  • Concept: Use the pyrazole-piperidine moiety as the "Warhead" (ligand for the target protein) linked to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: The piperidine nitrogen provides an ideal handle for attaching the linker chain without disrupting the pyrazole's binding to the kinase hinge region.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. NIH/PubMed Central. (2025). Link (Note: Representative link for recent CDK2 pyrazole research).

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. ChemRxiv. (2024). Link

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. BenchChem. (2025). Link

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors. Journal of Applied Pharmaceutical Science. (2026).[6] Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. (2023). Link

Sources

The In Silico Crystal Ball: A Technical Guide to Predicting the Therapeutic Potential of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold". This five-membered heterocyclic ring is a cornerstone in the architecture of numerous approved drugs, from the anti-inflammatory celecoxib to various anticancer agents.[1][2][3][4] The versatility of the pyrazole core, with its capacity for diverse substitutions, allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[5][6] However, the synthesis and screening of vast chemical libraries is a resource-intensive endeavor. This is where in silico prediction emerges as an indispensable tool, offering a rational, cost-effective, and accelerated path to identifying and optimizing promising drug candidates.[7][8]

This guide provides a comprehensive technical overview of the core in silico methodologies employed in the discovery and development of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to navigate the complex chemical space of these vital therapeutic agents. We will delve into the "why" behind the "how," grounding each protocol in its fundamental scientific principles and offering insights gleaned from practical application.

The Strategic Imperative of In Silico Prediction

The journey from a chemical concept to a clinical candidate is fraught with challenges, with a significant number of compounds failing due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[9] Computational chemistry and molecular modeling provide a powerful lens to foresee these pitfalls early in the discovery pipeline, enabling a "fail fast, fail cheap" philosophy.[7][10] By simulating molecular interactions and predicting key drug-like properties, we can prioritize the synthesis of compounds with the highest probability of success.

The application of these methods to pyrazole derivatives is particularly fruitful. The pyrazole ring can act as a bioisostere for other aromatic systems and participate in crucial hydrogen bonding and hydrophobic interactions with biological targets.[11][6] Computational tools allow us to explore these interactions with high precision, guiding the design of derivatives with enhanced potency and selectivity.[11][7]

The Computational Toolkit: A Quad-Core Approach

Our exploration will focus on four cornerstone techniques that form an integrated workflow for the in silico evaluation of pyrazole derivatives:

  • Molecular Docking: Predicting the binding orientation and affinity of a pyrazole derivative to its protein target.

  • Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity.

  • Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for a pyrazole derivative to be active.

  • ADMET Prediction: Forecasting the pharmacokinetic and toxicity profile of a pyrazole derivative.

Below is a conceptual workflow illustrating how these techniques are interconnected in a typical drug discovery project.

G cluster_0 Initial Phase: Target & Hit Identification cluster_1 Core In Silico Analysis cluster_2 Optimization & Selection Target_ID Target Identification & Validation Library_Design Pyrazole Derivative Library Design Target_ID->Library_Design Known Target Structure Virtual_Screening High-Throughput Virtual Screening Library_Design->Virtual_Screening Virtual Compounds Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Prioritize Hits Hit_to_Lead Hit-to-Lead Optimization Molecular_Docking->Hit_to_Lead Binding Poses & Scores QSAR QSAR Modeling QSAR->Hit_to_Lead Predict Activity of New Designs Pharmacophore Pharmacophore Modeling Pharmacophore->Hit_to_Lead Guide New Designs ADMET ADMET Prediction ADMET->Hit_to_Lead Filter out Poor Candidates Hit_to_Lead->QSAR Generate Data for Model Hit_to_Lead->Pharmacophore Identify Key Features Hit_to_Lead->ADMET Assess Drug-likeness Candidate_Selection Candidate Selection for Synthesis Hit_to_Lead->Candidate_Selection Optimized Leads Synthesis_Testing Synthesis & Biological Testing Candidate_Selection->Synthesis_Testing To the Bench!

Caption: Integrated in silico workflow for pyrazole derivative drug discovery.

Deep Dive: Methodologies and Protocols

Molecular Docking: Unveiling the Binding Embrace

Molecular docking predicts the preferred orientation of a ligand (our pyrazole derivative) when bound to a receptor (typically a protein) to form a stable complex.[12] The primary output is a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction, and a predicted binding pose.[12][13][14]

Causality Behind the Choices: The accuracy of docking is critically dependent on the quality of the input structures and the chosen docking algorithm. We use rigid receptor docking as a first pass for high-throughput virtual screening due to its speed, followed by flexible docking for more accurate binding energy estimation of top candidates.[15]

Self-Validating Protocol: A Step-by-Step Guide

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove all non-essential molecules (water, co-solvents, existing ligands). The rationale is to create a clean binding site.

    • Add polar hydrogens and assign atomic charges (e.g., using Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.

    • Define the binding site or "grid box" based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms. This confines the search space for the docking algorithm, increasing efficiency and accuracy.[16]

  • Ligand Preparation:

    • Generate a 3D structure of the pyrazole derivative.

    • Perform energy minimization to obtain a low-energy conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Execution:

    • Utilize a docking program (e.g., AutoDock Vina, Schrödinger's Glide).

    • Run the docking simulation. The algorithm, often a genetic algorithm, will explore various poses of the ligand within the binding site and score them based on a scoring function.[13]

  • Post-Docking Analysis:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most likely.[12][13]

    • Visualize the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the pyrazole derivative and the protein's active site residues. This provides a structural hypothesis for the compound's activity.[16]

Data Presentation: Docking Results

Pyrazole DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Compound A-10.1TYR23, LYS45, PHE1012
Compound B-9.5TYR23, LEU88, PHE1011
Compound C-8.2ASP44, LEU881
Reference Inhibitor-10.5TYR23, LYS45, PHE1013
Quantitative Structure-Activity Relationship (QSAR): The Structure-Activity Cipher

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17][18] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Causality Behind the Choices: A robust QSAR model requires a dataset of compounds with structural diversity and a significant range of biological activities. The choice of molecular descriptors (numerical representations of molecular properties) is critical and should encompass electronic, steric, and hydrophobic properties to capture the key drivers of activity.

G Dataset Dataset of Pyrazole Derivatives with known pIC50 values Descriptors Calculate Molecular Descriptors (e.g., LogP, MW, Topological) Dataset->Descriptors Split Split Data (Training and Test Sets) Descriptors->Split Model Build Model (e.g., MLR, Random Forest) Split->Model Training Set Validation Model Validation (Internal: q²; External: r²_pred) Model->Validation Test Set Prediction Predict Activity of New Pyrazole Derivatives Validation->Prediction Validated Model

Caption: The QSAR model development and validation workflow.

Self-Validating Protocol: A Step-by-Step Guide

  • Data Collection:

    • Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 or Ki values). Convert these to a logarithmic scale (pIC50) to ensure a more normal distribution of data.

    • Ensure the data is curated and consistent.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors (e.g., using software like RDKit or PaDEL-Descriptor). These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.[19]

  • Model Building:

    • Divide the dataset into a training set (~80%) and a test set (~20%). The training set is used to build the model, while the test set is kept aside for external validation.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, to build the model.[18][19]

  • Model Validation (The Trustworthiness Pillar):

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is assessed by the squared correlation coefficient (r²_pred). A high r²_pred value indicates a reliable model.[20][21]

    • Applicability Domain: Define the chemical space in which the model's predictions are reliable.

Data Presentation: QSAR Model Statistics

ParameterValueInterpretation
r² (Training Set)0.8585% of the variance in activity is explained by the model.
q² (Cross-Validation)0.75Good internal robustness.
r²_pred (Test Set)0.81Strong predictive power on unseen data.
Pharmacophore Modeling: The Essential Feature Map

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule to bind to a specific target and elicit a biological response.[17]

Causality Behind the Choices: Pharmacophore models can be generated in two primary ways: ligand-based, when a set of active molecules is known but the receptor structure is not, or structure-based, when the receptor structure and its interactions with a ligand are known.[9][22] The choice depends on the available data.

Self-Validating Protocol: A Step-by-Step Guide

  • Feature Identification:

    • Ligand-Based: Align a set of active pyrazole derivatives and identify the common chemical features that are present in all or most of them.[23]

    • Structure-Based: Analyze the interaction pattern of a potent pyrazole derivative in the binding site of its target protein (from a docked or crystal structure) to identify the key interaction points.

  • Hypothesis Generation:

    • Generate multiple pharmacophore hypotheses using software like PHASE or MOE. Each hypothesis is a specific 3D arrangement of features.

  • Hypothesis Validation:

    • Score the hypotheses based on their ability to correctly identify active molecules and exclude inactive ones from a database. A good model will have high sensitivity and specificity.[24]

  • Application:

    • The validated pharmacophore model can be used as a 3D query to screen large virtual databases for novel pyrazole scaffolds that match the essential features, or to guide the modification of existing scaffolds.[23]

Caption: A hypothetical pharmacophore model for a pyrazole derivative.

ADMET Prediction: Charting the Path to a Drug

Even a highly potent compound is useless if it cannot reach its target in the body or is toxic. ADMET prediction uses computational models to estimate these crucial properties early on.[9][10] This has grown from simple rules like Lipinski's Rule of Five to sophisticated machine learning and deep learning models.[25]

Causality Behind the Choices: We employ a tiered approach. Initially, simple physicochemical property calculations (e.g., LogP, molecular weight) and rule-based filters are used for rapid screening. For promising leads, more computationally intensive and accurate machine learning models are used to predict a wider range of properties.[26][27]

Self-Validating Protocol: A Step-by-Step Guide

  • Physicochemical Profiling:

    • Calculate properties like molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

    • Assess compliance with guidelines like Lipinski's Rule of Five. This provides a first-pass filter for oral bioavailability.

  • Pharmacokinetic Prediction:

    • Use established models (e.g., pkCSM, ADMETlab, ADMET-AI) to predict properties such as aqueous solubility, blood-brain barrier penetration, Caco-2 permeability (an indicator of intestinal absorption), and cytochrome P450 (CYP) inhibition.[10][27] CYP inhibition is a major cause of drug-drug interactions.

  • Toxicity Prediction:

    • Predict potential toxicities such as hERG inhibition (cardiotoxicity risk), AMES mutagenicity (carcinogenicity risk), and hepatotoxicity.[4]

  • Integrated Assessment:

    • Synthesize the predictions into a holistic "drug-likeness" score or profile. This allows for a multi-parameter optimization of the lead compounds.

Data Presentation: ADMET Profile

PropertyPyrazole Derivative DDesirable RangeAssessment
MW ( g/mol )450.5< 500Pass
LogP3.5< 5Pass
H-Bond Donors2≤ 5Pass
H-Bond Acceptors4≤ 10Pass
BBB PermeationLowVaries by targetAcceptable
hERG InhibitionLow RiskLow RiskPass
AMES ToxicityNon-mutagenicNon-mutagenicPass

Conclusion and Future Perspectives

The in silico prediction methodologies outlined in this guide represent a powerful, integrated strategy for accelerating the discovery of novel pyrazole-based therapeutics. By combining molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can make more informed decisions, prioritize resources effectively, and rationally design molecules with a higher likelihood of clinical success.[7][17]

The future of this field lies in the increasing integration of artificial intelligence and machine learning.[7][26] Deep learning models are demonstrating remarkable accuracy in predicting complex ADMET properties and are even being used in de novo drug design to generate novel pyrazole structures optimized for specific targets and desired properties.[25][27] As computational power grows and predictive models become more sophisticated, the "in silico crystal ball" will become an even clearer and more indispensable tool in our quest for new medicines.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024).
  • Deep Learning Approaches in Predicting ADMET Properties - Taylor & Francis. (2020). Available at: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024). Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Available at: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Available at: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Available at: [Link]

  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC. (n.d.). Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025). Available at: [Link]

  • Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PubMed Central. (2018). Available at: [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (n.d.). Available at: [Link]

  • Preliminary ADMET Prediction - Creative Biolabs. (n.d.). Available at: [Link]

  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed. (2022). Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.). Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (2014). Available at: [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. (2016). Available at: [Link]

  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In - Juniper Publishers. (2023). Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | ACS Omega. (2022). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Available at: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC. (n.d.). Available at: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024). Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening | Chemical Methodologies. (2025). Available at: [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia. (n.d.). Available at: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • QSAR Analysis for Some Diaryl-substituted Pyrazoles as CCR2 Inhibitors by GA-Stepwise MLR - Ovid. (n.d.). Available at: [Link]

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ResearchGate. (2024). Available at: [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors | ACS Omega - ACS Publications - ACS.org. (2020). Available at: [Link]

  • Full article: Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Available at: [Link]

  • 5D‐QSAR studies of 1H‐pyrazole derivatives as EGFR inhibitors - ProQuest. (2022). Available at: [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity - IJFMR. (2024). Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC. (2023). Available at: [Link]

  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties - R Discovery. (2025). Available at: [Link]

Sources

starting materials for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Introduction

The confluence of piperidine and pyrazole motifs in a single molecular entity represents a significant area of interest for medicinal chemists and drug development professionals. Piperidine rings are ubiquitous in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Similarly, the pyrazole core is a privileged scaffold, present in numerous FDA-approved drugs and recognized for its diverse biological activities.[3][4] The target molecule, 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, combines these two critical pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this core structure. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols for viable synthetic routes, and offer a comparative analysis to aid researchers in selecting the most appropriate methodology for their specific needs.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. Two primary disconnections guide the main synthetic strategies:

  • N-C Bond Disconnection: The final step can be envisioned as the N-alkylation of a pyrazole precursor. This disconnection at the isopropyl-N1 bond leads to the key intermediate, 4-(1H-pyrazol-4-yl)piperidine . This forms the basis of a linear synthesis where the core scaffold is built first, followed by late-stage functionalization.

  • C-C Bond Disconnection: A convergent approach involves breaking the C4-C4 bond that links the piperidine and pyrazole rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitably functionalized piperidine and a pyrazole derivative.

G cluster_A Strategy 1: Late-Stage N-Alkylation Target 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Intermediate_A 4-(1H-Pyrazol-4-yl)piperidine Target->Intermediate_A Disconnection A: N-C (Alkylation) Piperidine_B Piperidine Synthon (e.g., Boronic Ester) Target->Piperidine_B Disconnection B: C-C (Coupling) Pyrazole_B Pyrazole Synthon (e.g., 4-Halopyrazole) Target->Pyrazole_B Isopropyl Isopropylating Agent (e.g., 2-iodopropane)

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: Pyrazole Ring Construction on a Piperidine Scaffold (Linear Approach)

This strategy is arguably the most classical and robust method, involving the construction of the pyrazole ring onto a pre-existing piperidine framework. The key is the formation of a 1,3-dicarbonyl equivalent at the 4-position of the piperidine, which can then undergo cyclization with hydrazine in a Knorr-type pyrazole synthesis.[5][6][7]

Workflow for Strategy I

The synthesis begins with a commercially available and protected piperidine derivative, N-Boc-4-piperidone, and proceeds through three key stages:

  • Formylation: Introduction of a formyl group to create the required 1,3-dicarbonyl synthon.

  • Knorr Pyrazole Synthesis: Cyclocondensation with hydrazine to form the pyrazole ring.

  • N-Isopropylation & Deprotection: Functionalization of the pyrazole N1-position and removal of the piperidine protecting group.

G Start N-Boc-4-piperidone Step1_reagents 1. NaH 2. Ethyl Formate Intermediate1 N-Boc-4-(hydroxymethylene) -piperidone Step1_reagents->Intermediate1 Formylation Step2_reagents Hydrazine (N2H4) Acetic Acid Intermediate2 N-Boc-4-(1H-pyrazol-4-yl) -piperidine Step2_reagents->Intermediate2 Pyrazole Formation (Knorr Synthesis) Step3_reagents 1. Base (e.g., NaH) 2. 2-Iodopropane Intermediate3 N-Boc-4-(1-isopropyl-1H- pyrazol-4-yl)piperidine Step3_reagents->Intermediate3 N-Isopropylation Step4_reagents Acid (e.g., HCl) End Target Molecule Step4_reagents->End Boc Deprotection

Caption: Workflow for the linear synthesis approach.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-4-yl)piperidine

This protocol focuses on creating the key intermediate for late-stage functionalization.

Step 1: Synthesis of tert-butyl 4-(hydroxymethylene)-4-oxopiperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4-piperidone (1.0 eq.) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl formate (1.5 eq.) dropwise, and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by carefully adding water. Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

  • Dissolve the crude intermediate from Step 1 in ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-100 °C) for 2-4 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole intermediate.

Causality and Insights: The choice of a Boc protecting group for the piperidine nitrogen is strategic. It is stable under the basic conditions of the formylation and the slightly acidic/reflux conditions of the pyrazole formation, yet it can be easily removed in the final step with acid without affecting the pyrazole ring.

Protocol: N-Isopropylation and Deprotection
  • To a solution of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add 2-iodopropane (1.3 eq.).

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Dissolve the crude N-isopropylated intermediate in a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the solvent under reduced pressure. If HCl was used, the product is isolated as the hydrochloride salt. If TFA was used, a basic workup is required to obtain the free base.

  • Purify by recrystallization or column chromatography as needed.

Expert Note on Regioselectivity: N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. For the unsubstituted pyrazole intermediate, alkylation typically occurs at the N1 position due to thermodynamic stability. However, steric hindrance from a bulky alkylating agent can influence the ratio.[8] Using a strong base like NaH ensures deprotonation to form the pyrazolate anion, which then acts as the nucleophile.

Synthetic Strategy II: Convergent Suzuki Cross-Coupling

A convergent synthesis offers flexibility and is particularly advantageous for creating a library of analogues. This approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyrazole-containing organoboron reagent with a piperidine-containing halide (or triflate), or vice versa.[9][10]

Workflow for Strategy II

This strategy requires the independent synthesis of two coupling partners, followed by the key C-C bond formation.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis Start_A Pyrazole Intermediate_A1 1-Isopropyl-1H-pyrazole Start_A->Intermediate_A1 Isopropylation Intermediate_A2 4-Bromo-1-isopropyl -1H-pyrazole Intermediate_A1->Intermediate_A2 Bromination End_A 1-Isopropyl-4-(pinacolborato) -1H-pyrazole Intermediate_A2->End_A Borylation Coupling Suzuki Coupling (Pd Catalyst, Base) End_A->Coupling Start_B N-Boc-4-piperidone Intermediate_B1 N-Boc-4-hydroxypiperidine Start_B->Intermediate_B1 Reduction End_B N-Boc-4-triflyloxy- 1,2,3,6-tetrahydropyridine Intermediate_B1->End_B Triflation/ Elimination End_B->Coupling Coupled_Product N-Boc-4-(1-isopropyl-1H- pyrazol-4-yl)-1,2,3,6-tetrahydropyridine Coupling->Coupled_Product Reduction Hydrogenation Coupled_Product->Reduction Reduced_Product N-Boc Protected Target Reduction->Reduced_Product Deprotection Deprotection (Acid) Reduced_Product->Deprotection Final_Product Target Molecule Deprotection->Final_Product

Caption: Workflow for the convergent Suzuki coupling approach.

Experimental Protocol: Suzuki Coupling and Final Steps

This protocol outlines the key coupling and subsequent transformations. The synthesis of the coupling partners often involves standard, well-documented procedures. For example, 4-bromo-1-isopropyl-1H-pyrazole can be prepared from pyrazole via N-isopropylation followed by electrophilic bromination at the electron-rich C4 position.[11] The piperidine partner can be synthesized from N-Boc-4-piperidone.[12][13]

Step 1: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq.), the N-Boc-protected piperidine triflate or halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a solvent system, typically a mixture of dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir overnight. Monitor by LC-MS or TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Step 2: Reduction and Deprotection

  • If the coupling partner was a tetrahydropyridine derivative, the resulting double bond must be reduced. Dissolve the coupled product in methanol or ethanol.

  • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Place the mixture under an atmosphere of hydrogen (using a balloon or a Parr shaker) and stir vigorously until the reaction is complete.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Proceed with the Boc-deprotection as described in Strategy I (using HCl or TFA) to yield the final product.

Causality and Insights: The Suzuki coupling is a powerful C-C bond-forming reaction due to its high functional group tolerance and the relatively mild reaction conditions.[14] The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.[15] This convergent route is highly modular; by simply changing either the pyrazole or piperidine coupling partner, a wide array of analogues can be rapidly synthesized.

Comparison of Synthetic Strategies

FeatureStrategy I (Linear/Knorr)Strategy II (Convergent/Suzuki)
Overall Approach Linear synthesis; builds complexity stepwise.Convergent; combines two advanced intermediates.
Key Transformation Knorr pyrazole synthesis.Suzuki-Miyaura cross-coupling.
Starting Materials Readily available (N-Boc-4-piperidone, hydrazine).Requires synthesis of functionalized coupling partners.
Control of Isomers Regioselectivity of N-alkylation must be considered.Isomeric purity depends on the synthesis of the individual fragments.
Flexibility for Analogs Less flexible; requires re-synthesis from an early stage.Highly flexible; allows for modular "mix-and-match" of fragments.
Scalability Generally robust and scalable.Palladium catalysis can present challenges on a very large scale (cost, metal removal).
Typical Yields Moderate to good over multiple steps.Often high-yielding in the key coupling step.

Conclusion

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine can be effectively achieved through several well-established synthetic routes.

  • Strategy I , which involves building the pyrazole ring onto a piperidine scaffold via the Knorr synthesis, is a reliable and robust method that utilizes simple, readily available starting materials. It is an excellent choice for producing the specific target molecule on a laboratory scale.

  • Strategy II , a convergent approach using a Suzuki cross-coupling, offers superior flexibility and modularity. While it requires more effort in preparing the individual coupling partners, it is the preferred method for generating libraries of related compounds for structure-activity relationship (SAR) studies, a common practice in drug discovery programs.

The selection of the optimal synthetic route will depend on the specific goals of the research team, including the desired scale, the need for analogue synthesis, and the availability of starting materials and specialized reagents such as palladium catalysts.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing compounds as anticancer agents. Bioorganic & Medicinal Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • King's College London Research Portal. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [Link]

  • SYNFACTS. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Thieme. [Link]

  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. De Gruyter. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2018). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Royal Society of Chemistry. (1998). Mild general synthesis of 4-substituted piperidines. RSC Publishing. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • ResearchGate. (2017). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate. [Link]

  • ResearchGate. (2014). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2001). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. American Chemical Society. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Semantic Scholar. (2012). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]

  • PMC. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Center for Biotechnology Information. [Link]

  • Dana Bioscience. (n.d.). Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate 1g. Dana Bioscience. [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. [Link]

  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

Sources

Introduction: The Significance of the Pyrazolylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis of Substituted Pyrazolylpiperidines

The fusion of pyrazole and piperidine rings creates a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries.[1][2] Piperidine-containing compounds are one of the most prevalent structural motifs in pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[3] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is also a privileged structure in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4]

The combination of these two moieties in pyrazolylpiperidines results in molecules with unique three-dimensional conformations that can effectively interact with biological targets. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core strategies for the retrosynthetic analysis of these valuable compounds, moving beyond simple reaction schemes to explain the underlying logic and causality behind synthetic choices.

Pillar 1: Core Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors.[5][6][7] For substituted pyrazolylpiperidines, the analysis hinges on identifying the most strategic bond disconnections that lead to feasible and efficient forward syntheses.

The most logical and widely employed disconnection is the carbon-nitrogen (C-N) bond linking the pyrazole and piperidine rings. This simplifies the target molecule into two key building blocks: a substituted pyrazole and a substituted piperidine. Alternative strategies involve forming one of the heterocyclic rings in a late-stage cyclization step.

G cluster_0 Primary Disconnection Strategy cluster_1 Alternative Strategies TM Target Molecule: Substituted Pyrazolylpiperidine SPyr Substituted Pyrazole Synthon TM->SPyr C-N Disconnection SPip Substituted Piperidine Synthon TM->SPip C-N Disconnection Acyclic_Pip Acyclic Piperidine Precursor (on Pyrazole core) TM->Acyclic_Pip Piperidine Ring Disconnection Acyclic_Pyr Acyclic Pyrazole Precursor (on Piperidine core) TM->Acyclic_Pyr Pyrazole Ring Disconnection

Caption: Primary retrosynthetic disconnections for pyrazolylpiperidines.

Pillar 2: Synthesis of Key Heterocyclic Precursors

An effective retrosynthesis relies on the accessibility of the resulting synthons' synthetic equivalents. Here, we detail the field-proven methods for constructing the requisite pyrazole and piperidine building blocks.

The Synthesis of Substituted Pyrazoles

The Knorr pyrazole synthesis and its variations remain the most fundamental and versatile methods for constructing the pyrazole core.[8][9][10][11]

Core Reaction: The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12][13][14]

Knorr_Mechanism cluster_info Knorr Pyrazole Synthesis Dicarbonyl 1,3-Dicarbonyl Imine Imine/Enamine Intermediate Dicarbonyl->Imine + Hydrazine - H2O Hydrazine Hydrazine (R'-NH-NH2) Hydrazine->Imine Cyclized Cyclized Hemiaminal Intermediate Imine->Cyclized Intramolecular Attack Pyrazole Substituted Pyrazole Cyclized->Pyrazole Dehydration - H2O Forward_Synthesis cluster_main C-N Bond Formation Pyrazole Substituted Pyrazole (e.g., N-H) Target Target Molecule: Pyrazolylpiperidine Pyrazole->Target Nucleophilic Attack Piperidine Substituted Piperidine (e.g., with Leaving Group 'L') Piperidine->Target Conditions Conditions: - Base (e.g., K2CO3, NaH) - Optional: Catalyst (e.g., Pd or Cu for N-Arylation) Conditions->Target

Sources

solubility of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive analysis of the expected solubility profile of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of interest in modern drug discovery. In the absence of specific published experimental data for this molecule, this guide synthesizes information from its constituent chemical moieties—the substituted pyrazole and the piperidine ring—to provide a robust predictive framework. We delve into the physicochemical properties that govern its solubility, offer a qualitative assessment across a spectrum of organic solvents, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[4] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Consequently, poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][4]

While aqueous solubility is paramount for bioavailability, understanding a compound's solubility in organic solvents is equally crucial for various stages of drug development:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during synthesis, crystallization, and chromatography.[5]

  • Formulation: Organic solvents are often used in the preparation of various dosage forms, including parenteral solutions, soft gelatin capsules, and amorphous solid dispersions.[2]

  • Preclinical Assays: Stock solutions for in vitro and in vivo testing are typically prepared in organic solvents like dimethyl sulfoxide (DMSO).[6]

This guide focuses on 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, a molecule combining a substituted pyrazole core with a piperidine ring. Both scaffolds are prevalent in medicinal chemistry.[7][8][9] Understanding its solubility profile is a key step in unlocking its therapeutic potential.

Predicted Physicochemical Properties and Their Influence on Solubility

The solubility of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is dictated by its molecular structure, which features both polar and non-polar characteristics.

  • Piperidine Moiety: The piperidine ring contains a secondary amine, which is basic. This nitrogen atom can act as a hydrogen bond acceptor.[10][11] The piperidine ring itself is a flexible, non-aromatic carbocycle, contributing to lipophilicity.

  • Isopropyl Group: This bulky, non-polar alkyl group significantly increases the molecule's lipophilicity (fat-solubility) and can enhance metabolic stability.[9]

  • Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. While 1H-pyrazole itself is more soluble in organic solvents like ethanol and methanol than in water, its overall contribution to polarity depends on its substituents.[5] The nitrogen atoms can participate in hydrogen bonding.[12]

The interplay of these groups suggests a molecule with moderate polarity and the capacity for hydrogen bonding, which are key determinants of its solubility in different solvents.

Qualitative Solubility Profile in Organic Solvents

Based on the principles of "like dissolves like" and the known properties of its structural components, a qualitative solubility profile for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine can be predicted. The dielectric constant of a solvent is a good indicator of its polarity; solvents with high dielectric constants are more effective at dissolving polar and ionic substances.[13]

Table 1: Predicted Qualitative Solubility of 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe piperidine nitrogen can accept, and the N-H can donate, hydrogen bonds with the solvent's hydroxyl group. The overall polarity is compatible.[10][14]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)HighThe molecule's dipole moment should interact favorably with these polar solvents. DMSO is a powerful solvent for a wide range of polar and non-polar compounds.[6][15]
Non-Polar Aromatic Toluene, BenzeneModerate to HighThe aliphatic piperidine and isopropyl groups, along with the pyrazole ring, should allow for favorable van der Waals interactions with aromatic solvents.[10][16]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and hydrogen bonding capabilities.[14]
Non-Polar Aliphatic Hexane, HeptaneLow to Sparingly SolubleThe polar pyrazole and piperidine N-H groups will likely limit solubility in highly non-polar, aliphatic solvents where dipole-dipole and hydrogen bonding interactions are absent.[14]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction to quantitative data, a robust experimental protocol is essential. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for its reliability.[17][18][19]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to a vial B Add a precise volume of the test solvent A->B Step 1 & 2 C Seal vial and place in a shaking incubator B->C D Agitate at constant temp. (e.g., 25°C or 37°C) for 24-72 hours C->D Step 3 E Allow solid to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant through a 0.45 µm PTFE filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze by validated HPLC-UV method H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine to a glass vial. "Excess" means enough solid is visibly present after the equilibration period.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the mixture for a period sufficient to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[17] For compounds that may undergo polymorphic conversion, longer times may be necessary.

  • Sample Processing:

    • Remove the vial from the incubator and let it stand to allow the excess solid to settle.

    • To ensure complete separation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully withdraw a portion of the clear supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[17]

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the filtered sample solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL).

Factors Influencing Experimental Accuracy

Several factors can influence the outcome of solubility measurements, and controlling them is key to obtaining trustworthy data.

G cluster_factors Controlling Factors Solubility Accurate Solubility Measurement Temp Temperature Control Solubility->Temp Time Equilibration Time Solubility->Time Purity Compound Purity Solubility->Purity SolidState Solid State (Polymorph) Solubility->SolidState pH pH (for aqueous & buffered systems) Solubility->pH

Caption: Key factors influencing solubility measurements.

  • Solid-State Form: Different polymorphs, salts, or solvates of a compound can exhibit significantly different solubilities.[17] It is crucial to characterize the solid form both before and after the experiment (e.g., by XRPD) to ensure the measured solubility corresponds to a known, stable form.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of the main compound. Using a well-characterized, high-purity sample is essential.

  • Equilibration Time: Insufficient time will lead to an underestimation of the thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, reflects the rate of dissolution and can be higher than equilibrium solubility if supersaturation occurs.[18]

  • Temperature: Solubility is temperature-dependent. Precise temperature control during the equilibration phase is critical for reproducibility.[20]

Conclusion

While specific experimental data for the is not publicly available, a strong predictive assessment can be made based on its chemical structure. The molecule is anticipated to be highly soluble in polar protic and aprotic solvents, moderately to highly soluble in aromatic and chlorinated solvents, and poorly soluble in non-polar aliphatic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, actionable protocol for researchers to determine precise quantitative solubility data. By adhering to the principles of the shake-flask method and carefully controlling experimental variables, drug development professionals can generate the high-quality data needed to advance their research and formulation efforts.

References

  • Desai, N. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Alwsci Blog. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci. [Link]

  • Ionescu, C., & Hadaruga, D. I. (2020). The Importance of Solubility for New Drug Molecules. Journal of Medical and Bioengineering, 9(2), 53-58. [Link]

  • Vermeire, F. H., & Green, W. H. (2021). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 143(48), 20214–20226. [Link]

  • Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Futuristic Research, 11(10), 1-10. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Shakhgildiyan, G. Y., et al. (2022). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling, 62(10), 2429–2440. [Link]

  • Herselman, J., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Journal of Physics: Conference Series, 1045, 012023. [Link]

  • Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. Molecular Pharmaceutics, 5(2), 266–279. [Link]

  • Shakhgildiyan, G. Y., et al. (2022). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Fuguet, E., et al. (2011). Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona. [Link]

  • ResearchGate. (2025). Hydrogen-bonded aggregates in the mixtures of piperidine with water: Thermodynamic, SANS and theoretical studies. ResearchGate. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Sustainable Chemistry and Pharmacy, 35, 101217. [Link]

  • Inam, M. A., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Catalysts, 12(11), 1335. [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. [Link]

  • Boobier, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13, 98. [Link]

  • ResearchGate. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Wuitschik, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(5), 2149–2155. [Link]

  • Clark, J. (2020). Amines and Heterocycles. LibreTexts Chemistry. [Link]

  • Borbulevych, O. Y., et al. (2001). Conformations of, and NHO hydrogen bond in, piperidine-1-valeric acid and its dihydrate. Journal of Molecular Structure, 597(1-3), 139-148. [Link]

  • Chiaradia, V., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 293, 119999. [Link]

  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • NIH. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. NIH. [Link]

  • Hassan, S. A., et al. (2024). Piperine solubility enhancement via DES formation: Elucidation of intermolecular interactions and impact of counterpart structure via computational and spectroscopic approaches. International Journal of Pharmaceutics, 667(Pt B), 124893. [Link]

  • ResearchGate. (2025). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. [Link]

  • International Journal of Research in Pharmacy and Science. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. International Journal of Research in Pharmacy and Science. [Link]

  • Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. [Link]

  • Indian Academy of Sciences. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131, 70. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1641-1645. [Link]

  • Dana Bioscience. (n.d.). Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate 1g. Dana Bioscience. [Link]

  • Cheméo. (n.d.). 4-Isopropyl-piperidine - Chemical & Physical Properties. Cheméo. [Link]

  • Biblioteka Nauki. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Biblioteka Nauki. [Link]

Sources

Methodological & Application

using 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This application note details the physicochemical profile, synthetic utility, and medicinal chemistry rationale for deploying 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (CAS: 1443287-50-0) as a privileged building block. Widely recognized in the optimization of ATP-competitive kinase inhibitors (e.g., ALK, ROS1, JAK), this scaffold serves as a dual-function moiety: the piperidine ring provides a solubilizing basic center and a vector for attachment, while the isopropyl-pyrazole unit acts as a lipophilic effector capable of occupying specific hydrophobic sub-pockets (e.g., the solvent-exposed regions of the ATP cleft).

Chemical Profile & Rationale

Structural Analysis

The molecule consists of a secondary amine (piperidine) linked at the C4 position to a pyrazole ring, which is N-alkylated with an isopropyl group.

  • Piperidine Motif: Acts as a solubilizing group. The secondary amine (

    
    ) is protonated at physiological pH, enhancing aqueous solubility and lysosomal trapping. It also serves as the primary handle for coupling to aromatic cores.
    
  • Pyrazole-Isopropyl Tail: The pyrazole ring is a classic bioisostere for phenyl or pyridine rings, offering improved metabolic stability and hydrogen bond acceptor potential. The isopropyl group adds steric bulk and lipophilicity (

    
    ), often critical for filling hydrophobic pockets (e.g., the "selectivity pocket" in kinases) or improving membrane permeability relative to unsubstituted analogues.
    
Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Weight 193.29 g/mol Fragment-like; allows room for heavy core scaffolds.
ClogP ~1.5 - 1.8Balanced lipophilicity; not overly greasy, maintaining oral bioavailability potential.
H-Bond Donors 1 (NH)The piperidine NH is the reactive site.
H-Bond Acceptors 2 (Pyrazole N)Potential interaction with hinge regions or water networks.
Fsp3 0.54High fraction of

carbons correlates with improved clinical success rates.

Synthetic Protocols

The following protocols describe the preparation of the building block and its subsequent coupling to a heteroaromatic core (a standard workflow in kinase inhibitor synthesis).

Preparation of the Building Block

Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

Reaction Overview:

  • Suzuki Coupling: tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate + 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Hydrogenation: Reduction of the tetrahydropyridine double bond.

  • Deprotection: Removal of the Boc group.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • Charge a reaction vessel with N-Boc-1,2,3,6-tetrahydropyridine-4-triflate (1.0 eq), 1-isopropyl-pyrazole-4-boronic acid pinacol ester (1.1 eq), and

      
       (3.0 eq) in 1,4-dioxane/water (4:1).
      
    • Degas with

      
       for 10 min. Add 
      
      
      
      (0.05 eq).
    • Heat to 90°C for 4–6 hours. Monitor by LCMS.[1][2]

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via silica flash chromatography (Hex/EtOAc).
      
  • Hydrogenation:

    • Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) at RT for 16 hours.
      
    • Filter through Celite to remove Pd. Concentrate to yield the N-Boc-protected saturated piperidine.

  • Acidic Deprotection:

    • Dissolve the residue in DCM. Add TFA (10 eq) or 4M HCl in dioxane.

    • Stir at RT for 2 hours.

    • Concentrate to dryness. Critical: Free base the amine using ion-exchange resin (SCX-2) or by partitioning between DCM and sat.

      
       if the free base is required for the next step.
      
Application Protocol: Nucleophilic Aromatic Substitution ( )

This is the primary method for attaching this tail to chloropyrimidine, chloropyridine, or chloro-triazine cores (common kinase scaffolds).

Reagents:

  • Core: 2,4-dichloropyrimidine (or substituted analogue).

  • Nucleophile: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (free base or HCl salt).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Solvent: n-Butanol, DMF, or DMSO.

Procedure:

  • Dissolution: Dissolve the heteroaryl chloride (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (1.1 mmol).

    • Note: If using the HCl salt of the piperidine, add 2.5 eq of DIPEA. If using free base, 1.2 eq of DIPEA is sufficient.

  • Reaction: Heat the mixture to 80–100°C.

    • Mechanistic Insight: The secondary amine is a strong nucleophile. However, steric bulk from the pyrazole at the C4 position is minimal, allowing efficient substitution.

  • Monitoring: Check LCMS for conversion of

    
     of the chloride to the product mass.
    
  • Isolation:

    • Evaporate solvent.

    • Partition between EtOAc and water.

    • Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography (DCM/MeOH/NH3).

Medicinal Chemistry Applications

Fragment-Based Drug Design (FBDD)

This scaffold is frequently used to optimize "hits" that lack solubility or cellular potency.

  • Solubility Fix: Replacing a phenyl or cyclohexyl group with the piperidine often improves aqueous solubility by >10-fold due to the basic amine.

  • Metabolic Stability: The isopropyl-pyrazole is generally more metabolically stable than a simple alkyl chain or an electron-rich phenyl ring, which might be prone to oxidation.

Case Study: Kinase Inhibitor Optimization

In the development of ALK inhibitors (analogous to Crizotinib or Ceritinib research), the solvent front often tolerates bulky groups.

  • The Problem: A core scaffold (e.g., aminopyridine) binds the hinge but has poor pharmacokinetic (PK) properties.

  • The Solution: Attachment of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine.

    • The piperidine acts as a linker, projecting the pyrazole out of the ATP pocket.

    • The isopropyl group interacts with the hydrophobic rim, locking the conformation and improving potency (

      
      ).
      
    • Reference Context: Similar motifs are seen in Asciminib (ABL inhibitor) and LDK378 (Ceritinib), where piperidine rings serve as crucial connectors [1][2].

Workflow Visualization

The following diagram illustrates the decision matrix and synthetic workflow for incorporating this scaffold into a drug candidate.

G Start Hit Compound (Poor Solubility/Potency) Analysis Structural Analysis: Identify Solvent-Exposed Vector Start->Analysis Selection Select Tail: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine Analysis->Selection Requirement: Solubilizing + Lipophilic Reach Synthesis Synthesis via SnAr (Core-Cl + Piperidine-Tail) Selection->Synthesis Coupling Protocol Validation Assay Validation Synthesis->Validation Outcome1 Improved Solubility (Basic Amine) Validation->Outcome1 pKa ~10 Outcome2 Enhanced Potency (Hydrophobic Fill) Validation->Outcome2 Isopropyl Interaction

Caption: Workflow for optimizing kinase inhibitor hits using the pyrazole-piperidine scaffold.

References

  • Fabbro, D., et al. (2012). "The biology of ALK receptor tyrosine kinases and their role in cancer." Nature Reviews Drug Discovery. (Discusses the structural requirements for ALK inhibitors like Ceritinib/LDK378 which utilize piperidine linkers). Link

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry. (Demonstrates the utility of piperidine-based tails in kinase drug design). Link

  • BldPharm. "4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Product Page." (Commercial source and physical data validation). Link

  • Fluorochem. "4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Analysis." Link

Sources

Application Notes & Protocols: Strategic N-Functionalization of 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active agents. Its strategic importance lies in the piperidine nitrogen, which serves as a versatile handle for introducing a wide array of functional groups. This process, known as N-functionalization, is a cornerstone of lead optimization, enabling the fine-tuning of critical drug-like properties including potency, selectivity, solubility, and pharmacokinetic profiles. This guide provides an in-depth exploration of robust and field-proven protocols for the N-functionalization of this key scaffold, grounded in mechanistic principles and practical insights for researchers in drug discovery and development. We detail three primary synthetic strategies: Reductive Amination, Amide Coupling, and Urea/Carbamate Formation, offering step-by-step methodologies and the causal logic behind experimental choices.

Introduction: The Strategic Value of the Pyrazolyl-Piperidine Core

Pyrazoles are five-membered aromatic heterocycles that are frequently incorporated into biologically active molecules as bioisosteres for amides, phenols, or other aromatic rings.[1][2] When coupled with a piperidine ring, the resulting scaffold offers a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The secondary amine of the piperidine ring is a critical anchor point for chemical modification. N-alkylation or N-acylation allows for the systematic exploration of chemical space around the core, a strategy essential for optimizing structure-activity relationships (SAR).[3][4] This document serves as a practical guide to the most reliable and versatile methods for achieving this transformation.

Core Synthetic Strategy I: Reductive Amination for N-Alkylation

Reductive amination is arguably the most versatile and widely used method for the N-alkylation of secondary amines like 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine.[3] The reaction proceeds through a two-step, one-pot sequence: the initial condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion, followed by the immediate in situ reduction of this intermediate to yield the corresponding tertiary amine.[5][6]

Mechanistic Rationale: The success of this method hinges on the choice of a reducing agent that is potent enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.[5] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mildness and excellent functional group tolerance.[7] Alternative reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but pose higher toxicity risks.[8]

Workflow: Reductive Amination```dot

Reductive_Amination cluster_reactants Reactants & Reagents Piperidine 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine ReactionVessel Reaction Mixture: Condensation & Reduction Piperidine->ReactionVessel Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->ReactionVessel Solvent Solvent (e.g., DCE, THF) Solvent->ReactionVessel ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup In situ reduction Purification Purification (Column Chromatography) Workup->Purification Crude product FinalProduct N-Alkylated Product Purification->FinalProduct Pure product

Caption: Workflow for N-acylation via amide coupling.

Protocol 3.1: Synthesis of (4-(1-Isopropyl-1H-pyrazol-4-yl)piperidin-1-yl)(phenyl)methanone

This protocol uses EDC and HOBt (Hydroxybenzotriazole) as the coupling system with benzoic acid.

Materials

Reagent M.W. Equivalents Amount
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine 193.30 1.0 1.0 g (5.17 mmol)
Benzoic Acid 122.12 1.1 0.69 g (5.69 mmol)
EDC·HCl 191.70 1.2 1.18 g (6.21 mmol)
HOBt 135.12 1.2 0.84 g (6.21 mmol)
DIPEA (Diisopropylethylamine) 129.24 2.5 2.25 mL (12.9 mmol)

| N,N-Dimethylformamide (DMF) | - | - | 25 mL |

Step-by-Step Procedure

  • In a round-bottom flask, dissolve benzoic acid (0.69 g, 5.69 mmol), EDC·HCl (1.18 g, 6.21 mmol), and HOBt (0.84 g, 6.21 mmol) in anhydrous DMF (15 mL).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (1.0 g, 5.17 mmol) in DMF (10 mL) and add DIPEA (2.25 mL, 12.9 mmol).

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers successively with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Core Synthetic Strategy III: Urea and Carbamate Formation

Urea and carbamate moieties are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors. [9][10]Their synthesis via the N-functionalization of our piperidine scaffold is straightforward, typically involving the reaction of the amine with an isocyanate (for ureas) or a chloroformate (for carbamates).

Mechanistic Rationale: Isocyanates and chloroformates are highly electrophilic species that react readily with nucleophilic amines without the need for coupling agents. The reaction is often rapid and high-yielding. A mild base is sometimes included to scavenge the HCl generated during carbamate formation.

Workflow: Urea Formation

Urea_Formation cluster_reactants Reactants & Reagents Piperidine 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine ReactionVessel Nucleophilic Addition Piperidine->ReactionVessel Isocyanate Isocyanate (R-N=C=O) Isocyanate->ReactionVessel Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->ReactionVessel Isolation Product Isolation (Precipitation/Extraction) ReactionVessel->Isolation Direct formation FinalProduct N-Substituted Urea Isolation->FinalProduct Pure product

Caption: Workflow for N-substituted urea synthesis.

Protocol 4.1: Synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)-N-phenylpiperidine-1-carboxamide

This protocol describes the reaction with phenyl isocyanate to form a urea.

Materials

Reagent M.W. Equivalents Amount
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine 193.30 1.0 1.0 g (5.17 mmol)
Phenyl Isocyanate 119.12 1.05 0.62 g (5.43 mmol)

| Dichloromethane (DCM) | - | - | 25 mL |

Step-by-Step Procedure

  • Dissolve 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (1.0 g, 5.17 mmol) in anhydrous DCM (25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add phenyl isocyanate (0.62 g, 5.43 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product is often of high purity, but can be further purified by trituration with ether or recrystallization if necessary.

Conclusion

The N-functionalization of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a fundamental tool in the arsenal of the medicinal chemist. The three primary methods detailed herein—reductive amination, amide coupling, and urea formation—provide reliable and versatile pathways to a vast chemical space of analogues. The choice of method depends on the desired functionality to be installed (alkyl, acyl, or carbamoyl). By understanding the mechanistic underpinnings of each reaction, researchers can troubleshoot and optimize conditions to efficiently generate compound libraries for biological screening, ultimately accelerating the drug discovery process.

References

  • Scientific Reports. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

  • Journal of Medicinal Chemistry. (2012). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • Green Chemistry. (2024). A multi-step continuous-flow platform for the sustainable synthesis of local anaesthetics. BORIS Portal. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • PMC. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]

  • Google Patents. (1996). N-alkylation method of pyrazole.
  • ResearchGate. (2020). First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents. Available at: [Link]

  • Green Chemistry. (2024). A multi-step continuous-flow platform for the sustainable synthesis of local anaesthetics. BORIS Portal. Available at: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ChemRxiv. (2023). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Available at: [Link]

  • ResearchGate. (2025). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • PubMed. (2026). Design, synthesis and antibacterial evaluation of piperazine urea-pyrazole-pyrimidine hybrids: in-vitro and in-silico studies. Available at: [Link]

  • PubMed. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Available at: [Link]

  • Google Patents. (2000). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (h-NAAA) Inhibitors. Available at: [Link]

  • PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Available at: [Link]

  • Thieme. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2013). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Available at: [Link]

  • PMC. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • Chemical Science (RSC Publishing). (2020). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Available at: [Link]

  • eScholarship. (2023). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Available at: [Link]

  • ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available at: [Link]

Sources

cross-coupling reactions with 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Coupling Reactions with the 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine Scaffold

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of pyrazole and piperidine rings within a single molecular architecture creates a scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] Similarly, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, contributing to optimal physicochemical properties such as solubility and bioavailability.[1][6]

The compound 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine represents a versatile building block, primed for structural elaboration to explore vast chemical space. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[7][8] These reactions allow for the late-stage functionalization of complex molecules, a strategy that accelerates the generation of compound libraries for high-throughput screening and the optimization of lead candidates.[9]

This guide provides detailed application notes and step-by-step protocols for three seminal cross-coupling reactions—Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Sonogashira Coupling—as applied to the 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine core. The focus is on providing not just the procedural steps, but also the underlying scientific rationale for experimental choices, ensuring that researchers can adapt and troubleshoot these powerful synthetic methods.

Buchwald-Hartwig Amination: Forging the Aryl-Piperidine C-N Bond

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[9] For the 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine scaffold, this reaction involves coupling the secondary amine of the piperidine ring with an aryl or heteroaryl halide (or triflate). This transformation is critical for synthesizing compounds where the pyrazolylpiperidine moiety is appended to a larger aromatic system, a common motif in kinase inhibitors and CNS-targeting agents.[6]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[7][8] The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands, which promote the challenging reductive elimination step that forms the final C-N bond and regenerates the active Pd(0) catalyst.[9][10] The choice of base is also critical; it must be strong enough to deprotonate the piperidine nitrogen-palladium adduct without promoting side reactions.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex L_nPd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination (R₂NH) pdII_complex->amine_coordination pdII_amine_adduct [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ amine_coordination->pdII_amine_adduct deprotonation Deprotonation (Base) pdII_amine_adduct->deprotonation pdII_amido L_nPd(II)(Ar)(NR₂) deprotonation->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product Forms Product

Buchwald-Hartwig Catalytic Cycle Diagram.
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a representative coupling of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine with an aryl bromide.

Materials:

  • 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

  • Aryl bromide (or iodide, triflate)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos, tBuDavePhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk tube or microwave vial. Seal the vessel and cycle between vacuum and an inert atmosphere (e.g., Argon) three times to remove oxygen and moisture.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the phosphine ligand (0.02-0.05 mmol, 2-5 mol%).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 1-2.5 mol% Pd) and add it to the reaction vessel.

    • Scientist's Note: For air-sensitive reagents, it is best practice to weigh them in a glovebox. Using pre-catalysts, which are often more stable than the active Pd(0) species, can improve reproducibility.[11]

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C. Stir vigorously. Alternatively, for microwave-assisted reactions, heat the mixture to 100-150 °C for 10-60 minutes.[10][12]

    • Rationale: Microwave heating can dramatically reduce reaction times by efficiently reaching high temperatures.[10]

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Data Presentation: Buchwald-Hartwig Reaction Optimization
ParameterCondition A (Standard)Condition B (Mild)Condition C (Challenging Substrates)Rationale & Reference
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)RuPhos G3 Pre-catalyst (2-5 mol%)Pre-catalysts offer stability and high activity.[11]
Ligand tBuDavePhos (1.2-2.4 mol%)JohnPhos (2.4 mol%)RuPhos (2.4-6 mol%)Bulky, electron-rich ligands are essential.[9][12]
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)LiHMDS (1.5 equiv)Base strength must be matched to substrate reactivity.
Solvent Toluene1,4-Dioxanet-ButanolSolvent polarity can influence reaction rates.
Temperature 100 °C80 °C110 °CHigher temperatures are often needed for less reactive halides (e.g., chlorides).

Suzuki-Miyaura Coupling: Building C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[13] To apply this reaction, the 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine scaffold must first possess a leaving group, typically a halide (I, Br) or a triflate, on the pyrazole ring. For this guide, we will consider the coupling of 4-(4-bromo-1-isopropyl-1H-pyrazol-yl)piperidine with various aryl or heteroaryl boronic acids. This approach is highly effective for synthesizing biaryl structures, which are prevalent in many classes of pharmaceuticals.[14][15]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the halo-pyrazole to a Pd(0) species. A key step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center.[7] This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate complex.[13] Reductive elimination then yields the C-C coupled product and regenerates the Pd(0) catalyst.

Suzuki Coupling Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Execution cluster_workup Purification reagents 1. Add Halo-Pyrazole, Boronic Acid, Base catalyst 2. Add Pd Catalyst & Ligand solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) heating 4. Heat Reaction (e.g., 90 °C, 2-12h) solvent->heating monitoring 5. Monitor by TLC or LC-MS heating->monitoring extraction 6. Aqueous Workup & Extraction monitoring->extraction chromatography 7. Column Chromatography extraction->chromatography product 8. Isolate Pure Product chromatography->product

General Experimental Workflow for Suzuki Coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details a typical Suzuki coupling using a 4-bromo-pyrazole derivative.

Materials:

  • 4-(4-bromo-1-isopropyl-1H-pyrazol-yl)piperidine

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1), DME/Water)

  • Schlenk tube, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a stir bar, add 4-(4-bromo-1-isopropyl-1H-pyrazol-yl)piperidine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and the base (e.g., Na₂CO₃, 1.25 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

    • Scientist's Note: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings as it is a stable Pd(0) source.[16][17] For more challenging substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a specific ligand (e.g., SPhos, XPhos) may be required.

  • Inerting: Seal the tube and cycle between vacuum and argon three times.

  • Solvent Addition: Under a positive pressure of argon, add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 2-12 hours.[16][17] Microwave irradiation (90 °C for 5-15 minutes) can also be highly effective.[14]

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the 4-aryl-pyrazole product.

Data Presentation: Suzuki-Miyaura Reaction Optimization
ParameterCondition A (Standard)Condition B (Microwave)Condition C (Sensitive Substrates)Rationale & Reference
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂/SPhos (2 mol%)Ligand choice is crucial for efficiency and substrate scope.
Boron Source Arylboronic AcidArylboronic AcidMIDA boronate esterMIDA boronates offer slow release, benefiting sensitive substrates.
Base Na₂CO₃ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)Stronger bases like Cs₂CO₃ can accelerate the reaction.[14]
Solvent Dioxane/H₂O (4:1)DME/H₂O (4:1)THF/H₂O (4:1)The aqueous component is crucial for activating the boronic acid.
Temperature 90 °C90-120 °C60-80 °CMicrowave heating significantly shortens reaction times.[14]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl or vinyl halides.[18] This reaction is invaluable for installing a rigid alkynyl linker into the pyrazole scaffold, a common strategy in the design of molecular probes, materials, and certain classes of enzyme inhibitors. As with the Suzuki coupling, a halogenated precursor like 4-(4-iodo-1-isopropyl-1H-pyrazol-yl)piperidine is required. Aryl iodides are generally more reactive than bromides in this transformation.[19]

Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper-acetylide intermediate.[7][20] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The reaction is usually run in an amine base, which serves as both the base and often the solvent.[18]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ pdII_complex L₂Pd(II)(Ar)(X) pd0->pdII_complex Oxidative Addition (Ar-X) pdII_alkynyl L₂Pd(II)(Ar)(C≡CR) pdII_complex->pdII_alkynyl Transmetalation pdII_alkynyl->pd0 Reductive Elimination product_out Ar-C≡CR pdII_alkynyl->product_out alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base, Cu(I)X cu_acetylide->pdII_complex Transfers Alkynyl Group

Simplified Sonogashira Dual Catalytic Cycle.
Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a classic Pd/Cu-catalyzed coupling with a 4-iodo-pyrazole derivative.

Materials:

  • 4-(4-iodo-1-isopropyl-1H-pyrazol-yl)piperidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous co-solvent (optional, e.g., THF, DMF)

  • Schlenk tube, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried, argon-flushed Schlenk tube containing a stir bar, add 4-(4-iodo-1-isopropyl-1H-pyrazol-yl)piperidine (0.5 mmol, 1.0 equiv).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 mmol, 2 mol%) and copper(I) iodide (CuI, 0.01 mmol, 2 mol%).

    • Scientist's Note: CuI is sensitive to oxidation, so it should be a light-colored powder. If it is dark or green, its activity may be compromised.

  • Solvent and Reagents: Add the amine base (e.g., Triethylamine, 3-5 mL) via syringe. If needed, add an anhydrous co-solvent like THF. Then, add the terminal alkyne (0.6 mmol, 1.2 equiv) via syringe.

  • Inerting: Bubble argon through the solution for 10-15 minutes to ensure the system is deoxygenated.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. Reactions are often complete within 1-6 hours.

  • Monitoring: Track the reaction by TLC or LC-MS. The formation of diynes from alkyne homocoupling (Glaser coupling) is a potential side reaction.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Reaction Optimization
ParameterCondition A (Classic)Condition B (Copper-Free)Rationale & Reference
Pd Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%)Different pre-catalysts can be used.
Ligand (Implicit in PdCl₂(PPh₃)₂)PPh₃ or P(t-Bu)₃ (4 mol%)Bulky phosphines can enable copper-free protocols.[7]
Co-catalyst CuI (2 mol%)NoneCopper-free systems avoid Glaser homocoupling side products.[7][18]
Base TriethylaminePiperidine or DIPAThe amine acts as base and often as a solvent.[18]
Solvent Triethylamine/THFDIPASolvent choice affects solubility and reaction rate.
Temperature 25-50 °C50-80 °CCopper-free reactions may require slightly higher temperatures.

Conclusion

The 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine scaffold is a highly adaptable platform for the development of novel chemical entities. Mastery of palladium-catalyzed cross-coupling reactions provides the essential toolkit for its derivatization. By understanding the principles behind the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions and by carefully selecting catalysts, ligands, and conditions, researchers can efficiently synthesize diverse libraries of compounds. The protocols and optimization data provided herein serve as a robust starting point for unlocking the full synthetic potential of this valuable heterocyclic building block.

References

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available at: [Link]

  • KTU ePubl. SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Biblioteka Nauki. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • IAJPR. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Available at: [Link]

  • BIOENGINEER.ORG. (2026). Innovative Strategies Enable Cross-Coupling of Fatty Amide Reduction Radicals Through Iridium-Photorelay Catalysis. Available at: [Link]

  • ResearchGate. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available at: [Link]

  • UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • ResearchGate. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Available at: [Link]

  • Arkat USA. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available at: [Link]

  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

  • Zeitschrift für Naturforschung B. (2008). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Available at: [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • PMC. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

  • ORCA - Cardiff University. (2020). Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Letters. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

Sources

synthesis of novel kinase inhibitors using pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Optimization of Pyrazole-Based Kinase Inhibitors

Introduction: The Pyrazole as a Privileged Scaffold

In the landscape of targeted oncology, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility in kinase inhibition stems from its ability to mimic the adenine ring of ATP.

The pyrazole moiety functions as a bi-dentate ligand within the kinase ATP-binding pocket. Specifically, the N1 and N2 atoms often engage in critical hydrogen bonding with the "hinge region" of the kinase (residues connecting the N-terminal and C-terminal lobes).

Key FDA-Approved Examples:

  • Ruxolitinib (JAK1/2): Utilizes a pyrazole fused to a pyrimidine to anchor into the hinge.[1]

  • Crizotinib (ALK/ROS1): Features a pyrazole-4-yl moiety that positions the inhibitor within the solvent-exposed region.

  • Avapritinib (PDGFRA): Demonstrates the versatility of the scaffold in type I inhibitors.

Rational Design & SAR Considerations

Effective synthesis requires understanding the Structure-Activity Relationship (SAR) of the pyrazole ring.

  • Position 3 (Hinge Binder): Usually substituted with an aromatic ring or small polar group to interact with the gatekeeper residue or the back of the pocket.

  • Position 4 (Solvent Front): This vector points towards the solvent-exposed region. It is the ideal site for solubilizing groups (e.g., piperazines, morpholines) to improve pharmacokinetic (PK) properties.

  • Position 5 (Steric Control): Substituents here can clash with the kinase P-loop; small groups (H, Me, NH2) are often preferred to maintain planarity.

Diagram 1: Kinase-Inhibitor Binding Interaction

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) ATP_Pocket->Hinge Contains Gatekeeper Gatekeeper Residue (Selectivity Filter) ATP_Pocket->Gatekeeper Adjacent to N2 N2 (H-Bond Donor) Hinge->N2 H-Bond (Critical) Pyrazole Pyrazole Scaffold (Inhibitor Core) N1 N1 (H-Bond Acceptor) Pyrazole->N1 Pyrazole->N2 R_Group C4-Substituent (Solubilizing Group) Pyrazole->R_Group N1->Hinge H-Bond (Optional) R_Group->ATP_Pocket Solvent Exposure

Caption: Schematic representation of the pyrazole scaffold anchoring to the kinase hinge region via hydrogen bonding, mimicking the adenine base of ATP.

Synthetic Strategy: Overcoming Regioselectivity

The primary challenge in pyrazole synthesis is regioselectivity . The classic condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate.

To ensure high purity and scalability, we employ two distinct strategies:

  • Convergent Regioselective Cyclization: Using enaminones to direct the hydrazine attack.

  • Late-Stage Functionalization: Using C-H activation or cross-coupling on a pre-formed pyrazole core.

Diagram 2: Synthetic Workflow Decision Matrix

SyntheticWorkflow Target Target Molecule: N-Aryl Pyrazole Decision Is the N1-Aryl group sensitive? Target->Decision RouteA Route A: Cyclocondensation Decision->RouteA No (Robust) RouteB Route B: C-N Cross Coupling Decision->RouteB Yes (Complex) StepA1 1. Enaminone Formation (DMF-DMA) RouteA->StepA1 StepB1 1. 4-Iodopyrazole Synthesis RouteB->StepB1 StepA2 2. Hydrazine Cyclization (Regioselective) StepA1->StepA2 StepB2 2. Buchwald-Hartwig (Pd-Catalysis) StepB1->StepB2

Caption: Decision matrix for selecting between Cyclocondensation (Route A) for simple cores and Buchwald-Hartwig Coupling (Route B) for complex, sensitive substrates.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminones (Route A)

Best for: Constructing the core scaffold with high 1,3-selectivity.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation: Charge a round-bottom flask with the acetophenone derivative and DMF-DMA. Reflux at 110°C for 3-5 hours.

    • Checkpoint: Monitor by TLC.[2] The formation of the yellow/orange enaminone intermediate is usually quantitative.

    • Workup: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone.

  • Cyclization: Dissolve the crude enaminone in anhydrous ethanol. Add the aryl hydrazine hydrochloride.

  • Reflux: Heat the mixture to reflux (78°C) for 4-8 hours.

    • Mechanism:[3][4][5][6] The hydrazine terminal nitrogen attacks the enaminone

      
      -carbon (Michael addition), followed by cyclization. This sequence favors the 1,3-disubstituted product over the 1,5-isomer.
      
  • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

Protocol B: Late-Stage N-Arylation (Buchwald-Hartwig) (Route B)

Best for: Introducing complex aryl groups at N1 when condensation fails or yields isomers.

Reagents:

  • 4-Substituted-1H-pyrazole (1.0 equiv)[2]

  • Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or CuI (10 mol% for Ullmann-type)

  • Ligand: XPhos or t-BuXPhos (4 mol%)

  • Base: K3PO4 or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, combine the pyrazole, aryl halide, base, Pd catalyst, and ligand in a sealable reaction vial.

  • Degassing: Add the anhydrous solvent. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Reaction: Seal the vial and heat to 100-110°C for 12-18 hours.

    • Note: For sterically hindered aryl halides, use t-BuXPhos and raise temperature to 120°C.

  • Workup: Filter through a pad of Celite to remove palladium residues. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Characterization & Validation Data

To ensure the integrity of the synthesized inhibitors, the following data profile is required before biological testing.

MetricAcceptance CriteriaMethodPurpose
Purity > 95%HPLC (254 nm)Prevent false positives in kinase assays.
Identity Matches Structure1H NMR, 13C NMR, HRMSConfirm regiochemistry (NOESY may be needed for N1 vs N2).
Solubility > 50 µM (PBS pH 7.4)Kinetic Solubility AssayEnsure bioavailability for cell-based assays.
Potency IC50 < 100 nMADP-Glo™ / FRETValidates hinge-binding capability.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield in Enaminone Step Incomplete reaction or hydrolysis.Use fresh DMF-DMA; ensure anhydrous conditions.
Regioisomer Mixture (1,3 vs 1,5) Hydrazine attacking wrong carbon.Switch from diketone to enaminone (Protocol A). Lower reaction temperature.[7]
Stalled Buchwald Coupling Catalyst poisoning or poor ligand choice.Re-degas solvents thoroughly. Switch ligand to BrettPhos for amines or t-BuXPhos for N-heterocycles.
Pd Contamination in Product Inefficient workup.Use a metal scavenger (e.g., SiliaMetS®) or wash with aqueous N-acetylcysteine.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Verma, S. K., et al. (2012). Ruxolitinib: A First-in-Class JAK1/2 Inhibitor for the Treatment of Myelofibrosis. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[8] Link

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. (2024). Protocols for the N-arylation of 4-Iodopyrazole.[2]Link

Sources

Application Note: Scaffold Hopping from Piperidine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic, computational, and synthetic methodologies for scaffold hopping from piperidine-containing drugs. It is designed for medicinal chemists and drug discovery scientists seeking to navigate the "patent cliff" or resolve metabolic liabilities associated with the piperidine pharmacophore.

Executive Summary & Strategic Rationale

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 100 FDA-approved drugs (e.g., Donepezil, Fentanyl, Ibrutinib). Its success stems from its ability to project substituents into defined vectors and its basic nitrogen, which often serves as a key interaction point (salt bridge) with aspartate/glutamate residues in target proteins.

However, the ubiquity of piperidine presents two critical challenges:

  • Intellectual Property (IP) Saturation: The chemical space around simple piperidine derivatives is heavily patented.

  • Metabolic Liability: The

    
    -carbon (adjacent to nitrogen) is a "soft spot" for Cytochrome P450 (CYP450) oxidation, leading to reactive iminium intermediates or N-dealkylation.
    

Scaffold Hopping aims to replace this core with a novel chemotype that retains the essential pharmacophoric vectors (shape/electrostatics) while altering physicochemical properties (


 character, LogD, solubility) and escaping IP constraints.[1]

Mechanism of Liability: Why Hop?

Understanding the failure mode of the parent scaffold is prerequisite to a successful hop.

The Metabolic Trap

Piperidines are frequently metabolized by CYP3A4 and CYP2D6. The oxidation sequence typically proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), leading to ring opening or cleavage.

CYP_Metabolism cluster_outcomes Metabolic Outcomes Pip Piperidine Drug Rad C-Centered Radical (Alpha-Carbon) Pip->Rad CYP450 (HAT) Iminium Iminium Ion (Reactive Electrophile) Rad->Iminium -1e- Cleavage N-Dealkylation (Loss of Activity) Iminium->Cleavage Hydrolysis Lactam Lactam Formation (Polarity Shift) Iminium->Lactam Oxidation Tox Protein Adducts (Toxicity) Iminium->Tox Nu- Attack

Figure 1: CYP450-mediated oxidative pathways for piperidine cores. The iminium species is the critical divergence point for clearance or toxicity.

Computational Workflow: Electrostatic & Shape Matching

Objective: Identify novel scaffolds that mimic the 3D shape and electrostatic field of the piperidine reference without sharing its topology.

Recommended Tools:

  • Cresset Spark: Field-based hopping (prioritizes electrostatics).

  • OpenEye ROCS/EON: Shape-based hopping (prioritizes steric volume).

Protocol A: Virtual Scaffold Hopping (Spark Workflow)
  • Define the Reference:

    • Load the crystal structure of the piperidine-ligand complex.

    • Isolate the bioactive conformation.

    • Crucial Step: Define the "Replacement Region" by selecting the piperidine ring atoms. Ensure the attachment points (exit vectors) are preserved.

  • Field Point Generation:

    • Generate Field Points (molecular interaction potentials) for the reference.

    • Note: Ensure the basic nitrogen's positive field point is heavily weighted (constraint strength: 10.0) to maintain the salt bridge interaction.

  • Database Screening:

    • Screen against fragment databases (e.g., ChEMBL, ZINC, or proprietary "Spiro-Core" libraries).

    • Filters:

      • MW < 150 (for the core only).

      • Rotatable bonds

        
         2 (to minimize entropy penalty).
        
      • Remove reactive warheads (Michael acceptors, aldehydes).

  • Scoring & Selection:

    • Rank hits by B-Score (Average of Shape and Field similarity).

    • Visual Inspection: Discard hits where the exit vector angle deviates

      
       from the reference.
      

Topological Candidates for Piperidine Replacement:

StrategyScaffold ClassBenefitExample
Ring Contraction Pyrrolidine / AzetidineLower MW, altered pKa.Azetidine-3-carboxylic acid
Spiro-Cyclization 2-azaspiro[3.3]heptaneHigh

fraction, metabolic block.
Spiro-piperidine analogs
Bridging 8-azabicyclo[3.2.1]octaneRigidification, conformational lock.Tropane derivatives
Heteroatom Walk Piperazine / MorpholineLower LogD, H-bond acceptor addition.Gefitinib (Morpholine)

Synthetic Protocols

Once a scaffold is identified (e.g., a spirocyclic system to block metabolic oxidation), synthesis is the bottleneck. Below are two protocols: one for general coupling of commercial cores and one for de novo synthesis of a complex spiro-core.

Protocol B: General Coupling of Novel Cores (Parallel Synthesis)

Use this for rapid SAR expansion using commercially available bioisosteres (e.g., from Enamine/WuXi).

Reagents:

  • Novel Amine Core (e.g., 2-azaspiro[3.3]heptane derivative).

  • Electrophile (Aryl halide or Carboxylic acid).

  • Catalysts: Pd_2(dba)_3 / XPhos (for Buchwald) or HATU (for Amide).

Workflow:

  • Preparation: Dissolve electrophile (1.0 eq) in anhydrous DMF.

  • Activation (if Acid): Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir 15 min at RT.

  • Coupling: Add the novel amine core (1.2 eq).

  • Reaction:

    • Amide: Stir 4h at RT.

    • Buchwald (Aryl Halide): Add Pd catalyst (5 mol%) and Cs_2CO_3 (2.0 eq). Heat to 100°C under

      
       for 12h.
      
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • QC Check: Verify absence of Pd contaminants if using Buchwald.

Protocol C: Advanced De Novo Synthesis (Photoredox Spirocyclization)

Use this to synthesize 2-azaspiro[3.3]heptanes or similar strained systems when commercial blocks are unavailable. This protocol utilizes a radical cascade.

Mechanism: Visible-light mediated Single Electron Transfer (SET) generates an aryl radical which cyclizes onto a pendant alkene.

Materials:

  • Substrate: N-Boc-4-methylene-piperidine (or analogue).

  • Reagent: Aryl iodide (Ar-I).

  • Photocatalyst:

    
     (1 mol%) or 4CzIPN (Organophotocatalyst).
    
  • Reductant: Hantzsch Ester or DIPEA.

  • Light Source: Blue LEDs (450 nm).

Step-by-Step:

  • Setup: In a Pyrex vial, combine Aryl iodide (0.5 mmol), N-Boc-alkene (1.5 mmol), and Photocatalyst (1 mol%).

  • Solvent: Add degassed DMSO (5 mL).

  • Irradiation: Sparge with Argon for 10 min. Seal. Place in a photoreactor (approx. 2-5 cm from Blue LED source). Stir vigorously.

    • Temp Control: Maintain < 35°C using a fan.

  • Monitoring: Monitor by LC-MS for consumption of Aryl iodide (typically 12-24h).

  • Workup: Dilute with EtOAc, wash with brine (x3) to remove DMSO. Dry over

    
    .
    
  • Deprotection: Treat the crude N-Boc spiro-product with TFA/DCM (1:4) for 1h to liberate the free amine for further elaboration.

Case Study: ROCK1 Inhibitor (Piperidine Azepinone)

Challenge: A piperidine-based ROCK1 inhibitor showed poor metabolic stability (


 min) due to rapid oxidation of the piperidine ring.

Solution:

  • Computational: Shape screening suggested expanding the 6-membered piperidine to a 7-membered azepinone . The ketone carbonyl provided a new vector for H-bonding that was absent in the parent, while the expanded ring altered the puckering, preventing CYP binding.

  • Result: The azepinone analog maintained potency (

    
    ) but increased microsomal stability (
    
    
    
    min) and improved oral bioavailability in rodents.

Experimental Validation (Self-Checking)

To ensure the "hop" is valid, run these assays in parallel with the parent piperidine.

AssayMetricSuccess Criteria
Surface Plasmon Resonance (SPR)

& Residence Time

within 3-fold of parent; similar

.
Microsomal Stability

(Intrinsic Clearance)

improvement over parent piperidine.
LogD (Shake Flask) LipophilicityMaintain range 1.0 - 3.0 (ideal for CNS/Oral).
hERG Inhibition

(Safety)

(Piperidines are notorious hERG blockers; the hop should reduce this).

References

  • Bioisosteres of the Piperidine Ring

    • Title: "Azetidines as versatile bioisosteres of piperidine and pyrrolidine rings."
    • Source:Angewandte Chemie Int.[2] Ed. (2025).[2][3][4][5]

    • URL:[Link](Generalized link to journal search for verification)

  • Metabolic Liabilities

    • Title: "Coupled electron and proton transfer in the piperidine drug metabolism pathway by cytochrome P450."[6]

    • Source:Dalton Transactions (2014).
    • URL:[Link]

  • Computational Workflow (Spark)

    • Title: "Scaffold hopping and bioisosteric replacement made simple with Spark."
    • Source: Cresset Group Applic
    • URL:[Link]

  • Synthetic Protocol (Spirocyclization)

    • Title: "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation."[7]

    • Source:Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Case Study (ROCK1)

    • Title: "Discovery of Novel ROCK1 Inhibitors via Scaffold Hopping."
    • Source: Charles River Labor
    • URL:[Link]

Sources

Application Note & Protocol: Strategic Design and Synthesis of Pyrazolylpiperidine-Based Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazolylpiperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazolylpiperidine core, a heterocyclic scaffold integrating the structural features of pyrazole and piperidine rings, is a cornerstone in modern drug discovery. This motif is classified as a "privileged structure," a concept first introduced in the late 1980s, denoting molecular frameworks capable of binding to a variety of biological targets with high affinity.[1][2][3] The adaptability of privileged structures makes them invaluable starting points for the development of novel therapeutics.[2][3] The piperidine ring provides a flexible yet stable anchor, allowing for modifications that can fine-tune the molecule's physicochemical properties to suit different biological environments.[2] Concurrently, the pyrazole ring, with its distinct electronic properties and capacity for hydrogen bonding, offers another avenue for chemical modification to enhance target engagement.[4][5]

The inherent versatility of the pyrazolylpiperidine scaffold has led to its successful application in the discovery of potent and selective modulators for a wide range of biological targets, including enzymes like kinases and proteases, as well as G-protein coupled receptors (GPCRs) and ion channels.[6][7][8] This application note offers a detailed guide for researchers in drug development on the strategic design, synthesis, and analysis of compound libraries centered around the pyrazolylpiperidine core, with a foundation in established medicinal chemistry principles.

Part 1: Strategic Considerations for Pyrazolylpiperidine Library Design

A meticulously designed compound library is fundamental to a successful drug discovery initiative. An optimal library balances diversity, to explore a wide chemical space, with focus, leveraging existing knowledge of the biological target and structure-activity relationships (SAR).[9]

Defining the Library's Purpose: Diversity vs. Focus

The primary determinant of a library's design is its intended application, which will guide the selection of building blocks and diversification strategies.

  • Diversity-Oriented Libraries: When the biological target is novel or the aim is to investigate uncharted chemical territories, a diversity-oriented approach is optimal. This strategy employs a broad spectrum of building blocks featuring varied functional groups, stereochemistry, and physicochemical characteristics to maximize the structural variance within the library.

  • Focused Libraries: For a known biological target or family, a focused library is more effective. Building blocks are chosen based on existing SAR data, computational modeling (such as docking studies), or the structures of known ligands. This approach is designed to synthesize compounds with a higher likelihood of interacting with the intended target.

Key Diversification Points of the Pyrazolylpiperidine Scaffold

The pyrazolylpiperidine core presents several strategic points for chemical diversification, which is crucial for generating a library with the desired pharmacological profile.

Figure 1: Key diversification points on the pyrazolylpiperidine scaffold.

  • R1 (Pyrazole Substituents): Modifications at this position can substantially alter the electronic landscape of the pyrazole ring, influencing its hydrogen bonding capacity and aromatic interactions with the target protein.[4][5] The commercial availability of a vast array of pyrazole building blocks facilitates extensive exploration at this site.

  • R2 (Piperidine N-Substituent): The nitrogen atom of the piperidine ring is a primary site for diversification. The introduction of various alkyl, aryl, or acyl groups can modulate the compound's lipophilicity, solubility, and basicity (pKa), which are critical for optimizing binding within a target's pocket.[10]

  • R3 (Piperidine Ring Substituents): The addition of substituents to the piperidine ring can introduce chiral centers, impose conformational rigidity, and create new interaction points with the target. This can be accomplished by utilizing substituted piperidine starting materials or through post-synthetic modifications.

Computational Tools in Library Design

Computational chemistry is an indispensable tool in contemporary library design. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis are instrumental in guiding the selection of building blocks and predicting the bioactivity of virtual compounds prior to synthesis.[11]

  • Molecular Docking: This method predicts the binding orientation of a ligand to a receptor. It is used to screen virtual libraries of pyrazolylpiperidine derivatives against a target protein with a known 3D structure, thereby prioritizing compounds with favorable binding energies and poses.

  • QSAR: QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are employed to forecast the activity of novel, unsynthesized compounds and to identify key structural determinants of activity.[11]

Part 2: Synthetic Protocols for Pyrazolylpiperidine Library Construction

The synthesis of a high-quality pyrazolylpiperidine library depends on robust and efficient chemical reactions that are compatible with parallel synthesis and purification techniques. The following protocols outline a versatile and reliable approach for constructing a diverse library.

General Synthetic Strategy

A widely adopted and effective strategy for synthesizing pyrazolylpiperidine libraries involves a multi-step sequence commencing with readily accessible building blocks.

G A Commercially Available Piperidone B Pyrazole Synthesis A->B Condensation with hydrazine derivatives C N-Arylation/Alkylation B->C Buchwald-Hartwig or reductive amination D Final Library (Purification & QC) C->D HPLC purification and LC-MS/NMR analysis

Figure 2: General workflow for pyrazolylpiperidine library synthesis.

Protocol 1: Synthesis of the Pyrazolylpiperidine Core

This protocol details the synthesis of the core pyrazolylpiperidine scaffold through a condensation reaction between a piperidone derivative and a hydrazine.

Materials:

  • N-Boc-4-piperidone

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Ethanol

  • Acetic acid

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to yield the desired N-Boc-pyrazolylpiperidine core.

Rationale: The use of a Boc-protecting group on the piperidine nitrogen allows for its selective removal and subsequent diversification. The condensation reaction is a robust and high-yielding method for forming the pyrazole ring.

Protocol 2: Diversification at the Piperidine Nitrogen (R2)

This protocol outlines the deprotection of the Boc group and subsequent N-alkylation or N-arylation to introduce diversity at the R2 position.

Materials:

  • N-Boc-pyrazolylpiperidine core from Protocol 1

  • Trifluoroacetic acid (TFA)

  • DCM

  • Substituted alkyl halide or aryl halide

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Palladium catalyst (for N-arylation, e.g., Pd2(dba)3)

  • Ligand (for N-arylation, e.g., Xantphos)

  • Sodium tert-butoxide (for N-arylation)

  • Toluene or dioxane (for N-arylation)

Procedure (for N-alkylation):

  • Dissolve the N-Boc-pyrazolylpiperidine core (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the mixture in vacuo to remove TFA and DCM.

  • Dissolve the resulting TFA salt in a suitable solvent like DMF or acetonitrile.

  • Add DIPEA (3.0 eq) and the desired alkyl halide (1.2 eq).

  • Stir at room temperature or with gentle heating until completion.

  • Work up by partitioning between an organic solvent and water.

  • Purify the product by column chromatography or preparative HPLC.

Procedure (for N-arylation - Buchwald-Hartwig Cross-Coupling):

  • To an oven-dried flask, add the deprotected pyrazolylpiperidine (1.0 eq), aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous toluene or dioxane and heat to the appropriate temperature (typically 80-110 °C) until starting materials are consumed.

  • Cool to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC.

Rationale: The choice between N-alkylation and N-arylation depends on the desired chemical space. Reductive amination with aldehydes or ketones is another powerful diversification method. The Buchwald-Hartwig amination is a versatile and reliable method for C-N bond formation, enabling the introduction of a wide array of aryl and heteroaryl groups.[12][13][14][15][16]

Part 3: Library Purification, Characterization, and Management

The quality of a compound library is crucial for the success of any high-throughput screening (HTS) campaign.[17][18][19] Therefore, rigorous purification and characterization of each library member are imperative.

High-Throughput Purification

For large compound libraries, high-throughput purification methods are essential.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most prevalent method for purifying compound libraries. A generic gradient method can purify a large number of compounds efficiently.

  • Supercritical Fluid Chromatography (SFC): SFC is a more environmentally friendly alternative to HPLC that utilizes supercritical CO2. It is particularly effective for purifying chiral compounds and can offer faster run times.

Quality Control (QC)

Each compound in the library must undergo stringent quality control to verify its identity and purity.

Table 1: Recommended QC Analysis for Compound Libraries

Analytical TechniquePurposeAcceptance Criteria
LC-MS Confirm identity (molecular weight) and purityPurity ≥ 95%
¹H NMR Confirm structure and identify major impuritiesSpectrum consistent with the proposed structure
High-Resolution Mass Spectrometry (HRMS) Confirm elemental compositionMeasured mass within 5 ppm of calculated mass
Library Plating and Storage

Following purification and characterization, the library compounds are typically dissolved in a suitable solvent (e.g., DMSO) to a standard concentration and plated into multi-well plates (e.g., 96- or 384-well plates) for biological screening.[19] Proper storage of these plates, typically at -20 °C or -80 °C, is critical to prevent compound degradation.

Conclusion

The pyrazolylpiperidine scaffold is a highly valuable starting point for the design and synthesis of compound libraries for drug discovery. By carefully defining the library's objective, strategically selecting diversification points, and utilizing robust synthetic and purification methods, researchers can generate high-quality libraries with a strong potential for identifying novel hit compounds.[11][20][21] The protocols and strategies detailed in this application note provide a solid framework for initiating a successful pyrazolylpiperidine-based drug discovery program.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • OpenOChem Learn. Privileged Structures. [Link]

  • Dolle, R. E. (2004). Privileged structures: applications in drug discovery. Journal of Combinatorial Chemistry, 6(5), 623–627. [Link]

  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • de Sá Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 9(7), 782–793. [Link]

  • Nolan, S. P., & Organ, M. G. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 7793–7854. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Catalysis, 42(1-4), 145–153. [Link]

  • Jensen, K. F., & McQuade, D. T. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Organic Process Research & Development, 12(2), 264–273. [Link]

  • Yaseneva, P., Hodgson, P., Zakrzewski, J., Falß, S., Meadows, R. E., & Lapkin, A. A. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 93–100. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Rayani, R. H., Soni, J. Y., Parmar, D. R., Kusurkar, R. V., Eissae, I. H., Metwaly, A. M., ... & Battula, S. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648831. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5118–5125. [Link]

  • Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. (2022). ResearchGate. [Link]

  • Soliman, D. H., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 12(35), 22665-22681. [Link]

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2618. [Link]

  • Kumar, V., & Aggarwal, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1827-1854. [Link]

  • Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1083. [Link]

  • Drug Design Org. (2008). Library Design. [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1993. [Link]

  • Kumar, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 13(3), 625-645. [Link]

  • An, S., & Chen, Z. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment, 2, 169-173. [Link]

  • Hansen, T. N. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 839. [Link]

  • Lusardi, M., & Ponassi, M. (Eds.). (2022). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • Brough, P. A., et al. (2009). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 9(15), 1470-1494. [Link]

Sources

Application Notes and Protocols: The Emerging Role of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Pyrazolyl-Piperidine Scaffold in Neuroscience

The confluence of a pyrazole and a piperidine ring system within a single molecular entity presents a compelling scaffold for the development of novel therapeutics targeting the Central Nervous System (CNS). The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a variety of approved drugs, including the anti-inflammatory celecoxib and the antipsychotic CDPPB.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component for engaging with biological targets.[1] Similarly, the piperidine ring is a ubiquitous structural motif in CNS-active compounds, valued for its ability to confer favorable physicochemical properties such as basicity and lipophilicity, which are often crucial for blood-brain barrier penetration.[2]

This application note provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine , a promising, yet underexplored, member of this chemical class. While direct literature on this specific molecule is nascent, its structural alerts, based on a rich history of related compounds, suggest significant potential for modulating CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are implicated in a range of psychiatric and neurological disorders.[3] This document will, therefore, serve as a comprehensive roadmap for its synthesis, in vitro characterization, and in vivo evaluation in preclinical models of CNS disorders.

I. Synthetic Strategy and Characterization

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine can be approached through a multi-step sequence, leveraging established methodologies for the construction of both the pyrazole and piperidine ring systems. A plausible and efficient synthetic route is outlined below.

Protocol 1: Synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Step 1: Synthesis of 1-isopropyl-1H-pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the pyrazole anion.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

  • In a round-bottom flask, cool a mixture of DMF (3.0 eq) and phosphorus oxychloride (POCl3, 1.5 eq) to 0 °C.

  • Add 1-isopropyl-1H-pyrazole (1.0 eq) dropwise to the cooled Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide (NaOH).

  • Extract the product, 1-isopropyl-1H-pyrazole-4-carbaldehyde, with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude aldehyde, which can be purified by chromatography.

Step 3: Reductive Amination with Piperidine

  • Dissolve 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and piperidine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, by column chromatography.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. In Vitro Pharmacological Evaluation

Given the prevalence of the pyrazolyl-piperidine scaffold in CNS-active compounds, a primary screening campaign against a panel of common CNS targets is a logical first step. This should include key GPCRs (e.g., serotonin, dopamine, and opioid receptors) and ion channels.

Protocol 2: GPCR Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine at a panel of CNS-relevant GPCRs.

Materials:

  • Cell lines stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled ligands specific for each receptor.

  • Scintillation fluid and a microplate scintillation counter.

  • Assay buffers and reagents for second messenger assays (e.g., cAMP or calcium mobilization kits).

A. Radioligand Binding Assay (Affinity Determination)

  • Prepare cell membranes from the GPCR-expressing cell lines.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand, cell membranes, and varying concentrations of the test compound (4-(1-isopropyl-1H-pyrazol-4-yl)piperidine).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

B. Functional Assay (Agonist/Antagonist Determination)

  • cAMP Assay (for Gs or Gi-coupled receptors):

    • Seed GPCR-expressing cells in a 96-well plate.

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with a known agonist (for antagonist mode) or vehicle (for agonist mode).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

  • Calcium Mobilization Assay (for Gq-coupled receptors):

    • Load GPCR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compound at various concentrations.

    • Measure the change in fluorescence intensity upon stimulation with a known agonist (for antagonist mode) or vehicle (for agonist mode) using a fluorescence plate reader.

    • Determine the EC₅₀ or IC₅₀ values.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the potential of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine to cross the blood-brain barrier (BBB).

Model: The Caco-2 or MDCK-MDR1 cell monolayer model is a commonly used in vitro system to predict BBB permeability.[4][5][6][7]

  • Seed Caco-2 or MDCK-MDR1 cells on a porous membrane insert in a transwell plate and culture until a confluent monolayer is formed.

  • Verify the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • Add the test compound to the apical (donor) chamber.

  • At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the cell monolayer.

Parameter Interpretation for CNS Drug Candidates
High Papp (A to B) Suggests good passive diffusion across the BBB.
Low Efflux Ratio Indicates that the compound is not a significant substrate for efflux transporters (e.g., P-glycoprotein), which is desirable for CNS penetration.

III. In Vivo Behavioral Pharmacology

Based on the in vitro profiling results, in vivo studies in rodent models can be designed to assess the CNS effects of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine. For instance, if the compound shows affinity for serotonin receptors, models of anxiety and depression would be relevant.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of the test compound in mice or rats.[8]

  • Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • After a specified pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open and two closed arms.

  • Record the animal's behavior for a 5-minute session using a video tracking system.

  • Analyze the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

Protocol 5: Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the potential antidepressant-like effects of the test compound.

  • Administer the test compound or vehicle to the animals.

  • After the pre-treatment period, place the animal in a cylinder filled with water from which it cannot escape.

  • Record the duration of immobility during a 6-minute test session.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

IV. Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the potential of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine as a CNS drug candidate.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Lead Optimization Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Yield & Purity Primary Screening CNS Target Panel Purification & Characterization->Primary Screening Binding Assays Affinity (Ki) Primary Screening->Binding Assays Functional Assays Efficacy (EC50/IC50) Binding Assays->Functional Assays BBB Permeability Papp & Efflux Ratio Functional Assays->BBB Permeability Behavioral Models Anxiety & Depression BBB Permeability->Behavioral Models Pharmacokinetics Brain Exposure Behavioral Models->Pharmacokinetics SAR Studies Structure-Activity Relationship Pharmacokinetics->SAR Studies ADMET Profiling Absorption, Distribution, Metabolism, Excretion, Toxicology SAR Studies->ADMET Profiling

Workflow for CNS Drug Discovery.

A promising hit from this workflow would exhibit high affinity and selectivity for a specific CNS target, demonstrate functional activity, possess favorable BBB permeability characteristics, and show efficacy in a relevant animal model. Such a compound would then be a strong candidate for lead optimization, where medicinal chemistry efforts would focus on improving its potency, selectivity, and pharmacokinetic properties.

Conclusion

The 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine scaffold represents a promising starting point for the discovery of novel CNS-active compounds. The protocols outlined in this application note provide a robust framework for its synthesis and comprehensive pharmacological evaluation. By systematically assessing its interaction with key CNS targets and its effects in preclinical models, researchers can unlock the therapeutic potential of this and related molecules, paving the way for the development of next-generation treatments for psychiatric and neurological disorders.

References

  • Current status of pyrazole and its biological activities. Pharmacognosy Reviews.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.
  • Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • New pyrazole derivative.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Piperdine and piperazine derivatives which affect the C.N.S.
  • Piperazine derivatives for therapeutic use: a p
  • In Vitro Safety Pharmacology Study on Central Nervous System.
  • In-vitro blood-brain barrier models for drug screening and perme
  • Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evalu

Sources

Derivatization of the Piperidine Ring for SAR Studies: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1][2] This structural motif is present in pharmaceuticals targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][3] The versatility of the piperidine ring stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations. This allows for precise interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated to influence pharmacokinetic properties such as solubility and membrane permeability.[2][4]

The strategic derivatization of the piperidine scaffold is a fundamental aspect of Structure-Activity Relationship (SAR) studies. By systematically modifying the ring's nitrogen and carbon atoms, medicinal chemists can probe the chemical space around a lead compound to enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5] This guide provides an in-depth exploration of key derivatization strategies, complete with detailed, field-proven protocols and the scientific rationale behind their application in drug discovery.

Strategic Considerations for Piperidine Derivatization in SAR Studies

The goal of SAR-driven derivatization is to understand how specific structural changes impact a molecule's biological activity. For the piperidine ring, modifications can be broadly categorized into N-functionalization and C-functionalization. The choice of which position to modify and with what functional group is guided by the specific research question.

  • Probing Lipophilicity and Solubility: Introducing alkyl or aryl groups can increase lipophilicity, potentially enhancing membrane permeability. Conversely, incorporating polar functional groups like hydroxyls or amides can improve aqueous solubility.[6]

  • Exploring Steric Interactions: Varying the size and shape of substituents allows researchers to map the steric constraints of a binding pocket.

  • Modulating Basicity (pKa): The basicity of the piperidine nitrogen is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects target engagement, cell permeability, and potential off-target effects like hERG channel inhibition.[6]

  • Introducing New Pharmacophoric Elements: Functionalization can introduce new hydrogen bond donors/acceptors, charged groups, or aromatic rings to establish new interactions with the biological target.[5]

  • Enhancing Metabolic Stability: Modifications at positions susceptible to metabolic enzymes can improve a compound's half-life.[2]

The following sections detail robust protocols for the most common and impactful derivatization reactions applied to the piperidine scaffold.

Part 1: N-Functionalization of the Piperidine Ring

Modification of the secondary amine on the piperidine ring is a primary and highly effective strategy to introduce diverse substituents that can significantly influence potency, selectivity, and pharmacokinetic properties.[7]

Reductive Amination: A Workhorse for N-Alkylation

Reductive amination is a versatile and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This two-step, often one-pot, process involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine.[8][9]

Causality Behind Experimental Choices: This method is favored for its broad substrate scope, operational simplicity, and the use of mild reducing agents that tolerate a wide range of functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is less basic and more selective for iminiums over ketones and aldehydes, minimizing side reactions.[10]

Protocol 1: General Procedure for Reductive Amination of a Piperidine Derivative

Materials:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde or ketone (1.1–1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[10]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Triethylamine (Et₃N) (if starting with a hydrochloride salt, 2.2 equiv)[8]

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 equiv).[8]

  • If starting with a hydrochloride salt, suspend the material in the anhydrous solvent and add triethylamine (2.2 equiv). Stir for 10-15 minutes at room temperature to generate the free base in situ.[8]

  • Add the aldehyde or ketone (1.1–1.2 equiv) to the reaction mixture.[8]

  • Stir the mixture for 30–60 minutes at room temperature to facilitate the formation of the imine/iminium ion intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in the anhydrous solvent.

  • Slowly add the suspension of the reducing agent to the reaction mixture. Note that the addition may be exothermic.

  • Stir the reaction at room temperature for 4–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.[8]

Buchwald-Hartwig Amination: Forging N-Aryl and N-Heteroaryl Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl and N-heteroaryl piperidines.[11] This reaction has become indispensable in medicinal chemistry for accessing a chemical space that is difficult to reach through other methods.[11][12]

Causality Behind Experimental Choices: The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[11] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, particularly with less reactive aryl chlorides.[11] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Piperidine derivative (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)[11]

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)[11]

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4–2.0 equiv)[11]

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)[11]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), piperidine derivative (1.2–1.5 equiv), base (1.4–2.0 equiv), palladium catalyst, and phosphine ligand.[11]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add the anhydrous, deoxygenated solvent via syringe.[11]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-piperidine.[11]

Part 2: C-Functionalization of the Piperidine Ring

Direct functionalization of the carbon atoms of the piperidine ring offers an atom-economical approach to introduce substituents and explore new vectors for SAR.[10] These reactions often require N-protection to prevent side reactions at the more reactive nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group as it can be readily removed under acidic conditions.[10]

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Groups at Carbon

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a highly reliable and versatile method for forming carbon-carbon bonds. This protocol describes the synthesis of 4-aryl piperidines.

Causality Behind Experimental Choices: This protocol involves the hydroboration of a methylene piperidine to generate the necessary organoborane intermediate in situ. The choice of a palladium catalyst with a dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is common for these types of couplings, providing a good balance of reactivity and stability.[13]

Protocol 3: Synthesis of 4-Aryl Piperidines via Suzuki Coupling

This protocol is a two-step sequence involving the formation of a boronate ester followed by the cross-coupling reaction.[14]

Step 1: Synthesis of the Boronate Ester

  • Start with a suitable piperidine precursor, such as N-Boc-4-piperidone.

  • Convert the ketone to an enol triflate using a strong, non-nucleophilic base (e.g., LiHMDS) and a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)).

  • The resulting enol triflate can then be subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) to yield the desired boronate ester.

Step 2: Suzuki Cross-Coupling Materials:

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Aryl or heteroaryl bromide (1.0 equiv)[14]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)[13]

  • Base (e.g., aqueous Na₂CO₃ solution)[15]

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a reaction vessel, combine the piperidine boronate ester (1.0 equiv), the aryl or heteroaryl bromide (1.0 equiv), the palladium catalyst, and the solvent.

  • Add the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.[15]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.[15]

  • The resulting tetrahydropyridine can then be reduced, for example by catalytic hydrogenation (H₂, Pd/C), to afford the saturated piperidine ring.[14]

  • Purify the final product by column chromatography.

Visualization of Derivatization Strategies

The following diagrams illustrate the key workflows for piperidine derivatization.

SAR_Workflow cluster_N N-Functionalization cluster_C C-Functionalization cluster_SAR Biological & PK/PD Testing N_Start Piperidine Core N_Reductive Reductive Amination (Aldehydes/Ketones) N_Start->N_Reductive NaBH(OAc)3 N_Buchwald Buchwald-Hartwig (Aryl/Heteroaryl Halides) N_Start->N_Buchwald Pd Catalyst, Ligand N_Alkylated N-Alkylated Piperidines N_Reductive->N_Alkylated N_Arylated N-Arylated Piperidines N_Buchwald->N_Arylated SAR SAR Exploration N_Alkylated->SAR N_Arylated->SAR C_Start Piperidone Core (N-Protected) C_Suzuki Suzuki Coupling (Aryl Boronic Acids) C_Start->C_Suzuki Pd Catalyst C_CH_Func Direct C-H Functionalization (Various Reagents) C_Start->C_CH_Func Catalyst/Reagent C_Arylated C-Arylated Piperidines C_Suzuki->C_Arylated C_Alkylated C-Alkylated/Functionalized Piperidines C_CH_Func->C_Alkylated C_Arylated->SAR C_Alkylated->SAR Lead Lead Compound (Piperidine Scaffold) Lead->N_Start Disconnection Lead->C_Start Disconnection Optimized Optimized Candidate SAR->Optimized

Caption: Workflow for SAR studies via N- and C-functionalization of a piperidine scaffold.

Quantitative Data in SAR Studies

The impact of these derivatizations is quantified through biological assays. The following table provides a hypothetical example of how SAR data for a series of piperidine derivatives targeting an enzyme might be presented.

CompoundR¹ (N-substituent)R⁴ (C4-substituent)IC₅₀ (nM)Lipophilicity (clogP)Aqueous Solubility (µg/mL)
Lead (1) -H-H5001.5150
1a -CH₃-H4501.9120
1b -Benzyl-H1503.530
1c -Phenyl-H2003.245
2a -H-Phenyl803.825
2b -Benzyl-Phenyl15 5.8<5

Analysis of Hypothetical Data:

  • N-Alkylation (1a, 1b): Simple methylation (1a) has a minor effect. Introducing a larger, lipophilic benzyl group (1b) significantly improves potency, suggesting a hydrophobic pocket near the nitrogen.

  • N-Arylation (1c): N-arylation also improves potency, but less so than N-benzylation, indicating specific steric and electronic requirements.

  • C-Arylation (2a): Introducing a phenyl group at the C4 position dramatically increases potency, highlighting a key interaction site.

  • Combined Derivatization (2b): Combining the optimal N-benzyl and C4-phenyl groups results in a highly potent compound. However, the increased lipophilicity leads to poor aqueous solubility, a common challenge in drug development that would require further optimization.

Conclusion and Future Directions

The derivatization of the piperidine ring is a powerful and essential strategy in modern drug discovery. The protocols outlined in this guide for reductive amination, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling represent robust and versatile methods for systematically exploring the SAR of piperidine-containing compounds. The choice of reaction and the specific modifications are dictated by the therapeutic target and the desired physicochemical properties of the final drug candidate.

Recent advances in synthetic methodology, such as photocatalysis and C-H functionalization, are further expanding the toolbox for piperidine derivatization.[16][17][18] These emerging techniques promise to provide even more efficient and novel ways to access diverse chemical matter, accelerating the discovery of new and improved medicines built upon this truly privileged scaffold.

References

  • Ma, Y., et al. (2014). Discovery of a new series of HDM2-p53 PPI inhibitors. Angewandte Chemie International Edition, 53(24), 6296-6300. Available from: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1367. Available from: [Link]

  • Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117853. Available from: [Link]

  • Davies, H. M. L., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Davies, H. M. L., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17). Available from: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. Available from: [Link]

  • Basak, S., & D'Souza, D. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4785. Available from: [Link]

  • Scripps Research & Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. Available from: [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. Available from: [Link]

  • Gieshoff, T., et al. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 143(3), 1558-1566. Available from: [Link]

  • Kim, B. H., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(13), 2681-2683. Available from: [Link]

  • Richardson, P. (2025). Modular Functionalization of Piperidine-Based Systems. Synfacts, 22(01), 18. Available from: [Link]

  • Sun, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1767-1771. Available from: [Link]

  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

  • Gieshoff, T., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Available from: [Link]

  • Diao, T., & Dong, G. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 769-777. Available from: [Link]

  • Dykstra, K. M., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 640-643. Available from: [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. School of Chemistry, University of St Andrews. Available from: [Link]

  • Glorius, F., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of the American Chemical Society. Available from: [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 114-126. Available from: [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(15), 4785. Available from: [Link]

  • George, G., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37889-37913. Available from: [Link]

  • ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link]

  • Buchwald, S. L., et al. (2012). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 14(17), 4494-4497. Available from: [Link]

  • Caron, S., et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(2), 224-232. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available from: [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Available from: [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698. Available from: [Link]

  • Prim, D., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 127. Available from: [Link]

Sources

Application Notes & Protocols for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Philosophy and Power of Starting Small in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for the identification of novel, high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which carpets a biological target with large, complex molecules in the hopes of finding a potent binder, FBDD operates on a more elegant principle: starting small.[3][4] This approach screens libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but highly efficient binders.[2][5]

The inherent advantage of this method lies in chemical space exploration. A library of just a few thousand well-chosen fragments can sample a vastly larger and more diverse chemical space than an HTS library containing millions of larger, more complex molecules.[6][7] Because of their simplicity, fragments are more likely to find complementary binding pockets on a target protein, leading to higher hit rates.[8] These initial, low-affinity interactions (often in the high micromolar to millimolar range) serve as exquisitely precise starting points for structure-guided medicinal chemistry efforts to build potent, drug-like molecules.[3][9] This "bottom-up" approach has proven particularly effective for tackling challenging targets, including those previously deemed "undruggable."[5]

The success of FBDD is underscored by the number of approved drugs and clinical candidates that originated from this strategy, including the BRAF inhibitor Vemurafenib, the first FBDD-derived drug to receive FDA approval.[5][10][11] This guide provides a comprehensive overview of the FBDD workflow, from the foundational principles of library design to detailed protocols for screening, validation, and hit evolution.

Part 1: The Foundation - Designing and Qualifying a High-Quality Fragment Library

The success of any FBDD campaign is contingent upon the quality of the fragment library. A well-designed library maximizes chemical and pharmacophore diversity while adhering to specific physicochemical properties that favor binding and subsequent optimization.

Causality Behind the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of widely adopted guidelines for designing a fragment library.[1] These rules are not arbitrary; they are rooted in the fundamental principles of FBDD.

Parameter"Rule of Three" GuidelineRationale
Molecular Weight (MW) ≤ 300 DaSmaller molecules can explore the target's binding surface more effectively, increasing the probability of finding a complementary fit. This also provides ample room for synthetic elaboration during hit-to-lead optimization without creating excessively large final molecules.[1][3][9]
cLogP ≤ 3Lower lipophilicity generally correlates with higher aqueous solubility. This is critical because fragments bind weakly and must be screened at high concentrations (µM to mM range) to be detected.[1]
Hydrogen Bond Donors ≤ 3Limiting these features helps maintain solubility and avoids excessive polarity, which can hinder cell permeability in later-stage compounds.[1]
Hydrogen Bond Acceptors ≤ 3Similar to donors, this guideline helps control polarity and solubility, keeping the fragments in a favorable physicochemical space for optimization.[1]
Rotatable Bonds ≤ 3Fewer rotatable bonds reduce the entropic penalty upon binding, making even weak binding events more favorable. It also simplifies conformational analysis.
Protocol 1.1: Quality Control of a Fragment Library

It is imperative to perform rigorous quality control (QC) on a fragment library, both upon receipt and periodically during storage.[7][12] High fragment concentrations used in screening can amplify the effect of impurities, leading to false positives.[1]

Objective: To verify the identity, purity, and solubility of each fragment in the library.

Materials:

  • Fragment library plates (stock solutions typically in 100% DMSO)

  • d6-DMSO

  • D₂O

  • Appropriate aqueous buffer (e.g., 25 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Internal standard (e.g., DSS - sodium trimethylsilylpropane sulfonate)

  • NMR spectrometer and tubes

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Prepare a working stock plate by diluting the master stock (e.g., 100 mM in 100% d6-DMSO) to a lower concentration (e.g., 50 mM in 90% d6-DMSO / 10% D₂O).[13]

    • From the working stock, prepare final NMR samples for each fragment at a screening-relevant concentration (e.g., 1 mM) in the chosen aqueous buffer.[13] Ensure the final DMSO concentration is consistent with screening conditions (e.g., 5%).

    • Include an internal standard like DSS for chemical shift referencing and quantification.[13]

  • ¹H-NMR Analysis:

    • Acquire a 1D ¹H-NMR spectrum for each individual fragment sample.

    • Identity Check: Compare the acquired spectrum with the expected spectrum for the purported structure.

    • Purity Assessment: Integrate the signals corresponding to the fragment and any visible impurities. A common threshold is ≥95% purity.

    • Solubility Check: Observe the NMR spectrum for signs of insolubility, such as broad peaks or a lower-than-expected signal intensity relative to the internal standard. Fragments that are not soluble at the screening concentration should be flagged or removed.

  • LC-MS Analysis (Optional but Recommended):

    • For any fragments that fail NMR QC or for an initial comprehensive check, perform LC-MS analysis to confirm the molecular weight and purity.

  • Data Curation:

    • Categorize each fragment as "QC Passed" or "QC Failed".[13]

    • Maintain a database with the QC results for each fragment, flagging problematic compounds to be excluded from screening campaigns.

Part 2: Finding the Foothold - Primary Fragment Screening

Because fragments are weak binders, highly sensitive biophysical techniques are required for their detection.[5][13] The choice of primary screening technique is often dictated by the nature of the target protein, available instrumentation, and throughput requirements. The most common and robust methods are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

FBDD_Screening cluster_0 Primary Screening Techniques cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization SPR SPR Orthogonal Assays Orthogonal Assays SPR->Orthogonal Assays Primary Hits NMR NMR NMR->Orthogonal Assays Primary Hits X-ray X-ray X-ray->Orthogonal Assays Primary Hits Fragment Library Fragment Library Fragment Library->SPR Screen Against Target Fragment Library->NMR Screen Against Target Fragment Library->X-ray Screen Against Target Structural Biology Structural Biology Orthogonal Assays->Structural Biology Validated Hits Hit Prioritization Hit Prioritization Structural Biology->Hit Prioritization Hit-to-Lead Hit-to-Lead Hit Prioritization->Hit-to-Lead

Caption: High-level FBDD workflow from screening to lead optimization.

Protocol 2.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time, making it ideal for detecting the binding of small fragments to an immobilized protein target.[14][15]

Objective: To identify fragments that bind to a target protein and to triage hits based on binding response.

Causality Behind the Method: The SPR signal is directly proportional to the mass of the analyte (fragment) that binds to the immobilized ligand (protein). This allows for the sensitive detection of weak interactions typical of fragments. Careful assay design, including proper referencing and buffer composition, is critical to distinguish true binding events from non-specific interactions or bulk refractive index changes.[16][17]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (CM5 is common for amine coupling)[16]

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein and a non-specific reference protein (e.g., BSA)

  • Running buffer (e.g., HBS-EP+, PBS) with matched DMSO concentration to the samples

  • Fragment library dissolved in running buffer at desired screening concentration (e.g., 25-200 µM)

Methodology:

  • Assay Development & Target Immobilization:

    • Buffer Scouting: Ensure the target protein is stable and active in the chosen running buffer. The buffer must contain the same percentage of DMSO as the fragment samples to minimize bulk shift artifacts.[16]

    • Immobilization: Immobilize the target protein onto the sensor chip surface (e.g., via amine coupling) to a high density. This is crucial for detecting the binding of low molecular weight fragments.[16]

    • Immobilize a reference protein on a separate flow cell to subtract non-specific binding signals.[17]

  • Primary Screen Execution:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the target and reference flow cells. A typical injection might be for 60 seconds at a flow rate of 30 µL/min.[18]

    • Monitor the binding response (measured in Response Units, RU).

    • After injection, allow for dissociation in running buffer. Regeneration of the surface may or may not be necessary depending on the interaction off-rates.

  • Data Analysis and Hit Triage:

    • Double Referencing: For each fragment injection, subtract the signal from the reference flow cell and the signal from a buffer-only (blank) injection. This corrects for non-specific binding and instrument drift.

    • Hit Selection: Identify fragments that produce a response significantly above the noise level. A response cutoff (e.g., 5 RU) can be set to define a preliminary hit.[17]

    • Dose-Response Confirmation: Re-test preliminary hits at multiple concentrations to confirm binding and estimate the dissociation constant (Kᴅ). This step is crucial for eliminating false positives.[14]

Protocol 2.2: Primary Screening by NMR Spectroscopy

NMR is a powerful solution-based technique that can robustly detect weak binding events with very few false positives.[19] Ligand-observed NMR experiments are most common for primary screening.

Objective: To identify fragments that bind to a target protein by observing changes in the NMR properties of the fragments themselves.

Causality Behind the Method: When a small fragment binds to a large protein, even transiently, it takes on some of the properties of the larger molecule. Experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) leverage the Nuclear Overhauser Effect (NOE) to detect this interaction. In STD, saturation is transferred from the protein to the binding fragment.[19] In WaterLOGSY, magnetization is transferred from bulk water, via the protein, to the binding fragment.[19][20]

Materials:

  • High-field NMR spectrometer with cryoprobe

  • Purified, unlabeled target protein

  • Fragment library (often screened as cocktails of 5-10 non-overlapping fragments)

  • NMR buffer (e.g., deuterated phosphate buffer)

Methodology:

  • Sample Preparation:

    • Prepare fragment cocktails in NMR buffer. Acquire a reference ¹H spectrum for each cocktail.

    • Prepare screening samples by adding a small amount of target protein (e.g., 10-20 µM) to each fragment cocktail (typical fragment concentration ~100-400 µM).[20][21]

  • Acquisition of Ligand-Observed NMR Spectra:

    • STD-NMR:

      • Acquire two spectra: one with on-resonance saturation of protein signals and one with off-resonance saturation.[19]

      • Subtract the on-resonance from the off-resonance spectrum. Only signals from fragments that have bound to the protein (and received saturation) will appear in the difference spectrum.[22]

    • WaterLOGSY:

      • Acquire a spectrum using a WaterLOGSY pulse sequence, which selectively excites the water resonance.

      • Fragments that bind to the protein will show positive NOEs (or less negative) in the spectrum, while non-binders will show negative NOEs.[19][22]

  • Hit Identification:

    • Analyze the STD difference spectra and WaterLOGSY spectra.

    • For STD, the presence of signals indicates binding.

    • For WaterLOGSY, a change in signal phase/sign indicates binding.

    • Once a cocktail is identified as containing a hit, deconvolute by testing each fragment individually to identify the specific binder.

Protocol 2.3: Primary Screening by X-ray Crystallography

Crystallographic screening provides the ultimate validation of a fragment hit: a direct, high-resolution visualization of the fragment binding to the target protein. This structural information is invaluable for guiding subsequent optimization.[23][24]

Objective: To identify fragment hits and simultaneously determine their 3D binding mode.

Causality Behind the Method: This technique relies on the ability of small fragments to diffuse into pre-formed protein crystals and bind to the target. By collecting X-ray diffraction data, an electron density map can be calculated. A bound fragment will appear as a distinct region of electron density, allowing for unambiguous identification of its position and orientation.[23][25]

Materials:

  • Robust, well-diffracting crystals of the target protein

  • Fragment library (as high-concentration DMSO stocks)

  • Cryoprotectant solutions

  • X-ray diffraction source (synchrotron preferred)

Methodology:

  • Crystal Preparation:

    • Grow a large number of uniform crystals of the target protein. The crystal system must be robust enough to tolerate soaking with DMSO and fragments.[24]

  • Fragment Soaking:

    • Prepare fragment cocktails (typically 5-10 fragments per cocktail) in a solution compatible with the crystals.

    • Transfer crystals into a solution containing the fragment cocktail. The final concentration of each fragment is typically high (e.g., 5-25 mM), resulting in a final DMSO concentration of 5-10%.[25][26]

    • Allow the crystals to soak for a period ranging from minutes to overnight.[27]

  • Data Collection and Analysis:

    • Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.[26]

    • Collect X-ray diffraction data for each soaked crystal.

    • Process the data and calculate electron density maps.

    • Carefully inspect the electron density maps for evidence of a bound fragment. Specialized software (e.g., PanDDA) can help identify weak or low-occupancy binders.[24]

    • If a hit is observed from a cocktail, the specific fragment can often be identified by its shape in the electron density map, avoiding the need for deconvolution.[25]

Part 3: Ensuring Authenticity - Hit Validation and Characterization

A primary hit from a single screening technique is not a guarantee of a true, optimizable starting point. It is essential to validate hits using orthogonal assays—methods that rely on different physical principles—to eliminate false positives and build confidence in the fragment's interaction with the target.[3][14][28]

Hit_Validation cluster_0 Primary Screen cluster_1 Orthogonal Validation cluster_2 Outcome Primary Hit Primary Hit ITC ITC (Thermodynamics) Primary Hit->ITC Confirm Binding NMR_Confirm NMR (Binding Site) Primary Hit->NMR_Confirm Confirm Binding Thermal Shift Thermal Shift (Stability) Primary Hit->Thermal Shift Confirm Binding Validated Hit Validated Hit ITC->Validated Hit Concordant Data False Positive False Positive ITC->False Positive Discordant Data NMR_Confirm->Validated Hit Concordant Data NMR_Confirm->False Positive Discordant Data Thermal Shift->Validated Hit Concordant Data Thermal Shift->False Positive Discordant Data

Caption: Workflow for hit validation using orthogonal biophysical methods.

Protocol 3.1: Hit Validation by Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) in a single, label-free experiment.[29][30] This provides definitive confirmation of a direct interaction.

Objective: To confirm the binding of a fragment hit and determine its complete thermodynamic signature.

Causality Behind the Method: The heat change measured by ITC is a direct consequence of the formation of the protein-fragment complex. This makes the technique less susceptible to artifacts that can affect other methods. However, because fragment binding is weak, the heat signals are small, requiring sensitive instruments and precise experimental execution. Buffer matching between the protein and fragment solutions is absolutely critical, as buffer mismatch can generate large heat signals that obscure the true binding isotherm.[31]

Materials:

  • Isothermal titration calorimeter

  • Purified protein and confirmed fragment hit

  • Precisely matched buffer (dialysis buffer is ideal)[31]

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the protein into the final experimental buffer. Reserve this exact dialysis buffer for dissolving the fragment and for the baseline titration.[31]

    • Prepare the protein solution for the sample cell (e.g., 10-50 µM).

    • Prepare the fragment solution for the injection syringe at a concentration 10-20 times higher than the protein concentration.

  • ITC Experiment - Direct Titration:

    • Perform an initial control titration by injecting the fragment solution into buffer alone to measure the heat of dilution.

    • Equilibrate the calorimeter with the protein solution in the sample cell.

    • Perform the main titration by making a series of small injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution, allowing the system to return to thermal equilibrium between injections.[31][32]

  • Data Analysis:

    • Subtract the heat of dilution from the main titration data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kᴅ, n, and ΔH. ΔS can then be calculated from these values.

    • For very weak binders where a full sigmoidal curve cannot be obtained, a displacement titration with a known high-affinity binder may be necessary.[33]

Part 4: The Path to Potency - Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is understood (ideally through a co-crystal structure), the medicinal chemistry campaign begins. The goal is to evolve the low-affinity fragment into a high-potency lead compound while maintaining or improving drug-like properties.[8][9] This is a structure-guided, iterative process.

Core Strategies for Fragment Evolution

There are three primary strategies for elaborating a fragment hit.[8][34]

  • Fragment Growing: This is the most common approach.[8] It involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface, thereby forming new, favorable interactions and increasing affinity. The development of Vemurafenib from a 7-azaindole fragment is a classic example of this strategy.[5][10][35]

  • Fragment Linking: If screening identifies two different fragments that bind in adjacent pockets, they can be connected with a chemical linker. This can lead to a dramatic increase in affinity due to the additive binding energy and reduced entropic penalty. However, designing an optimal linker can be challenging.[8]

  • Fragment Merging: This strategy is used when two fragments are found to bind in an overlapping fashion. A new, single molecule is designed that incorporates the key binding features of both original fragments.[8][34]

Hit_to_Lead cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Iterative Cycle cluster_3 Goal Hit Fragment Hit (High LE, Low Affinity) Growing Growing Hit->Growing Linking Linking Hit->Linking Merging Merging Hit->Merging Design Structure-Based Design (X-ray, CADD) Growing->Design Linking->Design Merging->Design Synthesize Synthesize Analog Design->Synthesize SAR Test Test Affinity & Properties Synthesize->Test SAR Test->Design SAR Lead Lead Compound (Low LE, High Affinity) Test->Lead

Caption: The iterative cycle of hit-to-lead optimization in FBDD.

The Role of Ligand Efficiency

During the hit-to-lead process, it is crucial to monitor not just potency, but also Ligand Efficiency (LE) . LE is a metric that normalizes binding affinity for the size of the molecule (typically by dividing the free energy of binding by the number of non-hydrogen atoms).

LE = -RTln(Kᴅ) / N (where N = number of heavy atoms)

A good fragment hit has a high LE, indicating it makes very efficient interactions with the target.[15] The goal of optimization is to increase potency (decrease Kᴅ) while keeping the LE from dropping too precipitously. Tracking LE helps ensure that added atoms are contributing meaningfully to binding affinity and prevents the molecule from becoming inefficiently large and "obese."[15] Other metrics like Ligand Lipophilic Efficiency (LLE) are also used to guide optimization towards compounds with better overall properties.[15][36]

Conclusion

Fragment-Based Drug Discovery represents a paradigm shift from the brute-force approach of traditional HTS to a more rational, efficient, and structure-guided process. By starting with small, efficient fragments, researchers can explore chemical space more effectively, identify novel starting points for challenging targets, and build high-quality lead compounds with superior drug-like properties. The integrated workflow of library design, sensitive biophysical screening, orthogonal validation, and structure-based optimization provides a robust framework for accelerating the path from an initial idea to a potential new medicine.

References

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved February 17, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. Retrieved February 17, 2026, from [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. (n.d.). Sartorius. Retrieved February 17, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 18). PMC. Retrieved February 17, 2026, from [Link]

  • Fragment-based drug discovery: A graphical review. (2025, September 10). PMC. Retrieved February 17, 2026, from [Link]

  • Fragment-Based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges. (2011, November 14). Biocompare. Retrieved February 17, 2026, from [Link]

  • An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. (2023, May 2). Radboud Repository. Retrieved February 17, 2026, from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2023. (2025, April 29). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. (2015, April 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University. Retrieved February 17, 2026, from [Link]

  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved February 17, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]

  • 6 ingredients for a successful fragment library. (2020, January 17). NanoTemper Technologies. Retrieved February 17, 2026, from [Link]

  • Fragment-Based Drug Discovery. (n.d.). Selvita. Retrieved February 17, 2026, from [Link]

  • Fragment-based cocktail crystallography by the Medical Structural Genomics of Pathogenic Protozoa Consortium. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. Retrieved February 17, 2026, from [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. (n.d.). CORE. Retrieved February 17, 2026, from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025, November 25). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • A bright future for fragment-based drug discovery: what does it hold?. (2019, February 22). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013, October 8). Bio-Rad. Retrieved February 17, 2026, from [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved February 17, 2026, from [Link]

  • NMR quality control of fragment libraries for screening. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025, February 12). Malvern Panalytical. Retrieved February 17, 2026, from [Link]

  • 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Design, quality and validation of the EU-OPENSCREEN fragment library poised to a high-throughput screening collection. (2024, February 12). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. (2019, July 9). Europe PMC. Retrieved February 17, 2026, from [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013, June 24). SlideShare. Retrieved February 17, 2026, from [Link]

  • Screening Ligands by X-ray Crystallography. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]

  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. (2021, June 4). iNext-Discovery. Retrieved February 17, 2026, from [Link]

  • (PDF) Fragment-based drug discovery: A graphical review. (2026, February 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Isothermal titration calorimetry. (2016, September 12). CureFFI.org. Retrieved February 17, 2026, from [Link]

  • Cocktailed fragment screening by X-ray crystallography of the antibacterial target undecaprenyl pyrophosphate synthase from Acinetobacter baumannii. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved February 17, 2026, from [Link]

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (2026, February 12). MDPI. Retrieved February 17, 2026, from [Link]

  • Schematic illustration of the STD-NMR and the waterLOGSY experiments.... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • The use of Isothermal Titration Calorimetry (ITC) to verify hits from... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Isothermal titration calorimetry (ITC). (2010, February 17). Practical Fragments. Retrieved February 17, 2026, from [Link]

  • Fragment Library Screening by SPR. (n.d.). York Structural Biology Laboratory. Retrieved February 17, 2026, from [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2024, October 4). Sygnature Discovery. Retrieved February 17, 2026, from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved February 17, 2026, from [Link]

  • Crystallography FAQ. (n.d.). Zenobia Fragment Library. Retrieved February 17, 2026, from [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024, December 16). PubMed. Retrieved February 17, 2026, from [Link]

Sources

synthetic routes to N-aryl-4-(pyrazol-4-yl)piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes to N-Aryl-4-(pyrazol-4-yl)piperidines

Abstract & Strategic Overview

The N-aryl-4-(pyrazol-4-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its structural value lies in the rigid sp³-rich piperidine linker, which orients the aromatic N-aryl tail and the polar pyrazole head into specific vector spaces within a binding pocket.

Synthesizing this scaffold presents two primary challenges:

  • Regioselective C-C Bond Formation: Establishing the bond between the piperidine C4 and the pyrazole C4 positions while avoiding N-alkylation.

  • Chemoselectivity: Differentiating the nucleophilic piperidine nitrogen from the acidic/nucleophilic pyrazole nitrogen during functionalization.

This guide outlines two high-fidelity synthetic routes:

  • Route A (The Convergent "Suzuki-First" Strategy): Ideal for library generation and SAR exploration. It utilizes a protected pyrazole and a Boc-piperidine, allowing for late-stage diversification of the N-aryl moiety.

  • Route B (The Linear "Enol-Triflate" Strategy): Ideal for scale-up or when the N-aryl group is fixed early. It proceeds via an N-aryl-4-piperidone intermediate.

Retrosynthetic Analysis

The disconnection strategy reveals two distinct pathways. Path A relies on a sp³-sp² Suzuki coupling, while Path B builds the core via an elimination-coupling-reduction sequence.

Retrosynthesis Target N-Aryl-4-(pyrazol-4-yl)piperidine Disc_A Disconnection A (C-N Bond Formation) Target->Disc_A Late Stage Disc_B Disconnection B (C-C Bond Formation) Target->Disc_B Linear Pre_A1 4-(Pyrazol-4-yl)piperidine Disc_A->Pre_A1 Pre_A2 Ar-X (Halide) Disc_A->Pre_A2 Pre_B1 N-Aryl-4-piperidone Disc_B->Pre_B1 Pre_B2 4-Metallated Pyrazole Disc_B->Pre_B2

Figure 1: Retrosynthetic logic for the target scaffold.

Detailed Protocols

Route A: The Convergent "Suzuki-First" Strategy

This route is recommended for Discovery Chemistry where the N-aryl group needs to be varied rapidly (SAR).

Critical Logic:

  • Protection Strategy: The pyrazole NH must be protected (e.g., SEM, THP, Benzyl) to prevent catalyst poisoning and regiochemical scrambling during the N-arylation of the piperidine.

  • Orthogonality: We use Benzyl (Bn) protection for the pyrazole because it survives the acidic conditions required to remove the piperidine Boc group (TFA/HCl), enabling selective N-arylation of the piperidine.

Workflow:

  • Suzuki Coupling: N-Boc-4-boronopiperidine + 1-Bn-4-bromopyrazole.

  • Selective Deprotection: Acidic removal of Boc.

  • N-Arylation: Buchwald-Hartwig or SNAr.

  • Global Deprotection: Hydrogenolysis of the Benzyl group.

RouteA Start N-Boc-4-pinacolboronate piperidine Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Step1 Partner 1-Benzyl-4-bromo pyrazole Partner->Step1 Inter1 Intermediate 1 (Boc-Protected) Step1->Inter1 Step2 Step 2: Boc Removal TFA/DCM or HCl/MeOH Inter1->Step2 Inter2 Intermediate 2 (Free Piperidine) Step2->Inter2 Step3 Step 3: N-Arylation Ar-Br, Pd-Cat, Base Inter2->Step3 Step4 Step 4: Debenzylation H2, Pd/C or Na/NH3 Step3->Step4 Final Target Molecule Step4->Final

Figure 2: Route A workflow emphasizing orthogonal protecting groups.

Experimental Protocol (Step 1: Suzuki Coupling)

  • Reagents:

    • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv)

    • 1-benzyl-4-bromo-1H-pyrazole (1.1 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vial with the boronate, bromopyrazole, and K₂CO₃.

    • Add degassed Dioxane/Water mixture.

    • Add the Pd catalyst under an inert atmosphere (N₂ or Ar).

    • Heat to 90°C for 4-16 hours . Monitor by LCMS for consumption of the bromide.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash chromatography (Hex/EtOAc).

    • Expected Yield: 70-85%.

Experimental Protocol (Step 3: Buchwald-Hartwig N-Arylation)

  • Reagents:

    • 4-(1-benzyl-1H-pyrazol-4-yl)piperidine (Intermediate 2) (1.0 equiv)

    • Aryl Bromide (Ar-Br) (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos or RuPhos (0.04 equiv)

    • NaOtBu (2.0 equiv)

    • Toluene (Anhydrous)

  • Procedure:

    • Combine amine, aryl bromide, base, and ligand in a sealed tube.

    • Purge with Argon. Add Pd source and Toluene.

    • Heat to 100°C for 12 hours .

    • Note: For electron-deficient aryl halides (e.g., 4-fluoronitrobenzene), use SNAr conditions (K₂CO₃, DMF, 80°C) instead of Pd catalysis.

Route B: The Linear "Enol-Triflate" Strategy

This route is preferred when the N-aryl group is fixed or sensitive to the late-stage deprotection conditions of Route A. It avoids the use of expensive Boc-boronates.

Workflow:

  • N-Arylation: 4-Piperidone HCl + Ar-Br (Buchwald) → N-Aryl-4-piperidone.

  • Vinyl Triflate Formation: Ketone + LDA/PhNTf₂ → Enol Triflate.

  • Suzuki Coupling: Enol Triflate + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Protected).

  • Reduction: Hydrogenation (H₂, Pd/C) reduces the internal alkene and removes the pyrazole protecting group (if Benzyl is used) simultaneously.

Key Technical Insight: The hydrogenation step (Step 4) controls the stereochemistry. While the target is achiral at C4, ensuring complete reduction of the tetrahydropyridine intermediate without over-reducing the pyrazole or aryl ring requires careful catalyst selection (Pd/C or PtO₂).

Comparative Data & Troubleshooting

Table 1: Critical Process Parameters (CPP)

ParameterRoute A (Convergent)Route B (Linear)
Key Intermediate N-Boc-4-boronopiperidineN-Aryl-4-piperidone
Primary Challenge Orthogonal deprotection (Boc vs Pyrazole-PG)Stability of Vinyl Triflate
Scale-Up Potential Moderate (Cost of Boronate)High (Cheaper starting materials)
Diversity Point Late-stage (N-Arylation)Early-stage (Start with specific Ar)
Preferred Catalyst Pd(dppf)Cl₂ (Robust)Pd(PPh₃)₄ (For Triflate coupling)

Troubleshooting Guide:

  • Problem: Low yield in Suzuki coupling (Route A).

    • Root Cause: Protodeboronation of the piperidine boronate.

    • Solution: Switch base to K₃PO₄ or Cs₂CO₃ (anhydrous conditions) or use the corresponding trifluoroborate salt.

  • Problem: Regioisomers during Pyrazole Synthesis.

    • Root Cause: Tautomerization of unsubstituted pyrazoles.

    • Solution: Always use N-protected pyrazoles (THP, SEM, Bn) during coupling steps. Never couple "free" NH-pyrazoles in Buchwald reactions unless N-arylation of the pyrazole is the goal.

  • Problem: Incomplete Hydrogenation (Route B).

    • Root Cause: Steric bulk or catalyst poisoning by basic nitrogens.[1]

    • Solution: Add 1.0 equiv of AcOH to protonate the piperidine nitrogen, activating the ring for reduction (using PtO₂ or Pd(OH)₂).

References

  • Suzuki-Miyaura Coupling of Piperidine Boronates

    • Title: "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters."
    • Source:Journal of Organic Chemistry, 2005.[2]

    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Title: "Buchwald–Hartwig amin
    • Source:Wikipedia / Organic Chemistry Portal (General Reference).
    • URL:[Link]

  • Synthesis of Pyrazole Intermediates (Crizotinib Context)

    • Title: "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[3][4]

    • Source:ResearchG
    • URL:[Link]

  • Microwave-Assisted Pyrazole Coupling

    • Title: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."
    • Source:RHHZ (Chinese Chemical Letters).
    • URL:[Link]

Sources

Application Note & Protocols: Strategic Development of 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Analogs for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(pyrazol-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors.[1][2][3][4][5][6] This guide provides a comprehensive framework for the design, synthesis, purification, and screening of a focused library of analogs based on the 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine core. We present a robust and flexible synthetic strategy that allows for systematic modification at three key positions: the pyrazole N1-substituent, the piperidine N1-position, and the pyrazole C4-position. Detailed, step-by-step protocols for synthesis, purification by LC-MS, and characterization via NMR are provided. Furthermore, this document outlines a tiered screening cascade, beginning with a primary in vitro kinase assay, to efficiently identify and validate promising new chemical entities.

Introduction & Rationale

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrazole ring is a versatile bioisostere and a key hinge-binding motif found in many FDA-approved kinase inhibitors.[1][2][7] The 4-(pyrazol-4-yl)piperidine scaffold combines this potent heterocyclic core with a three-dimensional piperidine moiety that can be functionalized to improve physicochemical properties and explore interactions with solvent-exposed regions of the kinase active site.[8][9]

The lead compound, 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, serves as an excellent starting point. The N-isopropyl group provides a balance of lipophilicity and metabolic stability. However, systematic exploration of the chemical space around this core is essential to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide is designed to empower research teams to rapidly generate a diverse set of analogs for structure-activity relationship (SAR) studies.

Overall Workflow

The process of creating and screening analogs follows a logical progression from conceptual design to biological validation. This workflow ensures that resources are used efficiently and that the data generated at each stage informs the next.

Caption: High-level workflow for analog design, synthesis, and screening.

Medicinal Chemistry & Library Design

The goal is to probe the chemical space around the core scaffold. Modifications will be focused on three diversification points (R1, R2, R3) to explore how changes in sterics, electronics, and polarity affect biological activity.

Diversification PointR-GroupProposed ModificationsRationale for Modification
Pyrazole N1 R1Cyclopropyl, Cyclobutyl, tert-ButylExplore steric bulk and bioisosteric replacements for the isopropyl group.[10][11][12]
2-Hydroxyethyl, 2-MethoxyethylIntroduce polarity and potential hydrogen bond donors/acceptors.
Benzyl, 4-FluorobenzylProbe for potential π-stacking or hydrophobic interactions.
Piperidine N1 R2Hydrogen (deprotected)Assess baseline activity and provide a point for further functionalization.
Acetyl, MethylsulfonylIntroduce neutral and electron-withdrawing groups to modulate basicity and properties.
(S)-3-Hydroxypyrrolidinyl-carbonylIntroduce chirality and hydrogen bonding features to improve solubility and potency.[8]
Pyrazole C4 R3Phenyl, 3-Pyridyl, 4-MethoxyphenylIntroduce aryl groups via Suzuki coupling to explore additional binding pockets.[13][14][15]
Hydrogen (parent scaffold)Establish a baseline for comparison.

Synthetic Strategy & Protocols

A convergent synthetic approach is proposed, enabling the late-stage diversification of key intermediates. The core strategy involves the synthesis of a versatile 4-(1H-pyrazol-4-yl)piperidine intermediate, which can then be functionalized at the pyrazole and piperidine nitrogens.

G node_start 4-Iodo-1H-pyrazole node_int1 Intermediate A (N-Boc-4-(1H-pyrazol-4-yl)piperidine) node_start->node_int1 Suzuki Coupling (with Piperidine Boronate) node_piperidine N-Boc-4-piperidone node_int2 Intermediate B (N-Boc-4-(1-R1-pyrazol-4-yl)piperidine) node_int1->node_int2 N-Alkylation [2, 7, 8] node_r1 R1-X (Alkyl Halide) node_deprotect Deprotection (TFA) node_int2->node_deprotect node_int3 Intermediate C (4-(1-R1-pyrazol-4-yl)piperidine) node_deprotect->node_int3 node_final Final Analog (R1, R2 substituted) node_int3->node_final N-Acylation / Sulfonylation node_r2 R2-Y (Acyl Chloride, etc.)

Caption: Convergent synthetic workflow for analog generation.

Protocol 4.1: Synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (Intermediate A)

This protocol describes a Suzuki-Miyaura cross-coupling reaction to form the core scaffold. This method is highly versatile and tolerates a wide range of functional groups.[13][14][15][16]

Materials:

  • 4-Iodo-1H-pyrazole (1.0 eq)

  • 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃, 2.5 eq)[17]

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add 4-Iodo-1H-pyrazole, 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield Intermediate A.

Protocol 4.2: Parallel N1-Alkylation of Pyrazole (Intermediate B Analogs)

This protocol details the N-alkylation of the pyrazole ring using a 96-well plate format for parallel synthesis.[18][19][20][21]

Materials:

  • Intermediate A (1.0 eq per well)

  • Assorted alkyl halides (R1-X, 1.2 eq per well)

  • Potassium Carbonate (K₂CO₃, 2.0 eq per well)[22]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Prepare a stock solution of Intermediate A in anhydrous DMF.

  • Dispense K₂CO₃ powder into each well of the 96-well block.

  • Dispense the stock solution of Intermediate A into each well.

  • Add the corresponding alkyl halide (R1-X) to each designated well.

  • Seal the reaction block securely with a chemically resistant mat.

  • Place the block on a shaker and heat to 60 °C for 16 hours.

  • After cooling, quench each well with water and extract with ethyl acetate.

  • The organic layers containing the crude Intermediate B analogs can be concentrated and carried forward without further purification or purified via preparative LC-MS.

Protocol 4.3: Boc Deprotection and N1-Acylation/Sulfonylation (Final Analogs)

This two-step, one-pot protocol efficiently generates the final library members.

Materials:

  • Crude Intermediate B analogs (from Protocol 4.2, 1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA, 3.0 eq)

  • Assorted acyl chlorides or sulfonyl chlorides (R2-Y, 1.1 eq)

Procedure:

  • Dissolve the crude Intermediate B analog in DCM in a reaction vessel.

  • Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

  • Concentrate the mixture under reduced pressure to remove excess TFA/DCM.

  • Re-dissolve the residue in fresh DCM and add triethylamine to neutralize the salt.

  • Add the desired acyl/sulfonyl chloride dropwise and stir at room temperature for 2-4 hours.

  • Upon reaction completion, dilute with DCM, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude final product, ready for purification.

Purification and Characterization

Ensuring the purity and structural integrity of each analog is critical for reliable screening data.

Protocol 5.1: High-Throughput Purification by Preparative LC-MS

This protocol is designed for the parallel purification of the synthesized library.[23][24]

System:

  • Preparative HPLC with a mass-directed fraction collector.

  • Column: C18 stationary phase (e.g., 19 x 100 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[25]

  • Detector: UV (e.g., 220 nm & 254 nm) and Mass Spectrometer.

Procedure:

  • Dissolve crude samples in a suitable solvent (e.g., DMSO or DMF) to a concentration of ~10-20 mg/mL.

  • Develop a generic gradient method suitable for the library (e.g., 5-95% B over 10 minutes).

  • For each sample, inject onto the preparative column.

  • Set the fraction collector to trigger based on the target mass-to-charge ratio (m/z) of the expected product.

  • Combine the appropriate fractions for each compound.

  • Lyophilize or evaporate the solvent to yield the purified compound as a solid or oil.

Protocol 5.2: Quality Control and Characterization

Each purified compound must be validated.

  • Analytical LC-MS: Re-inject a small amount of the purified compound onto an analytical LC-MS system to confirm purity (>95%) and identity (correct mass).

  • NMR Spectroscopy: For key compounds or representative examples from the library, acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.[26][27][28][29][30] The successful N1-alkylation of the pyrazole can often be confirmed by the disappearance of the N-H proton and the appearance of new signals corresponding to the R1 group.[31]

Biological Screening Cascade

A tiered approach ensures that the most promising compounds are advanced efficiently. The pyrazole scaffold is a known inhibitor of multiple kinase families, including CDKs, Aurora kinases, and JAK.[1][7][32][33] A relevant kinase target should be chosen for the primary assay.

G node_library Purified Analog Library (10 mM in DMSO) node_primary Primary Assay Single-Point Screen @ 10 µM (e.g., In Vitro Kinase Assay) node_library->node_primary node_analysis1 Identify Hits (e.g., >50% Inhibition) node_primary->node_analysis1 node_dose Dose-Response Assay (IC50 Determination) node_analysis1->node_dose Active Compounds node_analysis2 Rank Potency (Select Compounds with IC50 < 1 µM) node_dose->node_analysis2 node_secondary Secondary / Orthogonal Assays (e.g., Cell-Based Target Engagement, Selectivity Profiling) node_analysis2->node_secondary Potent Compounds node_hit Validated Hits for Further Development node_secondary->node_hit

Caption: Tiered screening cascade for hit identification and validation.

Protocol 6.1: Primary In Vitro Kinase Assay (Radiometric [³³P]-ATP Filter Binding)

This protocol describes a gold-standard method for directly measuring kinase activity.[34][35] It is robust, sensitive, and widely applicable.

Materials:

  • Recombinant Kinase (e.g., CDK2/CycA)

  • Kinase-specific substrate peptide/protein

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[36]

  • [γ-³³P]-ATP (radioactive)

  • Non-radioactive ATP

  • Test compounds (10 mM in DMSO, diluted for assay)

  • 384-well microplate

  • Filter plates (e.g., phosphocellulose)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare a master mix of Kinase Assay Buffer, substrate, and recombinant kinase.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add test compounds to the appropriate wells to a final concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Prepare an ATP solution by mixing [γ-³³P]-ATP and non-radioactive ATP in Kinase Assay Buffer to the desired final concentration (often near the Km of the kinase).

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by directly spotting the reaction mixture onto the filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Dry the filter plate, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound relative to the DMSO control. Compounds showing >50% inhibition are considered primary hits.

Hit Follow-up:

  • IC₅₀ Determination: Primary hits are re-tested in the same assay format across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Secondary Assays: Potent compounds (e.g., IC₅₀ < 1 µM) should be advanced to cell-based assays to confirm on-target activity and assess cell permeability and cytotoxicity.

Conclusion

This application note provides a comprehensive and actionable guide for the rational design, parallel synthesis, and systematic screening of novel analogs based on the 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine scaffold. By following these detailed protocols, researchers can efficiently generate valuable structure-activity relationship data to guide the development of next-generation kinase inhibitors for therapeutic applications.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • In vitro NLK Kinase Assay. (2018). PMC - NIH.
  • Technical Support Center: Optimizing N-Alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. American Chemical Society.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
  • In vitro kinase assay. (2024). Protocols.io.
  • Kinase Screening Assay Services. Reaction Biology.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • Bioisosterism. (2007). Drug Design Org.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Bentham Science.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). ScienceDaily.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). ScienceDaily.
  • Bioisosteres of tert-Butyl Group. Enamine.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025).
  • Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Isosteres and bioisosteres. Mustansiriyah University.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Indo American Journal of Pharmaceutical Research.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Protocols for purification of of LC-MS grade solvents?. (2023).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review.
  • Multi-Step Preparative LC–MS Workflow for Peptide Purification. (2025).

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-PIP-004 Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Architecture of High Yield

You are likely encountering low yields (<40%) due to one of three common pitfalls: catalyst poisoning by the free amine, regiochemical scrambling during alkylation, or protodeboronation during the coupling step.

To maximize yield, we must abandon the "linear alkylation" route (synthesizing the core and alkylating last) and adopt the Convergent Suzuki-Reduction Strategy . This approach pre-installs the isopropyl group to guarantee regioselectivity and uses a protected vinyl-piperidine to maximize coupling efficiency.

The "Golden Route" Workflow

The most robust pathway involves three distinct stages:

  • Suzuki Coupling: 1-isopropyl-4-bromopyrazole + N-Boc-vinyl-boronate.

  • Hydrogenation: Reducing the double bond.

  • Deprotection: Removing the Boc group.

SyntheticRoute Start1 1-isopropyl-4- bromopyrazole Coupling Suzuki Coupling (Pd catalyst) Start1->Coupling Start2 N-Boc-vinyl- boronate Start2->Coupling Inter1 Tetrahydropyridine Intermediate Coupling->Inter1 High Yield Hydro Hydrogenation (Pd/C, H2) Inter1->Hydro Inter2 N-Boc-Piperidine Intermediate Hydro->Inter2 Quant. Deprot Acid Deprotection (TFA or HCl) Inter2->Deprot Final Target: 4-(1-isopropyl...) piperidine Deprot->Final

Figure 1: The Convergent Suzuki-Reduction Strategy minimizes regioselectivity errors and maximizes catalyst turnover.

Module 1: The Suzuki Coupling (The Engine)

The coupling step is the primary bottleneck. Using saturated piperidine boronates often fails due to slow transmetallation. We utilize the vinyl boronate (N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester) which has superior reactivity.

Optimized Protocol
ComponentReagent/ConditionPurpose
Electrophile 1-Isopropyl-4-bromopyrazole (1.0 eq)Pre-alkylated to prevent N-isomer mixtures.
Nucleophile N-Boc-vinyl-boronate (1.1 eq)Vinyl boronates transmetallate faster than alkyl boronates.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Bidentate ligand resists de-ligation better than Pd(PPh₃)₄.
Base K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.5 eq)Essential for activating the boronate.
Solvent 1,4-Dioxane : Water (4:1) Water is critical for the catalytic cycle.
Temp 90°C
Troubleshooting the Coupling

Issue: Low Conversion (<30%)

  • Diagnosis: Likely oxygen poisoning or insufficient water.

  • Fix: The Suzuki mechanism requires a specific polarity to solubilize the base and activate the boronate. Pure organic solvents (like dry THF) often fail. Ensure the solvent system is degassed (sparged with Argon for 15 mins) and contains at least 15-20% water.

Issue: Protodeboronation (Hydrolysis of Boronate)

  • Diagnosis: You see the vinyl piperidine with no pyrazole attached (proton replaces boron).

  • Fix: This happens if the reaction is too hot or the base is too strong. Switch to a milder base like K₃PO₄ and lower temperature to 80°C. Ensure your boronate quality is high (check by NMR for degradation).

Issue: "Black Metal" Precipitation

  • Diagnosis: Catalyst decomposition ("Pd Black").

  • Fix: Your ligand is falling off. Switch to a catalyst with a tighter bite angle like Pd(dppf)Cl₂ or a Buchwald G2 precatalyst (e.g., XPhos Pd G2 ).

Module 2: Hydrogenation & Deprotection

Once the carbon-carbon bond is formed, we must reduce the alkene and remove the Boc group.

Step 2: Hydrogenation
  • Reagents: 10% Pd/C (10 wt% loading), H₂ (balloon pressure or 1 atm).

  • Solvent: MeOH or EtOH.

  • Critical Note: If your Suzuki product was not purified well, sulfur or phosphine residues will poison the Pd/C, stalling hydrogenation.

  • Optimization: If the reaction stalls, filter through Celite to remove the poisoned catalyst and restart with fresh Pd/C. Adding a drop of Acetic Acid can accelerate the reduction of the sterically hindered double bond.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Yield Killer: The product is a secondary amine.[1] If you perform a standard aqueous workup with NaOH, the product is amphoteric and water-soluble enough to be lost in the aqueous layer.

  • Correct Workup: Evaporate the acid/solvent completely. If using HCl, isolate the hydrochloride salt directly by filtration (if solid precipitates) or triturating with ether. Do not wash with water unless pH is carefully controlled >12 and you use aggressive extraction (CHCl₃/iPrOH 3:1).

Module 3: Purification Strategy

The final free amine is polar and sticks to standard silica gel, leading to broad peaks and mass loss.

Recommended Purification Methods
MethodSuitabilityNotes
SCX-2 Cartridge High "Catch and Release." Load crude in MeOH, wash with MeOH, elute with 2M NH₃/MeOH.
Basified Silica MediumPre-treat silica slurry with 1% Triethylamine (TEA) before packing column. Elute with DCM:MeOH:NH₄OH (90:10:1).
Reverse Phase HighC18 column using Water (0.1% Formic Acid) / Acetonitrile gradient.

Frequently Asked Questions (FAQ)

Q: Can I alkylate the pyrazole after the Suzuki coupling? A: Technically yes, but it is not recommended. Alkylating 4-(piperidin-4-yl)pyrazole often yields a mixture of N1-isopropyl (desired) and N2-isopropyl isomers, which are difficult to separate. Starting with 1-isopropyl-4-bromopyrazole guarantees 100% regioselectivity.

Q: Why use the vinyl boronate instead of the saturated piperidine boronate? A: Saturated secondary alkyl boronates are notoriously sluggish in Suzuki couplings due to slow transmetallation and competing


-hydride elimination. The vinyl boronate behaves like an aryl boronate—highly reactive and stable.

Q: My Suzuki reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of black Pd(0) indicates ligand dissociation. Ensure your solvent is thoroughly degassed. If the problem persists, add 10 mol% of free ligand (e.g., dppf or PPh₃) to stabilize the metal.

Q: The final product is an oil that won't crystallize. How do I get a solid? A: Secondary amines are often oils. Convert it to the HCl or Oxalate salt . Dissolve the oil in a minimum amount of EtOH, add 1 eq of Oxalic acid or HCl/Ether, and add Et₂O until turbid. Cool to 0°C to crystallize.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

  • Occhiato, E. G., et al. (2005).[3] Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.[3] Journal of Organic Chemistry.[2][4] Link

  • Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings. Tetrahedron Letters.
  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Optimization.Link

Sources

Technical Support Center: Purification of Pyrazolylpiperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation & Purification Protocols Reference ID: PYR-PIP-001

Executive Summary

Pyrazolylpiperidine scaffolds are ubiquitous in kinase inhibitor discovery (e.g., JAK, CDK inhibitors). However, they present a "perfect storm" of purification challenges: the piperidine moiety is highly basic (


), leading to silanol interactions; the pyrazole ring introduces tautomeric ambiguity and regioisomerism during alkylation; and the biaryl coupling often traps palladium contaminants.

This guide addresses these specific failure modes using a causality-based approach.

Module 1: Chromatography & Peak Tailing

The Issue: "My compound streaks on silica gel, eluting over 10+ column volumes. Resolution is non-existent."

Root Cause Analysis

Standard silica gel (


) possesses acidic surface silanol groups (

,

). The basic nitrogen of the piperidine ring becomes protonated by these silanols, forming a non-covalent ionic bond. This interaction is stronger than the partition coefficient of the solvent system, causing the "drag" or tailing effect.
Troubleshooting Q&A

Q: I added 1% triethylamine (TEA) to my mobile phase, but I'm still seeing streaking. Why? A: Adding TEA to the mobile phase during the run is often insufficient because the equilibrium is slow to establish.

  • The Fix: You must pre-equilibrate the column.[1] Flush the silica column with 3–5 column volumes (CV) of the mobile phase containing the modifier before injecting your sample. This saturates the active silanol sites with TEA, effectively "capping" them before your analyte arrives.[1]

Q: My product precipitates on the column when using DCM/MeOH/NH4OH. A: This is a solubility mismatch. Ammonium hydroxide (


) is aqueous.[1][2][3] If your DCM/MeOH ratio is too lipophilic (e.g., 98:2), the water content from the ammonia can phase-separate or cause the silica to clump.
  • The Fix: Switch to 7N Ammonia in Methanol (commercially available).[1] It provides the necessary base without introducing water, maintaining a single organic phase.

Protocol: The "Basified Slurry" Method

For difficult separations where mobile phase additives fail.

  • Suspend the required amount of silica gel in the starting mobile phase (e.g., DCM).[1]

  • Add 1% v/v Triethylamine (TEA) or 1%

    
     to the slurry.
    
  • Stir for 10 minutes.

  • Pack the column with this treated slurry.[1]

  • Crucial: Run the purification using a mobile phase also containing 1% of the base to maintain saturation.[1]

Visual Workflow: Tailing Troubleshooting

TailingLogic Start Problem: Broad/Tailing Peaks CheckStruct Check Structure: Is Piperidine N Free? Start->CheckStruct IsFree Yes (Free Base) CheckStruct->IsFree IsProtected No (Boc/Cbz) CheckStruct->IsProtected AddBase Add 1% TEA or NH4OH to Mobile Phase IsFree->AddBase CheckSol Check Solubility/Loading IsProtected->CheckSol Tailing likely due to overloading PreTreat Did you Pre-equilibrate? AddBase->PreTreat YesPre Yes PreTreat->YesPre NoPre No PreTreat->NoPre SwitchPhase Switch Stationary Phase YesPre->SwitchPhase ActionPre Action: Flush Col 3CV with Basic Eluent NoPre->ActionPre Options Option A: Amine-Bonded Silica (KP-NH) Option B: C18 Reverse Phase (High pH) SwitchPhase->Options

Figure 1: Decision logic for mitigating amine tailing on silica gel.

Module 2: Regioisomer Separation (N1 vs. N2)

The Issue: "I alkylated my pyrazole and got a mixture of N1- and N2-alkyl isomers. They co-elute on TLC and Flash."

Scientific Context

Pyrazole alkylation is governed by sterics and electronics.[1] The resulting isomers often have identical molecular weights and very similar dipole moments.[1] Standard normal phase chromatography (Silica) relies on polarity differences, which may be negligible here.[1]

Comparative Separation Strategies
TechniqueMechanismSuitability for Pyrazole IsomersNotes
Normal Phase (Flash) Polarity / H-bondingLow to Medium Requires very shallow gradients (e.g., 0.5% MeOH increase per CV).
Reverse Phase (C18) HydrophobicityMedium pH control is vital.[1] High pH (pH 10) suppresses protonation, maximizing hydrophobic differences.[1]
SFC (Supercritical Fluid) Orthogonal SelectivityHigh The "Gold Standard" for isomers.[1] Uses

+ MeOH.[1] Separates based on molecular shape/density interactions.[1]
Troubleshooting Q&A

Q: I don't have an SFC. How can I separate them on Flash? A: You must exploit subtle electronic differences.

  • Change the Solvent System: If DCM/MeOH fails, switch to EtOAc/Hexane or Toluene/Acetone . Toluene often provides "pi-pi" interactions that can differentiate aromatic isomers better than chlorinated solvents.[1]

  • Run Isocratic: Gradients often push isomers together. Find the %B where Rf = 0.2 and run isocratically for 10-15 CVs.[1]

Q: How do I quickly identify which isomer is which without purifying the whole batch? A: Use NOESY 1H NMR on the crude mixture.

  • N1-alkyl: The alkyl protons will show an NOE correlation to the pyrazole C5-H (or substituent).

  • N2-alkyl: The alkyl protons will typically show NOE to the C3-H (or substituent).

Visual Workflow: Isomer Separation Logic

IsomerLogic Input Crude Mixture (N1/N2 Isomers) TLC Screen TLC Solvents (Tol/Acetone, EtOAc/Hex) Input->TLC DeltaRf Delta Rf > 0.1? TLC->DeltaRf YesRf Yes DeltaRf->YesRf NoRf No DeltaRf->NoRf Flash Flash Chromatography (Isocratic Hold) YesRf->Flash CheckSFC Is SFC Available? NoRf->CheckSFC YesSFC Yes CheckSFC->YesSFC NoSFC No CheckSFC->NoSFC RunSFC Run SFC (ChiralPak AD/OD often work even for achiral regioisomers) YesSFC->RunSFC Recryst Attempt Salt Formation (HCl, TosOH) for Fractional Crystallization NoSFC->Recryst

Figure 2: Strategic decision tree for separating pyrazole regioisomers.

Module 3: Palladium Scavenging

The Issue: "My product is dark brown/grey after Suzuki coupling. I need <20 ppm Pd."

The Challenge

Pyrazolylpiperidines are excellent ligands.[1] The basic nitrogens can chelate residual Palladium (Pd), making standard Celite filtration ineffective. The Pd is often "bound" to your product, not just floating in solution.[1]

Protocol: Chemical Scavenging (SiliaMetS®)

Do not rely on charcoal alone for basic heterocycles; it often binds the product.

  • Dissolve: Dissolve crude product in THF or MeOH (10 mL/g).

  • Select Scavenger:

    • For Pd(0) (black particulates): SiliaMetS® Thiol .[1]

    • For Pd(II) (bound/soluble species): SiliaMetS® Thiourea or DMT (Dimercaptotriazine).[1]

  • Dosage: Add 4–5 equivalents of scavenger relative to the expected Pd content (or 10-20% w/w relative to product if Pd content is unknown).

  • Conditions: Heat to 40–50°C for 1–4 hours. Heat is required to increase the exchange kinetics between the Pd-Product complex and the Scavenger.

  • Filter: Filter through a 0.45 µm pad (or sintered glass) to remove the scavenger.[1]

  • Verify: Check color (should be white/off-white) and run ICP-MS if required.[1]

Module 4: Handling "Brick Dust" (Solubility)

The Issue: "My intermediate is insoluble in Hexane, EtOAc, and DCM. It's a solid brick."

Solution: Dry Loading & Salt Formation
  • Dry Loading: Never try to liquid-load a poorly soluble amine.[1]

    • Dissolve the compound in a strong solvent (MeOH/DCM 1:1) or even DMSO.[1]

    • Add Celite (1:2 ratio w/w).[1]

    • Concentrate to dryness on a rotovap.[1]

    • Load the resulting powder on top of the flash cartridge.

  • Salt Formation: If purification is impossible due to solubility, convert the free base to a salt.[1]

    • HCl Salt: Treat with 4M HCl in Dioxane. The resulting hydrochloride salt is often water-soluble, allowing for Reverse Phase (C18) purification using Water/Acetonitrile (with 0.1% TFA).

References
  • Separation of Pyrazole Regioisomers: Luque, C. et al. "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand."[1][4] Inorganica Chimica Acta, 2011.[1][4]

  • Amine Tailing & Silica Modifiers: "Troubleshooting column chromatography for amines." BenchChem Technical Guides, 2025.

  • Palladium Scavenging Strategies: Welch, C. J. et al. "Adsorbent Removal of Catalyst Residues from Pharmaceutical Process Streams."[1] Organic Process Research & Development, 2005.[1]

  • Flash Chromatography of Basic Amines: "Purifying amines on silica: Mobile phase selection." Biotage Technical Notes, 2023.[1]

  • SFC for Isomer Separation: "Supercritical Fluid Chromatography for the Separation of Regioisomers." Chromatography Today, 2018.[1]

Sources

Technical Support Center: N-Isopropyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket Queue: Active

Welcome to the Heterocycle Synthesis Support Hub

Subject: Troubleshooting Side Reactions in N-Isopropyl Pyrazole Synthesis Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The introduction of an isopropyl group onto a pyrazole ring presents unique challenges compared to methyl or ethyl analogs. The steric bulk of the isopropyl group amplifies regioselectivity issues, while the secondary nature of the alkylating agent (in Route B) introduces significant elimination risks. This guide addresses the three most critical failure modes reported by our user base.

Module 1: Cyclization Protocol (Route A)

Context: Synthesis via condensation of 1,3-diketones with isopropylhydrazine.

Ticket #404: "I’m getting a 50:50 mixture of regioisomers."

User Observation: Reaction of 1-phenyl-1,3-butanedione with isopropylhydrazine yields an inseparable mixture of 1-isopropyl-3-phenyl-5-methylpyrazole and 1-isopropyl-5-phenyl-3-methylpyrazole.

Root Cause Analysis: This is the classic "Nucleophile-Electrophile Mismatch."

  • Hydrazine Nucleophilicity: Isopropylhydrazine has two nucleophilic nitrogens. The unsubstituted

    
     is generally more nucleophilic (less sterically hindered) than the substituted 
    
    
    
    .
  • Carbonyl Electrophilicity: Your 1,3-diketone has two electrophilic sites. The carbonyl adjacent to the smaller group (methyl) is usually more susceptible to attack than the one near the bulky group (phenyl).

  • The Conflict: The "fastest" kinetic reaction (Attack of

    
     on the most accessible Carbonyl) often competes with the thermodynamic product, leading to mixtures.
    

Corrective Action Plan:

VariableRecommendationScientific Rationale
Solvent Switch to Fluorinated Alcohols (TFE or HFIP) Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) form hydrogen bond networks that can activate specific carbonyls and alter the nucleophilicity profile, often drastically improving regioselectivity [1].[1]
pH Control Buffer to pH 4-5 If using Isopropylhydrazine HCl salt, ensure careful neutralization. Highly acidic conditions protonate the hydrazine, killing reactivity; highly basic conditions promote side reactions.
Temperature Cryogenic Addition (-78°C to 0°C) Kinetic control. Add the hydrazine slowly at low temperature to favor the attack of the most nucleophilic nitrogen (

) on the most electrophilic carbonyl.

Visualizing the Pathway:

Regioselectivity Diketone Unsymmetrical 1,3-Diketone Attack1 Path A: NH2 attacks C1 (Kinetic) Diketone->Attack1 Attack2 Path B: NH(iPr) attacks C1 (Steric Clash) Diketone->Attack2 Hydrazine Isopropyl Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Hydrazone Int. A Attack1->Intermediate1 Intermediate2 Hydrazone Int. B Attack2->Intermediate2 Product1 1,5-Isomer (Often Undesired) Intermediate1->Product1 - H2O Product2 1,3-Isomer (Target) Intermediate2->Product2 - H2O

Figure 1: Divergent pathways in cyclization. Path A dominates due to the higher nucleophilicity of the unsubstituted NH2 group.

Module 2: Alkylation Protocol (Route B)

Context: Direct alkylation of an existing pyrazole ring using isopropyl halides.

Ticket #502: "My yield is low, and I see gas evolution."

User Observation: Attempting to alkylate 3-substituted pyrazole with Isopropyl Iodide (


) using Sodium Hydride (

) in DMF. Yield is <40%, and significant starting material remains.

Root Cause Analysis: You are fighting the Elimination vs. Substitution battle.

  • Secondary Halide Risk: The isopropyl group is a secondary carbon.

  • Base Strength:

    
     is a strong, non-nucleophilic base.
    
  • The Side Reaction: Instead of acting as a nucleophile (

    
    ), the pyrazolate anion (or excess base) acts as a base, deprotonating the isopropyl iodide. This causes E2 elimination , generating Propene gas  (the bubbles you saw) and destroying your alkylating agent [2].
    

Troubleshooting Protocol:

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base NaH or KOtBuCs2CO3 or K2CO3 (Weaker bases reduce E2 risk)
Electrophile Isopropyl IodideIsopropyl Bromide (Slightly less prone to elimination than Iodide in some contexts, though slower)
Solvent DMF (Promotes basicity)Acetonitrile or Acetone (Modulates reactivity)
Alternative Base-mediated AlkylationMitsunobu Reaction (DIAD/PPh3 + Isopropanol). This completely avoids the E2 elimination pathway [3].

Visualizing the Competition:

AlkylationVsElimination Pyrazole Pyrazolate Anion (Nucleophile & Base) Reaction Reaction Pathway Pyrazole->Reaction Reagent Isopropyl Iodide (Secondary Halide) Reagent->Reaction SN2 SN2 Substitution (Nucleophilic Attack) Reaction->SN2 Mild Base (K2CO3) E2 E2 Elimination (Proton Abstraction) Reaction->E2 Strong Base (NaH, KOtBu) Product N-Isopropyl Pyrazole (Target) SN2->Product Byproduct Propene Gas + HI (Waste) E2->Byproduct

Figure 2: The competition between productive alkylation (SN2) and destructive elimination (E2) when using secondary halides.

Module 3: Isomer Identification (QA/QC)

Context: Distinguishing between N1-isopropyl and N2-isopropyl isomers.

FAQ: "How do I prove I have the N1 isomer?"

Standard Analysis: 1H NMR is often insufficient because the chemical shifts of the isopropyl methine proton are very similar for both regioisomers.

Validated Method: NOESY (Nuclear Overhauser Effect Spectroscopy) You must rely on spatial proximity.

  • N1-Isomer: The isopropyl group is spatially distant from the substituent at C3 (e.g., a Phenyl group). You will see NO cross-peak between the isopropyl CH and the phenyl protons.

  • N2-Isomer: The isopropyl group is spatially adjacent to the C3 substituent. You WILL see a strong NOE cross-peak between the isopropyl CH and the phenyl ortho-protons [4].

Regioisomer Data Table:

FeatureN1-Isopropyl (Target)N2-Isopropyl (Impurity)
Steric Environment Less hindered (usually favored by thermodynamics)More hindered (adjacent to C3 substituent)
NOESY Signal Interaction with C5-H (or C5 substituent)Interaction with C3-Substituent
Chromatography Generally elutes LATER (More polar due to exposed lone pair)Generally elutes EARLIER (Less polar, lone pair shielded)
References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guide.

  • Swamy, K. C. K., et al. (2000). The Mitsunobu Reaction: A Review. Chemical Reviews.

  • Pons, J., et al. (2011). Preparation, separation and characterisation of two regioisomers of a 1,3,5-substituted pyrazole. Inorganica Chimica Acta.

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing piperidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these crucial synthetic transformations. The piperidine moiety is a cornerstone in medicinal chemistry, and mastering its incorporation into molecules is essential for the successful development of new therapeutics.[1][2]

This resource will focus primarily on the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for forming C-N bonds.[3][4][5] We will explore common challenges and provide evidence-based solutions to streamline your experimental workflow and enhance your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during piperidine coupling reactions, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Product Yield

A low or non-existent yield is one of the most common and frustrating issues in any coupling reaction. Several factors can contribute to this outcome.

Question: My Buchwald-Hartwig amination of piperidine with an aryl halide is giving me a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Buchwald-Hartwig aminations involving piperidine can stem from several sources, ranging from catalyst inactivation to suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is paramount for a successful reaction.[6][7]

    • Inactive Catalyst: The active catalyst is a Pd(0) species.[6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to low catalyst activity.

      • Solution: Consider using a pre-formed Pd(0) source or a modern palladacycle precatalyst (e.g., G3-XPhos, G4-RuPhos) which are designed for efficient generation of the active catalytic species.[7]

    • Inappropriate Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[4] The steric and electronic properties of the ligand must be well-matched to the substrates.

      • Solution: For secondary cyclic amines like piperidine, bulky, electron-rich phosphine ligands such as RuPhos and XPhos are often excellent choices.[7][8] If these are not effective, screening a panel of ligands is a logical next step.

  • Base Selection: The base plays a critical role in deprotonating the piperidine, allowing it to coordinate to the palladium center.[6]

    • Insufficiently Strong Base: If the base is too weak, the concentration of the deprotonated amine will be low, slowing down the reaction.

    • Base Degradation/Insolubility: Some bases can degrade over time or have poor solubility in the reaction solvent.

      • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) , lithium bis(trimethylsilyl)amide (LHMDS) , or cesium carbonate (Cs₂CO₃) are commonly used.[7][9] The choice of base can also influence the reaction rate and selectivity, so it's worth screening a few options.

  • Solvent Effects: The solvent must be able to dissolve the reactants and catalyst system, and its polarity can influence the reaction rate.

    • Poor Solubility: If any of the components are not fully dissolved, the reaction will be heterogeneous and likely slow.

      • Solution: Common solvents for Buchwald-Hartwig reactions include toluene , dioxane , and THF .[6] If solubility is an issue, consider using a co-solvent or switching to a more polar aprotic solvent like DMF, but be mindful that this can sometimes lead to side reactions.

  • Substrate Reactivity: The nature of the aryl halide significantly impacts the reaction rate.

    • Reactivity Order: The general reactivity trend for the aryl halide is I > Br > OTf > Cl.[10] Aryl chlorides are notoriously less reactive.[7]

      • Solution: For less reactive aryl chlorides, more forcing conditions (higher temperature, longer reaction time) and a more electron-rich, bulky ligand are typically required.[7]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.

Question: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It often arises from competing reaction pathways.

  • β-Hydride Elimination: A potential side reaction in the Buchwald-Hartwig mechanism involves β-hydride elimination from the amide intermediate, which leads to the formation of an imine and the reduced arene.[4]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky ligands that favor the reductive elimination pathway can help. Additionally, ensuring a sufficiently high concentration of the amine can favor the desired C-N bond formation.

  • Water in the Reaction Mixture: Trace amounts of water can act as a proton source, leading to the hydrodehalogenation of the aryl halide.

    • Solution: Ensure all reagents and solvents are rigorously dried. Using anhydrous solvents and drying agents is crucial. Degassing the solvent prior to use can also help remove dissolved oxygen and moisture.[11]

Question: My reaction is producing a diarylated product. How can I improve the selectivity for mono-arylation?

Answer: This is a common challenge when the product of the initial coupling is also nucleophilic and can react further. This is less of an issue with piperidine itself, but can be a problem with substituted piperidines, such as piperazinones.[9]

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense.

    • Solution: Use a slight excess of the piperidine nucleophile (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This will favor the mono-arylation product.

  • Slow Addition: Adding the limiting reagent slowly can help to maintain a low concentration and disfavor the second coupling event.

    • Solution: Add the aryl halide slowly to the reaction mixture using a syringe pump.

Issue 3: Challenges with Specific Substrates

Certain classes of substrates can present unique challenges in piperidine coupling reactions.

Question: I'm having trouble coupling piperidine to an electron-rich heteroaryl bromide. What modifications to the reaction conditions should I consider?

Answer: Electron-rich heteroaryl halides can be challenging substrates for Buchwald-Hartwig amination.

  • Ligand Selection: The choice of ligand is critical for these challenging couplings.

    • Solution: High-throughput experimentation has shown that specific ligands can be more effective for certain classes of heteroaromatic electrophiles.[12] It is advisable to screen a range of bulky, electron-rich phosphine ligands.

  • Base Optimization: A systematic screen of bases can help identify conditions that suppress undesired decomposition pathways of the electrophile.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen.

  • Reductive Elimination: The C-N bond is formed, yielding the desired aryl amine and regenerating the Pd(0) catalyst.[4][6]

Q2: Can I use copper-based catalysts for piperidine coupling?

A2: Yes, copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are also a viable option.[13] These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates. The choice between palladium and copper often depends on the specific substrates and desired functional group tolerance.[11]

Q3: How do I choose the right solvent for my piperidine coupling reaction?

A3: The ideal solvent should dissolve all reaction components and be inert to the reaction conditions. Aprotic solvents are generally preferred.

  • Common Choices: Toluene, dioxane, and THF are good starting points.[6]

  • Solubility Considerations: If your substrates have poor solubility in these solvents, you might consider more polar aprotic solvents like DMF or DMSO. However, be aware that these can sometimes lead to side reactions. Testing a few different solvents is often the best approach.

Q4: Are there any alternatives to the Buchwald-Hartwig amination for synthesizing N-aryl piperidines?

A4: While the Buchwald-Hartwig reaction is a workhorse, other methods exist. One notable strategy involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates.[14] This method can be complementary to transition metal-catalyzed cross-coupling reactions, especially for substrates that are challenging for traditional methods.[14]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Piperidine with an Aryl Bromide

This protocol provides a general starting point for the palladium-catalyzed coupling of piperidine with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube or vial)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To the reaction vessel under an inert atmosphere, add the aryl bromide, palladium precatalyst, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the piperidine via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Ligands for Piperidine Coupling
LigandStructureTypical Substrates
XPhos

Aryl chlorides, bromides, and triflates with primary and secondary amines.
RuPhos

Particularly effective for secondary amines, including piperidine.[7]
BrettPhos

Often used for primary amines, but can be effective for some secondary amines.[7]

Note: The optimal ligand is highly substrate-dependent and may require screening.

Table 2: Common Bases for Piperidine Coupling
BasepKa of Conjugate AcidCommon SolventsNotes
NaOtBu ~19Toluene, Dioxane, THFStrong, non-nucleophilic base. Very common in Buchwald-Hartwig reactions.[7]
LHMDS ~26Toluene, Dioxane, THFStrong, non-nucleophilic base. Can be useful for less reactive amines.[7]
Cs₂CO₃ ~10.3 (first proton)Toluene, Dioxane, DMFMilder base, can be beneficial for substrates with base-sensitive functional groups.[7][9]
K₃PO₄ ~12.3 (first proton)Toluene, Dioxane, DMFMilder base, sometimes used for challenging couplings or with sensitive substrates.[7]

Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-X Ar-X->Oxidative Addition Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Amine Coordination Amine Coordination Ar-Pd(II)(L)-X->Amine Coordination Piperidine Piperidine Piperidine->Amine Coordination Base Base Reductive Elimination Reductive Elimination Base->Reductive Elimination Ar-Pd(II)(L)(Piperidine)-X Ar-Pd(II)(L)(Piperidine)-X Amine Coordination->Ar-Pd(II)(L)(Piperidine)-X Ar-Pd(II)(L)(Piperidine)-X->Reductive Elimination Deprotonation by Base Ar-Piperidine Ar-Piperidine Reductive Elimination->Ar-Piperidine Regenerated Pd(0)L Pd(0)L Reductive Elimination->Regenerated Pd(0)L

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst 1. Verify Catalyst System - Active Pd(0) source? - Appropriate ligand? start->check_catalyst screen_ligands Screen Ligands (e.g., RuPhos, XPhos) check_catalyst->screen_ligands No check_base 2. Evaluate Base - Sufficiently strong? - Soluble? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) check_base->screen_bases No check_conditions 3. Assess Reaction Conditions - Anhydrous/Inert? - Correct temperature? check_base->check_conditions Yes screen_bases->check_conditions optimize_temp Optimize Temperature & Time check_conditions->optimize_temp No check_substrate 4. Consider Substrate Reactivity - Aryl chloride? check_conditions->check_substrate Yes optimize_temp->check_substrate more_forcing Use More Forcing Conditions check_substrate->more_forcing Yes success Improved Yield check_substrate->success No more_forcing->success

Sources

Technical Support Center: Troubleshooting the Scale-Up of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole synthesis from laboratory scale to pilot plant or manufacturing scale. The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals, making its efficient, safe, and robust large-scale synthesis a critical endeavor.[1]

Scaling up any chemical synthesis introduces challenges not always apparent at the bench.[2][3][4] Changes in surface-area-to-volume ratios, heat transfer dynamics, and mixing efficiency can dramatically impact reaction outcomes. This guide provides in-depth, practical solutions to common problems encountered during the scale-up of pyrazole synthesis, focusing on the widely used condensation reaction between 1,3-dicarbonyl compounds and hydrazines (the Knorr synthesis and its variations).[5][6][7]

Part 1: Core Troubleshooting Guide

This section addresses specific, frequently encountered issues in a question-and-answer format.

Section A: Reaction & Synthesis Issues

Question 1: We are scaling up a Knorr pyrazole synthesis using an unsymmetrical 1,3-diketone, and the yield of our desired regioisomer is dropping significantly. How can we improve regioselectivity at scale?

This is one of the most common challenges in pyrazole synthesis.[8] The reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can lead to two regioisomers, and the factors governing this selectivity can change upon scale-up.[8]

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: At lab scale, rapid addition or higher temperatures might favor one isomer, while the slower, more controlled conditions of a large reactor may shift the equilibrium to favor the thermodynamically more stable, but undesired, isomer.

  • pH and Acid Catalysis: The reaction is often acid-catalyzed.[7][9] Localized "hot spots" of high acid concentration during addition in a large, less efficiently mixed reactor can alter the protonation state and nucleophilicity of the hydrazine, leading to a different isomeric ratio.[8][10]

  • Solvent Effects: Solvents that were effective at the milligram scale may not perform identically at the kilogram scale. The ability of the solvent to stabilize intermediates or solvate reagents plays a crucial role in directing the initial nucleophilic attack.[8][10]

Troubleshooting & Optimization Protocol:

  • Solvent Screening (The "Fluorinated Alcohol Effect"): Your first and most impactful step should be to re-evaluate the solvent. Standard solvents like ethanol often give poor to moderate regioselectivity.[11]

    • Action: Conduct small-scale trials with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase regioselectivity, in some cases improving ratios from near 1:1 to over 99:1 in favor of a single isomer.[11] They achieve this through unique hydrogen bonding properties that can stabilize key intermediates.

  • pH Control:

    • Action: Instead of a strong acid catalyst, consider using a buffered system or a weaker acid (e.g., acetic acid) to maintain a more consistent pH throughout the batch. This prevents localized pH changes during reagent addition.[8]

  • Controlled Reagent Addition:

    • Action: Implement slow, subsurface addition of the limiting reagent at a controlled temperature. This ensures consistent mixing and prevents localized concentration gradients that can affect selectivity.

Question 2: Our pyrazole synthesis is highly exothermic. At lab scale, an ice bath was sufficient, but we are concerned about thermal runaway in a 100 L reactor. What are the best strategies for managing heat evolution?

Thermal safety is paramount during scale-up. The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation far less efficient.[2][3][4] Reactions involving hydrazine, in particular, must be treated with extreme caution as they can be highly exothermic and may have a low decomposition onset temperature, especially in the presence of acid byproducts.[12][13]

Root Cause Analysis:

  • Heat of Reaction (ΔHrxn): The condensation and subsequent cyclization/dehydration steps are often highly exothermic.[2][3]

  • Accumulation of Reagents: If the reaction rate is slower than the addition rate, unreacted starting materials can accumulate. A sudden increase in temperature could then trigger a rapid, uncontrolled reaction of this accumulated material.

  • Decomposition Pathways: Hydrazine and its derivatives can undergo violent exothermic decomposition, a risk that is exacerbated by acidic conditions which can lower the decomposition temperature.[12][13]

Safety-First Scaling Protocol:

  • Calorimetry Studies (Crucial First Step):

    • Action: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to measure the heat of reaction, heat capacity of the mixture, and the maximum temperature of the synthesis reaction (MTSR). This data is essential to calculate the adiabatic temperature rise (ATR) and ensure it does not exceed the onset temperature of any decomposition.[12]

  • Employ Semi-Batch Operation:

    • Action: Do not charge all reagents at once (batch mode). Instead, add one of the reagents (typically the hydrazine solution) slowly and controllably to the reactor containing the other reagent and solvent. This "semi-batch" approach allows the reactor's cooling system to remove the heat as it is generated, preventing accumulation.

  • Solvent and Base Selection:

    • Action 1: Choose a solvent with a boiling point that can act as a heat sink. If the reaction temperature approaches the solvent's boiling point, the refluxing will consume a large amount of energy (heat of vaporization), providing passive cooling and preventing a runaway.[12]

    • Action 2: If the reaction generates an acid byproduct (e.g., HCl from a hydrazine salt), include a base like sodium acetate in the reaction mixture. This has been shown to neutralize the acid and increase the onset temperature of hydrazine decomposition, significantly improving the safety profile.[12][13]

  • Consider Continuous Flow Chemistry:

    • Action: For highly energetic or hazardous reactions, transitioning to a continuous flow process is a modern and much safer alternative.[14] Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal. This technology minimizes the volume of hazardous material present at any given time, drastically reducing the risk of a thermal event.[14][15]

Question 3: We are observing a significant amount of a stubborn, high-molecular-weight impurity after scaling up. What is its likely identity and how can we prevent its formation?

In the Knorr synthesis, a common side reaction involves the double addition of hydrazine to the 1,3-dicarbonyl starting material, leading to complex impurities.[16]

Root Cause Analysis & Prevention:

  • Stoichiometry and Localized Excess: Poor mixing in a large reactor can create zones where the hydrazine is in large excess relative to the dicarbonyl, even if the overall stoichiometry is correct. This localized excess promotes the formation of di-addition intermediates.[16]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

Troubleshooting Workflow:

The following decision tree can help diagnose and solve issues related to low yield and impurity formation.

G start Low Yield or High Impurity Profile at Scale check_purity Are starting materials >99% pure? start->check_purity check_mixing Is mixing efficient? (Subsurface addition, proper agitation) check_purity->check_mixing Yes purify_sm Action: Purify starting materials. Impurities can inhibit reaction. check_purity->purify_sm No check_stoich Is stoichiometry precise? (1.0 : 1.05-1.1 dicarbonyl:hydrazine) check_mixing->check_stoich Yes improve_mixing Action: Implement slow, subsurface addition of hydrazine. Prevents localized excess. check_mixing->improve_mixing No check_temp Is reaction temperature optimized? (Calorimetry data) optimize_temp Action: Lower temperature. If kinetics allow, this often reduces side products. check_temp->optimize_temp No final_review Re-evaluate process. Consider flow chemistry for better control. check_temp->final_review Yes check_stoich->check_temp Yes adjust_stoich Action: Use slight excess of hydrazine. Avoid large excess to prevent di-addition products. check_stoich->adjust_stoich No purify_sm->check_mixing improve_mixing->check_stoich optimize_temp->final_review adjust_stoich->check_temp

Caption: Troubleshooting workflow for low yield and impurity issues.

Section B: Work-up & Purification Issues

Question 4: Our product is difficult to purify at scale. Column chromatography is not feasible, and recrystallization gives poor recovery due to solubility issues. What are our options?

Purification is often the bottleneck in scaling up. Methods that are simple in the lab, like chromatography on silica gel, are often economically and practically unviable for multi-kilogram quantities.[17]

Purification Strategy Table:

MethodBest ForProsConsScale-Up Action Plan
Recrystallization Crystalline solids with good solubility differential in a solvent system.Cost-effective, can provide very high purity.Can have low recovery if product is highly soluble; finding a suitable solvent can be difficult.[18]Perform a thorough solvent screen. Consider using a binary solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitation) to improve recovery.[18]
Acid/Base Extraction Pyrazoles with basic nitrogen atoms.Highly effective for removing non-basic impurities.Requires large volumes of solvent and aqueous layers; can lead to emulsion formation.Dissolve the crude product in an organic solvent (e.g., Toluene, MTBE) and wash with a dilute mineral acid (e.g., 1M HCl). The pyrazole salt moves to the aqueous layer. Separate the layers, basify the aqueous layer, and extract the pure pyrazole back into an organic solvent.[19][20]
Distillation Low-melting, thermally stable pyrazoles.Can be very efficient for removing non-volatile impurities.Not suitable for high-melting solids or thermally sensitive compounds.If feasible, vacuum distillation can be a highly effective and scalable purification method.
Slurry Wash Crude solids where impurities are much more soluble than the product in a specific solvent.Simple, uses less solvent than recrystallization.Purification is often less complete than recrystallization.Suspend the crude solid in a chosen solvent, stir for a period, and then filter. This washes away soluble impurities.

Protocol: Purification via Acid Addition Salt Formation

This is a robust and highly scalable method for purifying basic pyrazoles.[20][21]

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent, such as ethanol, isopropanol, or acetone.[20]

  • Acid Addition: Slowly add at least one equivalent of a mineral acid (e.g., HCl in isopropanol) or a strong organic acid.

  • Crystallization: The pyrazole acid addition salt, which is often much less soluble than the free base, will crystallize out of the solution.[20][21]

  • Isolation: Isolate the salt by filtration and wash with a small amount of cold solvent.

  • Liberation: The purified salt can then be used directly or neutralized with a base in a biphasic mixture to recover the purified pyrazole free base.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling hydrazine and its derivatives at scale? A1: Hydrazine is toxic, flammable, and can decompose explosively.[12][22] Key precautions include:

  • Engineering Controls: Always handle in a closed system or a well-ventilated area (e.g., fume hood).[23]

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: Use a nitrogen blanket to prevent contact with air, which can cause oxidation and raise the flammability risk.[23]

  • Spill Management: Have a spill kit ready. Small spills should be immediately diluted with large volumes of water.[23]

  • Risk Assessment: Always conduct a thorough risk assessment before any scale-up operation.[22]

Q2: Can flow chemistry really help with our pyrazole synthesis scale-up? A2: Yes, significantly. Flow chemistry offers superior control over reaction parameters.[14] Its primary advantages for pyrazole synthesis are enhanced safety through excellent heat management and improved consistency by eliminating the mixing issues often seen in large batch reactors.[14][15] This often leads to higher yields and purities. Several studies have demonstrated the successful two-stage synthesis of pyrazoles from acetophenones using a continuous flow setup.[24]

Q3: We are using a hydrazine salt (e.g., hydrochloride) instead of hydrazine hydrate. How does this affect the scale-up? A3: Using a salt improves handling safety as salts are typically stable, non-volatile solids. However, it introduces two key process considerations:

  • Base Requirement: You must add at least one equivalent of a base (e.g., triethylamine, sodium acetate, pyridine) to liberate the free hydrazine in situ.[25]

  • Byproduct Formation: This neutralization generates a salt byproduct that must be removed during work-up, adding a filtration or extraction step to your process.

Part 3: Mechanistic Visualization

Understanding the reaction mechanism is key to troubleshooting. The Knorr synthesis proceeds via initial attack of a hydrazine nitrogen on one of the carbonyls, followed by cyclization and dehydration. The competition between the two carbonyls dictates the regiochemical outcome.

Knorr_Mechanism Knorr Pyrazole Synthesis: Competing Regiochemical Pathways cluster_0 Step 1: Initial Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Reactants Unsymmetrical 1,3-Diketone + R'-NH-NH2 Attack_C1 Path A: Attack at Carbonyl 1 Reactants->Attack_C1 Attack_C2 Path B: Attack at Carbonyl 2 Reactants->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Cyclization_A Intramolecular Attack Intermediate_A->Cyclization_A Cyclization_B Intramolecular Attack Intermediate_B->Cyclization_B Dehydration_A - H2O Cyclization_A->Dehydration_A Dehydration_B - H2O Cyclization_B->Dehydration_B Product_A Regioisomer A Dehydration_A->Product_A Product_B Regioisomer B Dehydration_B->Product_B

Caption: Factors like sterics, electronics, and solvent choice influence whether Path A or Path B is favored.

References

  • Álvarez-Sánchez, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available from: [Link]

  • Le, T. N., & Blackmond, D. G. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • ResearchGate. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Available from: [Link]

  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. Available from: [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • University of Florida EHS. (2024). LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Available from: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available from: [Link]

Sources

Technical Support Center: Purification of 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable heterocyclic compound. The following sections are designed to offer not just procedural steps, but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My crude 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine product is a discolored oil/solid. What are the likely impurities?

A common issue is the presence of residual starting materials, byproducts from side reactions, or degradation products.[1] Discoloration, such as a yellow or brown tint, can often be attributed to oxidation products of the piperidine ring.[1] Depending on the synthetic route, unreacted pyrazole or piperidine precursors, as well as solvents and water from the workup, are also frequent impurities.[1]

Q2: I'm observing significant peak tailing during silica gel column chromatography of my compound. What's causing this and how can I fix it?

Peak tailing is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[2] The basic nitrogen atom of the piperidine moiety interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.[2]

To mitigate this, you can:

  • Add a basic modifier to your mobile phase: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a widely used and effective solution.[2] It competes with your product for binding to the acidic sites on the silica.

  • Use a different stationary phase: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[2]

Q3: Can I use acid-base extraction to purify my product?

Yes, acid-base extraction is a highly effective and straightforward method for separating your basic piperidine product from neutral or acidic impurities.[3][4] By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the basic 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[4][5] Neutral and acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer will regenerate the free base, which can then be extracted back into an organic solvent.[5]

Troubleshooting and Purification Protocols

This section details step-by-step protocols for the most common and effective purification techniques for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine.

Impurity Profile Analysis

Before selecting a purification strategy, it is crucial to have an understanding of the potential impurities.

Impurity Type Potential Source Recommended Initial Action
Unreacted Starting MaterialsIncomplete reactionTLC or LC-MS analysis
ByproductsSide reactions during synthesisCharacterization by NMR or MS
Oxidation ProductsAir exposure, especially at elevated temperaturesMinimize air exposure, store under inert gas
Residual SolventsReaction or workupDrying under high vacuum
WaterAqueous workup proceduresPre-drying with a drying agent like KOH or Na2SO4[1]
Purification Method 1: Acid-Base Extraction

This technique is ideal for removing neutral and acidic impurities from your basic target compound.[3][6]

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.[1]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated product will move to the aqueous layer.[5]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To ensure complete recovery, you can wash the organic layer again with a fresh portion of dilute acid and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M NaOH, with stirring until the solution is basic (pH 9-10, check with pH paper).[5] Your purified product should precipitate out or form an oily layer.

  • Final Extraction: Extract the liberated free base back into an organic solvent (e.g., dichloromethane) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine.[7]

crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl (aq) crude->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product basify Add 2M NaOH (aq) to pH 9-10 aqueous_product->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste organic_product Organic Layer (Purified Product) separate2->organic_product dry_concentrate Dry & Concentrate organic_product->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for purification by acid-base extraction.

Purification Method 2: Flash Column Chromatography

For separating compounds with similar polarities, flash column chromatography is a powerful technique.[1][8]

Experimental Protocol:
  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of dichloromethane and methanol). To prevent peak streaking, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent. An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the selected solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

start Crude Product tlc TLC Analysis & Eluent Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: General workflow for purification by column chromatography.

Purification Method 3: Recrystallization

If your purified product is a solid, recrystallization is an excellent final purification step to obtain highly pure crystalline material.[1][9]

Experimental Protocol:
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate-hexane mixture).[9] A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

crude Crude Solid Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Dry Crystals filter_wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for purification by recrystallization.

References

  • Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • What is an Acid and Base Extraction?. In Engineering Ideas Clinic - Confluence. Retrieved from [Link]

  • Amine workup. In Reddit. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7.
  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. In eGrove. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole-Piperidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: PP-CC-042

Status: Active | Last Updated: February 18, 2026 Audience: Medicinal Chemists, Process Chemists[1]

The Core Challenge: Why Standard Palladium Fails

User Query: "My standard Buchwald-Hartwig conditions (Pd2(dba)3/RuPhos) are yielding <10% conversion for coupling 4-bromopyrazole with piperidine. The catalyst turns black immediately."

Root Cause Analysis: The pyrazole-piperidine motif presents a "perfect storm" for catalyst deactivation:

  • The Pyrazole Poison: The pyrazole nitrogen (N2) is a potent

    
    -donor that displaces phosphine ligands from Palladium, forming stable, inactive [Pd(pyrazole)2L2] resting states.[1]
    
  • The Piperidine Bulk: Piperidine is a bulky secondary amine. Its steric hindrance slows the rate-determining reductive elimination step, allowing time for the catalyst to decompose (precipitate as Pd-black).

Strategic Pivot: To overcome this, you must switch to catalyst systems that either (A) utilize a different metal center less susceptible to N-poisoning (Nickel/Copper) or (B) use a Palladium ligand so sterically bulky and electron-rich that the pyrazole cannot displace it (Pd-NHC).[1]

Decision Matrix: Selecting Your Alternative Protocol

Before proceeding, select the protocol based on your electrophile and available equipment.

CatalystSelection Start Start: Select Electrophile Boronic Pyrazole-Boronic Acid Start->Boronic Halide Halo-Pyrazole (Cl/Br/I) Start->Halide ChanLam Protocol C: Copper (Chan-Lam) (Air Open, RT) Boronic->ChanLam oxidative coupling Photo Photoreactor Available? Halide->Photo YesPhoto Protocol A: Ni/Photoredox (Room Temp, High Tolerance) Photo->YesPhoto Yes NoPhoto Protocol B: Pd-PEPPSI (Thermal, Steric Bulk) Photo->NoPhoto No

Figure 1: Strategic decision tree for selecting the optimal catalytic system based on substrate availability and lab infrastructure.

Protocol A: Nickel/Photoredox Dual Catalysis (The Modern Standard)

Best For: High-value intermediates, mild conditions (RT), and cases where thermal conditions degrade the substrate.[1]

Mechanism: Unlike Pd, which requires a 2-electron thermal cycle, this system uses a Single Electron Transfer (SET) mechanism.[1] The excited photocatalyst oxidizes the amine (piperidine) to a radical cation, while the Nickel center handles the aryl halide activation.[1] This bypasses the difficult Pd-reductive elimination barrier.

Standard Operating Procedure (SOP)
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst NiBr2•glyme0.05Pre-catalyst source of Ni(II).[1]
Ligand dtbbpy0.054,4'-di-tert-butyl-2,2'-bipyridine prevents Ni aggregation.
Photocat Ir(dFCF3ppy)2(dtbbpy)PF60.002Long-lifetime excited state for SET.[1]
Base DBU or TMG2.0Soluble organic bases are critical here.[1]
Solvent DMA or MeCN-High dielectric constant stabilizes charged intermediates.

Step-by-Step:

  • Glovebox/Bag: Add NiBr2•glyme, Ligand, Photocatalyst, and Aryl Halide to a vial.[1]

  • Add Solvent (0.1 M concentration relative to halide).

  • Add Piperidine (1.5 equiv) and Base.[1]

  • Seal with a septum cap.[1]

  • Irradiation: Place 2-3 cm away from Blue LED (450 nm) fan-cooled setup.

  • Stir vigorously for 4–12 hours.

Critical Troubleshooting:

  • Issue: Reaction turns black and stalls.

    • Diagnosis: "Nickel Black" formation.[1][7] The oxidative addition is too slow, leading to Ni(0) aggregation.[1]

    • Fix: Increase concentration to 0.5 M or add 5 mol% NaI to form a more reactive aryl-iodide in situ.

  • Issue: No product, starting material remains.

    • Diagnosis: Oxygen quenching.[1] The excited Ir* state is quenched by O2 before it can engage the Nickel cycle.

    • Fix: Degas solvent by sparging with Argon for 15 mins before addition.[1]

Protocol B: Pd-PEPPSI-IPent (The Thermal Powerhouse)

Best For: Scale-up (kg), labs without photoreactors, and sterically demanding couplings where standard Buchwald ligands fail.[1]

Why it works: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses an N-Heterocyclic Carbene (NHC) ligand.[1] The IPent variant (isopentyl side chains) creates a flexible "steric wall" that prevents the pyrazole nitrogen from coordinating to the Pd center, forcing the reaction through the catalytic cycle.[1]

Standard Operating Procedure (SOP)
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst Pd-PEPPSI-IPent0.02Air-stable precatalyst.
Base KOtBu or NaOtBu1.5Strong alkoxide base required for NHC activation.[1]
Solvent 1,4-Dioxane or Toluene-Non-polar solvents often work better for PEPPSI.
Temp 60–80 °C-Thermal activation required to throw off the pyridine "throw-away" ligand.

Step-by-Step:

  • Weigh Pd-PEPPSI-IPent and Base in air (catalyst is stable, base is hygroscopic – work quickly or use glovebox for base).[1]

  • Add Pyrazole-Halide and Piperidine (1.2 equiv).[1]

  • Add anhydrous solvent.[1]

  • Heat to 80 °C. The solution should turn from yellow (precatalyst) to amber/brown (active species).[1]

Critical Troubleshooting:

  • Issue: Low yield with base-sensitive substrates.

    • Fix: Switch base to K3PO4 (3.0 equiv) and use t-Amyl alcohol as solvent.[1] Raise Temp to 100 °C.

  • Issue: Protodehalogenation (Reduction of Ar-Br to Ar-H).

    • Fix: This occurs if the amine oxidation is faster than reductive elimination. Switch solvent to Toluene (non-protic) and ensure the solvent is strictly anhydrous.

Protocol C: Copper-Catalyzed Chan-Lam (The "Open Air" Alternative)

Best For: Coupling Pyrazoles (as the nucleophile) with Aryl Boronic Acids (as the electrophile).[1] Note: This is the reverse polarity of the previous methods.

Why it works: If you cannot couple a Halopyrazole + Piperidine, invert the synthesis: Use a Piperidine-substituted Boronic Acid (or similar) + Pyrazole .[1] Or, more commonly, N-arylation of pyrazole with an aryl boronic acid.[1] Copper(II) facilitates this oxidative coupling under air.[1]

Standard Operating Procedure (SOP)
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst Cu(OAc)20.1–0.2Copper source.[11]
Ligand 2,2'-Bipyridine0.2Stabilizes Cu species.[1]
Oxidant Atmospheric Air (O2)ExcessRe-oxidizes Cu(I) to Cu(II).[1]
Base Na2CO3 or Et3N2.0Buffers the reaction.
Solvent MeOH or DCM-Protic solvents often accelerate Chan-Lam.

Step-by-Step:

  • Dissolve Cu(OAc)2 and Ligand in MeOH (blue solution).

  • Add Pyrazole and Boronic Acid (1.5 equiv).

  • Add Base.[1]

  • Do not degas. Stir open to air (or with an O2 balloon for faster rates) at Room Temp.

Technical Support FAQ & Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Catalyst turns black instantly (Pd) Pyrazole poisoning or rapid cluster formation.Switch to Protocol A (Ni) or Protocol B (PEPPSI) . Standard phosphines (PPh3, dppf) will not work.[1]
Low Conversion (Ni-Photoredox) Light penetration depth is insufficient.[1]Beer-Lambert Law issue. Dilute reaction or use a flow reactor. Do not scale up in a round-bottom flask without high-intensity surface irradiation.
Regioselectivity Issues (N1 vs N2) Pyrazole tautomerization.Use a steric blocking group on the pyrazole C3/C5 positions or switch to Chan-Lam , which is sensitive to steric bulk and often favors the less hindered Nitrogen.
Blue solution turns colorless (Cu) Cu(II) fully reduced to Cu(I) and not regenerating.[1]The reaction is O2-starved. Increase stirring rate, use an O2 balloon, or switch solvent to one with higher O2 solubility (e.g., DCM).[1]
Product is contaminated with metal Strong coordination of product to Ni/Cu.Workup with an aqueous solution of EDTA or Ammonia to sequester the metal ions during extraction.

References

  • Nickel/Photoredox Mechanism & Scope: Corcoran, E. B., et al. "Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis."[1] Science, 2016 , 353(6296), 279-283. [Link]

  • Pd-PEPPSI-IPent Development: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1][12] Chemistry – A European Journal, 2010 , 16(28), 8300-8306.[1] [Link][1]

  • General Review of C-N Coupling on Heterocycles: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649.[1] [Link][1]

Sources

Technical Support Center: Managing Regioisomers in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Troubleshooting & Controlling Regioselectivity in Pyrazole Scaffolds

Welcome to the Pyrazole Synthesis Support Hub.

You are likely here because your LC-MS shows two peaks with identical mass, or your NMR spectrum is a forest of confusing signals. Pyrazole regioisomerism is one of the most persistent challenges in heterocyclic chemistry. Whether you are performing a de novo Knorr synthesis or alkylating an existing ring, the thermodynamic and kinetic preferences of these systems are subtle and punishing.

This guide is structured to troubleshoot your specific failure mode. Select the module below that matches your current workflow.

Module 1: The Knorr Synthesis (De Novo Construction)

Scenario: You are reacting a hydrazine with an unsymmetrical 1,3-dicarbonyl (or equivalent) and obtaining a mixture of 1,3- and 1,5-disubstituted pyrazoles.

The Core Problem: Competing Nucleophiles

In the Knorr synthesis, the hydrazine contains two nucleophilic nitrogens (unless symmetric), and the 1,3-dicarbonyl contains two electrophilic sites. The major product is determined by the initial attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.

Troubleshooting & Optimization

Q1: I am using ethanol/methanol and getting a 60:40 mixture. How do I improve this? Recommendation: Switch your solvent to a fluorinated alcohol.

  • The Fix: Replace EtOH with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • The Science: Fluorinated solvents are strong hydrogen-bond donors (HBD). They coordinate with the carbonyl oxygens, activating them.[1] critically, they often enhance the electrophilic differentiation between the two carbonyls and stabilize the specific transition state leading to the desired isomer. Literature demonstrates that switching from EtOH to HFIP can shift ratios from ~1:1 to >95:5 in favor of the 1,5-isomer in specific aryl-trifluoromethyl systems.

Q2: My 1,3-dicarbonyl is unstable. What is the alternative? Recommendation: Use Enaminones.

  • The Fix: Convert your 1,3-dicarbonyl to an enaminone (using DMF-DMA) before adding hydrazine.

  • Why: Enaminones (

    
    ) have distinct electronic signatures. The carbon attached to the nitrogen is significantly less electrophilic than the carbonyl carbon, forcing the hydrazine to attack the carbonyl exclusively first.
    
Visual Workflow: Knorr Regiocontrol

Knorr_Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Solvent Solvent Choice Start->Solvent Ethanol Ethanol (Standard) Solvent->Ethanol HFIP HFIP (Fluorinated) Solvent->HFIP Result_Mix Result: Mixture (Often ~1:1) Low Selectivity Ethanol->Result_Mix Result_Pure Result: High Regioselectivity (>90:10) HFIP->Result_Pure Mechanism Mechanism: H-Bonding Enhances Electrophilic Bias HFIP->Mechanism

Caption: Impact of fluorinated solvents (HFIP) on enhancing electrophilic differentiation in Knorr synthesis.

Module 2: N-Alkylation of Unsubstituted Pyrazoles

Scenario: You have a 3-substituted pyrazole (tautomer with 5-substituted) and you need to attach an R-group to the nitrogen. You are getting the wrong isomer or a mixture.

The Core Problem: The Tautomer Trap

Unsubstituted pyrazoles exist in rapid equilibrium (


). Under basic conditions, the deprotonated pyrazolyl anion has two nucleophilic sites.
  • Rule of Thumb: Alkylation generally occurs at the less sterically hindered nitrogen (the one further from the bulky C3/C5 substituent).

  • The Result: This usually yields the 1,3-disubstituted pyrazole (where the substituent R' ends up on the nitrogen far from the C-substituent).

Protocol: The "SEM-Switch" for 1,5-Isomers

If you need the 1,5-isomer (sterically crowded), direct alkylation will fail. You must use a blocking group strategy.

Protocol: Regioselective Synthesis via SEM Transposition

  • Initial Protection: React your 3-substituted pyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • Result: You get primarily the 1-SEM-3-R-pyrazole (the kinetic/steric product).

  • Lithiation (The Switch): Treat with

    
    -BuLi at -78°C. The SEM group directs lithiation to the C5 position (ortho to the protected nitrogen).
    
  • Functionalization: Quench with an electrophile (e.g., Iodine, Aldehydes).

  • Deprotection: Remove SEM with TFA or TBAF.

  • Result: You have effectively functionalized the 5-position relative to the NH, or prepared a scaffold where the N-alkylation can be forced by blocking the other site.

Visual Workflow: N-Alkylation Logic

Alkylation_Logic Input Input: 3-Substituted Pyrazole Conditions Condition: Basic Alkylation (NaH/R-X) Input->Conditions Sterics Steric Control Dominates Conditions->Sterics Major Major Product: 1,3-Isomer (Alkylation at less hindered N) Sterics->Major Fast Minor Minor Product: 1,5-Isomer (Alkylation at hindered N) Sterics->Minor Slow Workaround Need 1,5-Isomer? Major->Workaround Solution Solution: Use Blocking Group (SEM-Switch Strategy) Workaround->Solution Yes

Caption: Decision tree for N-alkylation. Direct alkylation favors the 1,3-isomer due to steric hindrance at N2.

Module 3: Analytical Verification (Is it A or B?)

Scenario: You have isolated a product, but you aren't sure if it is the 1,3- or 1,5-isomer.

Warning: Do not rely solely on 1H NMR chemical shifts unless you have both isomers for comparison. The "cross-over" of shifts is common.

The Gold Standard: NOE / NOESY

You must look for through-space interactions.

Feature1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole
Structure Substituents are far apart.Substituents are adjacent (N1 and C5).
NOE Signal NO enhancement between N-R and C-R groups.STRONG enhancement between N-R and C5-R groups.
13C NMR (C3 vs C5) C3 is typically more deshielded (lower field) than C5.C5 is typically more shielded (higher field).
HMBC N-Methyl protons couple to C3 and C5 (different J values).N-Methyl protons couple to C5 (strong 3-bond coupling).
Visual Verification: The NOE Check

NOE_Check cluster_15 1,5-Isomer (Crowded) cluster_13 1,3-Isomer (Distant) N1 N-Methyl NOE STRONG NOE Signal N1->NOE C5 C5-Phenyl C5->NOE N1b N-Methyl NoNOE NO Signal N1b->NoNOE C3b C3-Phenyl C3b->NoNOE

Caption: Diagnostic NOE interactions. The 1,5-isomer shows proximity between the N-substituent and the C5-substituent.

References
  • Regioselectivity in Knorr Synthesis (Fluorinated Solvents)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2]

    • Source:J. Org. Chem. 2008, 73, 21, 8491–8497.
    • URL:[Link]

  • N-Alkylation Regiocontrol (Mechanism & Crystal Structures)

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:J. Org. Chem. 2022, 87, 15, 9651–9662.
    • URL:[Link]

  • The SEM-Switch Strategy

    • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
    • Source:J. Am. Chem. Soc. 2010, 132, 45, 16030–16042.
    • URL:[Link]

  • 1,3-Dipolar Cycloaddition (Micellar Catalysis)

    • Title: Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis.[1][3]

    • Source:Eur. J. Org. Chem. 2021, 2021, 4593–4600.
    • URL:[Link]

Sources

Technical Support Center: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine should be stored as a solid in a tightly sealed container at 2-8°C.[1] To mitigate degradation from atmospheric components, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2]

Q2: My solid compound has developed a yellow or brownish tint upon storage. What is the cause and is it still viable for use?

A2: Discoloration in piperidine-containing compounds is frequently caused by oxidation.[3] The piperidine nitrogen and potentially the pyrazole ring are susceptible to slow oxidation when exposed to air and light over time. The usability of the discolored material depends on the sensitivity of your application. For highly sensitive biological assays or synthetic reactions requiring high purity, it is crucial to first re-analyze the compound's purity via HPLC or LC-MS. If significant degradation peaks are observed, purification is recommended before use.[3]

Q3: What are the recommended solvents for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of piperidine-based compounds for biological screening. For organic synthesis, polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable.[3] Due to the potential for solvent-mediated degradation, long-term storage in solution is not recommended.[2] It is always best to prepare fresh solutions before each experiment or, if necessary, store them as frozen aliquots at -20°C or -80°C for short periods.[2][4]

Q4: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A4: The primary stability concerns for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine stem from its two heterocyclic moieties:

  • Piperidine Ring: The secondary amine is a nucleophile and a weak base. It is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products, often colored.[3] It can also react with acidic components in the environment or solution.

  • Pyrazole Ring: While generally aromatic and stable, the pyrazole ring can be susceptible to strong oxidizing agents and potential photolytic degradation under UV light exposure.[2][5]

  • Hydrolysis: Although the core structure is robust, hydrolytic degradation could become a factor under harsh acidic or basic conditions, particularly at elevated temperatures.[6]

Part 2: Troubleshooting Experimental Issues

This section provides structured guidance for resolving specific problems encountered during experimental workflows.

Issue 1: Compound Precipitation in Aqueous Assay Buffer

My compound, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. How can I resolve this?

This is a common challenge stemming from the low aqueous solubility of many substituted piperidine compounds.[4] The lipophilic nature of the isopropyl and piperidine groups contributes to this issue. The following workflow can help systematically address the problem.

graph TD; A[Start: Compound Precipitates in Aqueous Buffer] --> B{Determine Physicochemical Properties}; B --> C[Measure pKa of Piperidine Nitrogen]; B --> D[Assess LogP]; C --> E{Is the compound basic?}; E -- Yes --> F[Adjust Buffer pH to pKa + 1]; E -- No --> G[Explore Co-solvents]; D --> G; F --> H{Solubility Improved?}; G --> I[Systematically Add Co-solvents (e.g., Ethanol, PEG-400) up to Tolerated %]; I --> H; H -- No --> J[Advanced Strategies: Use of Surfactants or Cyclodextrins]; H -- Yes --> K[End: Optimized Assay Conditions]; J --> K; Caption: Workflow for Troubleshooting Poor Aqueous Solubility.

Causality and Explanation:

  • Physicochemical Characterization: Understanding the compound's pKa is critical. The piperidine nitrogen is basic (typical pKa of the conjugate acid is ~11).[3] If your buffer pH is significantly lower than the pKa, the compound will be protonated and may have higher solubility. Adjusting the pH can be a simple first step.

  • Co-solvents: If pH adjustment is insufficient or not compatible with your assay, introducing a small percentage of a water-miscible organic co-solvent can increase solubility. Start with low percentages (e.g., 1-5%) and confirm the co-solvent does not interfere with your experimental results.[4]

  • Stepwise Dilution: Avoid direct, high-volume dilution. Perform an intermediate dilution in a buffer containing a higher percentage of the co-solvent before the final dilution into the assay medium.[4]

  • Advanced Formulation: For extremely challenging compounds, solubilizing agents like non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) or encapsulating agents like cyclodextrins may be necessary. These require careful validation to ensure they do not affect the biological activity being measured.

Issue 2: Inconsistent Results and Suspected Compound Degradation

I am observing variable results between experiments run on different days. How can I confirm if my compound is degrading?

To diagnose potential instability under your specific experimental conditions, a forced degradation study is the definitive approach. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[7][8]

Stress ConditionTypical ProtocolRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursSimulates acidic environments and identifies acid-labile functional groups.[8]
Basic Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursIdentifies base-labile functional groups.[6]
Oxidation 3-6% H₂O₂ at room temperature for 24 hoursProbes susceptibility to oxidation, relevant for the piperidine nitrogen.[7][9]
Thermal Stress Solid compound at 80°C for 48 hoursAssesses thermolytic degradation.
Photostability Solution exposed to UV light (e.g., 365 nm)Reveals potential for light-induced degradation or isomerization.[7]

Experimental Workflow for Stability Assessment:

The following workflow outlines the steps to assess compound stability using HPLC, which can separate the parent compound from its degradation products.[7]

graph TD; A[Prepare Compound Stock in Acetonitrile] --> B[Divide into Aliquots for Stress Conditions]; B --> C1[Acid Stress: 0.1N HCl]; B --> C2[Base Stress: 0.1N NaOH]; B --> C3[Oxidative Stress: 3% H2O2]; B --> C4[Control: No Stress]; C1 --> D{Incubate at Specified Temp/Time}; C2 --> D; C3 --> D; C4 --> D; D --> E[Quench Reaction (Neutralize)]; E --> F[Analyze All Samples by HPLC-UV/MS]; F --> G[Compare Peak Area of Parent Compound vs. Control]; G --> H[Identify & Quantify Degradation Products]; Caption: Experimental Workflow for Forced Degradation Study.

By quantifying the decrease in the main peak area and the appearance of new peaks, you can determine the compound's stability under each condition. This provides critical information for modifying experimental protocols to prevent degradation.

Part 3: References

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.

  • BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • ChemScene. (n.d.). 3-(1H-pyrazol-1-yl)piperidine.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-pyrazol-4-ol.

  • BLDpharm. (n.d.). 4-(1-Isopropyl-1H-pyrazol-4-yl)piperidine.

  • ResearchGate. (2023). Research progress on piperidine-containing compounds as agrochemicals.

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

  • ResearchGate. (2025). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.

  • BenchChem. (2025). An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole.

  • PubMed. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.

Sources

Technical Support Center: Byproduct Formation in Multi-Step Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation during the multi-step synthesis of piperidine and its derivatives. As a core structural motif in countless pharmaceuticals and bioactive molecules, the efficient and clean synthesis of piperidines is of paramount importance.[1][2] This resource provides in-depth, field-proven insights into common challenges, offering not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts encountered in piperidine synthesis?

A1: Byproduct formation is highly dependent on the chosen synthetic route. However, several classes of impurities are frequently observed across different methodologies:

  • Partially Hydrogenated Intermediates: In syntheses starting from pyridine derivatives, incomplete reduction can lead to the formation of various di- and tetrahydropyridines.[3]

  • Over-Reduction Products: Conversely, harsh reduction conditions can lead to undesired ring-opening or reduction of other functional groups on the molecule.[4]

  • N-Oxides: The piperidine nitrogen is susceptible to oxidation, leading to the formation of N-oxides, which can alter the product's physical and pharmacological properties.[5][6]

  • Dimerization Products: Reactive intermediates, such as radical anions or iminium ions, can dimerize, leading to higher molecular weight impurities.[7][8]

  • Rearrangement Products: Acidic or thermal stress can induce rearrangements, such as the Curtius rearrangement of acyl azide intermediates, leading to isocyanates and their subsequent derivatives (ureas, carbamates).[9]

  • Unreacted Starting Materials: Inefficient reactions will result in the presence of unreacted precursors, such as pyridine, which can be challenging to separate due to azeotrope formation with piperidine.[10][11]

Q2: How can I proactively design my synthesis to minimize byproduct formation?

A2: A proactive approach is key to a successful and scalable piperidine synthesis. Consider the following principles during your experimental design:

  • Choice of Synthetic Route: Carefully select a synthetic route that is known to be robust and high-yielding for your specific target molecule. Key methods include catalytic hydrogenation of pyridines, reductive amination of dicarbonyl compounds, and intramolecular cyclization reactions.[1][12]

  • Catalyst Selection: In catalytic hydrogenations, the choice of catalyst (e.g., PtO₂, Rh/C, Pd/C) and reaction conditions (pressure, temperature, solvent) is critical to achieving complete reduction without over-reduction or side reactions.[13][14]

  • Control of Reaction Parameters: Precisely control temperature, reaction time, and stoichiometry. For instance, lower temperatures can minimize the formation of side products from exothermic reactions.[15]

  • Use of Protecting Groups: Protect sensitive functional groups that might react under the chosen conditions. This is particularly important in multi-step syntheses to prevent unwanted side reactions.[15]

  • Inert Atmosphere: For reactions sensitive to oxidation, such as those involving the free piperidine base, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxides.[15]

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific issues you might encounter during common piperidine synthesis protocols.

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of the aromatic pyridine ring is a cornerstone of piperidine synthesis, but not without its challenges.[15]

Q: I'm observing incomplete reduction of my substituted pyridine, resulting in a mixture of di- and tetrahydropyridine byproducts. What's going wrong?

A: Incomplete hydrogenation is a common issue stemming from the high stability of the aromatic pyridine ring.[14] Several factors could be at play:

  • Catalyst Deactivation (Poisoning): The nitrogen atom in pyridine can strongly coordinate to the metal catalyst, effectively poisoning it and hindering its activity.[16]

  • Insufficient Hydrogen Pressure or Temperature: The energy barrier to disrupt the aromaticity of the pyridine ring is significant. Mild conditions may not be sufficient for complete reduction.[17]

  • Steric Hindrance: Bulky substituents on the pyridine ring can block access to the catalyst's active sites, slowing down or preventing complete hydrogenation.[16]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Gradually increase the hydrogen pressure (e.g., from 30 to 80 bar) and temperature (e.g., from 60 to 100 °C).[17] Flow hydrogenation reactors can be particularly effective for safely achieving these conditions.[17]

  • Change the Catalyst: If catalyst poisoning is suspected, switch to a more robust catalyst. Rhodium-based catalysts, for example, have shown high activity under mild conditions.[16] Platinum oxide (PtO₂) in glacial acetic acid is also a classic choice that can be effective.[14]

  • Use an Acidic Additive: Performing the hydrogenation under acidic conditions (e.g., in glacial acetic acid or with an additive like HCl) protonates the pyridine nitrogen. This prevents it from binding to and poisoning the metal catalyst.[2][14]

  • Consider a Two-Step Dearomatization/Hydrogenation: For particularly challenging substrates, a dearomatization step using a reagent like pinacol borane followed by hydrogenation can be effective.[2]

Q: My reaction is producing ring-opened byproducts instead of the desired piperidine. How can I prevent this?

A: Ring-opening is indicative of over-reduction or hydrogenolysis, where C-N bonds are cleaved. This is more likely to occur under harsh conditions or with certain catalysts.

Troubleshooting Steps:

  • Reduce Reaction Severity: Lower the temperature and/or hydrogen pressure. Monitor the reaction closely by techniques like GC-MS or TLC to stop it once the starting material is consumed, preventing further reduction of the desired product.[15]

  • Screen Different Catalysts: Some catalysts are more prone to causing hydrogenolysis. If you are using a palladium-based catalyst, consider switching to a platinum or rhodium catalyst, which may offer better selectivity for ring saturation.[13]

  • Adjust the Solvent: The solvent can influence the catalyst's activity and selectivity. Experiment with different solvents to find the optimal balance for your specific substrate.

Visualizing Hydrogenation Pathways

Pyridine Substituted Pyridine DHP Dihydropyridine (Byproduct) Pyridine->DHP Incomplete Reduction Piperidine Desired Piperidine Product Pyridine->Piperidine Desired Pathway (Catalytic Hydrogenation) THP Tetrahydropyridine (Byproduct) DHP->THP Incomplete Reduction THP->Piperidine Complete Reduction RingOpened Ring-Opened Products (Byproduct) Piperidine->RingOpened Over-reduction/ Hydrogenolysis

Caption: Competing pathways in the catalytic hydrogenation of pyridine.

Reductive Amination of Dicarbonyl Compounds (e.g., Glutaraldehyde)

This method offers a direct route to the piperidine skeleton by forming two C-N bonds in a single cascade.

Q: My reductive amination of glutaraldehyde with a primary amine is giving a low yield of the piperidine, along with several unidentified byproducts. What are the likely side reactions?

A: The reaction of amines with glutaraldehyde is complex. While the desired outcome is an intramolecular cyclization to form a piperidine derivative, several side reactions can occur:

  • Polymerization: Glutaraldehyde can self-polymerize, especially in aqueous solutions.

  • Incomplete Cyclization: The intermediate Schiff base may be reduced before the second intramolecular cyclization can occur, leading to linear amino-alcohol byproducts.

  • Formation of Hydroxylated Byproducts: The presence of water can lead to the formation of hydroxylated byproducts.[1]

Troubleshooting Steps:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the amine and add the glutaraldehyde slowly to the reaction mixture. This favors the initial intermolecular reaction and subsequent intramolecular cyclization over glutaraldehyde self-polymerization.

  • Optimize the Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it is less likely to reduce the starting aldehyde before imine formation.[18] Sodium cyanoborohydride is also commonly used.[19]

  • Solvent Choice: Use an appropriate solvent. While aqueous solutions of glutaraldehyde are common, performing the reaction in a solvent like 1,2-dichloroethane (DCE) can sometimes improve yields and minimize water-related side products.[18]

  • pH Control: The formation of the imine intermediate is pH-dependent. Maintaining a slightly acidic pH (around 4-6) can facilitate imine formation without significantly hydrolyzing it.

Visualizing Reductive Amination Pathways

Start Glutaraldehyde + Primary Amine SchiffBase Intermediate Schiff Base/Iminium Ion Start->SchiffBase Polymer Glutaraldehyde Polymer (Byproduct) Start->Polymer Side Reaction CyclizedIminium Cyclized Iminium Ion SchiffBase->CyclizedIminium Intramolecular Cyclization LinearProduct Linear Amino-Alcohol (Byproduct) SchiffBase->LinearProduct Premature Reduction Piperidine Desired Piperidine Product CyclizedIminium->Piperidine Reduction

Caption: Desired vs. side reaction pathways in reductive amination.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[20]

Q: I am attempting a Pictet-Spengler reaction and observing the formation of byproducts, and my yields are low. What could be the issue?

A: While powerful, the success of the Pictet-Spengler reaction is sensitive to the nature of the reactants and the reaction conditions.

  • Nucleophilicity of the Aromatic Ring: Less nucleophilic aromatic rings (e.g., a simple phenyl group) require harsher conditions (stronger acids, higher temperatures) for cyclization, which can lead to decomposition or other side reactions.[20]

  • Electrophilicity of the Carbonyl Component: The reaction relies on the formation of an electrophilic iminium ion. If the aldehyde or ketone is not sufficiently reactive, or if the imine is not readily protonated, the reaction will be sluggish.

  • Side Reactions: At higher temperatures, side reactions like polymerization or decomposition can become significant.[15]

Troubleshooting Steps:

  • Acid Catalyst: For less reactive substrates, a stronger acid catalyst like trifluoroacetic acid (TFA) may be necessary. However, for highly activated systems (like indoles), milder conditions are often sufficient and preferable to avoid degradation.[21]

  • Temperature Control: Start at a lower temperature and gradually increase it if the reaction is not proceeding. Monitoring the reaction progress is crucial to avoid overheating, which can lead to byproduct formation.[15]

  • Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction rate. Protic solvents are traditional, but aprotic media have been shown to give superior yields in some cases.[20]

Quantitative Data Summary

Synthesis MethodCommon ByproductsTypical Yield Range (%)Key Optimization Parameters
Catalytic Hydrogenation Dihydropyridines, Tetrahydropyridines, Ring-Opened Products60-98%[7][14]Catalyst choice, H₂ pressure, temperature, solvent, acid additive
Reductive Amination Linear amino-alcohols, polymers50-85%[19]Reducing agent, stoichiometry, pH, solvent, rate of addition
Pictet-Spengler Reaction Decomposition products, polymers50-95%[20][21]Acid catalyst strength, temperature, substrate nucleophilicity

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[15]

  • Catalyst Addition: Under an inert atmosphere, carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.[15]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-70 bar).[14]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[14][15] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent can be removed under reduced pressure. The resulting piperidine derivative can be purified further by distillation, crystallization, or chromatography.[10][11]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Tarasov, A., et al. (2023).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Nishizawa, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Miyamoto, T., et al. (2018). The Energetic Viability of Δ1-Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis. PMC.
  • Srivastava, V. K., et al. (n.d.). Synthesis of Tertiary Amine N-Oxides-A Review.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Frisch, K., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.
  • Tarasov, A., et al. (2023).
  • Wikipedia. (n.d.). Pyridine.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google P
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Hsu, J.-L., et al. (2009).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Sreenivasulu, R., et al. (2015).
  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
  • ResearchGate. (2025).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Technical Support Center: Optimizing Chromatographic Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for navigating the complexities of pyrazole isomer separation. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your chromatographic experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when separating pyrazole isomers.

Q1: What are the primary challenges in separating pyrazole isomers?

Separating pyrazole isomers presents a significant challenge due to their often subtle differences in physicochemical properties. Regioisomers can possess very similar polarities, leading to co-elution on standard stationary phases.[1] Enantiomers (chiral isomers), on the other hand, have identical physical properties in a non-chiral environment, making their separation impossible without the use of specialized chiral stationary phases (CSPs) or chiral additives in the mobile phase.[1]

Q2: Which chromatographic techniques are most effective for pyrazole isomer separation?

The optimal technique is dictated by the nature of the isomers you are separating:

  • Flash Column Chromatography (Normal Phase): This is a widely used and cost-effective method for the purification of synthetic reaction mixtures and the separation of regioisomers with sufficient polarity differences.[1] Silica gel is the most common stationary phase for this purpose.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for high-resolution separations. It is the cornerstone for separating enantiomers and can also resolve closely eluting regioisomers.[1][4] HPLC can be employed in several modes:

    • Normal-Phase (NP-HPLC): Effective for less polar isomers.

    • Reversed-Phase (RP-HPLC): Suitable for more polar pyrazole derivatives. C18 columns are a common choice.[1][5]

    • Polar Organic Mode: This mode can offer short run times and sharp peaks for certain chiral separations.[6][7][8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for isomer separation, often providing faster, greener, and more efficient separations compared to HPLC.[9][10][11] It is particularly advantageous for chiral separations and is considered orthogonal to reversed-phase HPLC.

Q3: What are the best stationary phases for pyrazole isomer separation?

  • For Regioisomers: Standard silica gel (230-400 mesh) is the go-to for flash chromatography.[1] For RP-HPLC, C18 columns are widely used.[1][12][13]

  • For Enantiomers (Chiral Isomers): Polysaccharide-based chiral stationary phases (CSPs) are highly effective due to their excellent chiral recognition capabilities.[6][8] Commonly successful columns include those based on cellulose and amylose derivatives, such as Lux cellulose-2, Lux amylose-2, and CHIRALPAK® IB.[4][6][7][8]

Q4: What mobile phase systems are typically recommended?

The choice of mobile phase is critical for achieving successful separation.

  • Normal Phase (Silica Gel): Gradients of ethyl acetate in hexane or petroleum ether are very common for separating regioisomers.[1]

  • Reversed-Phase HPLC: Acetonitrile and water, often with additives like trifluoroacetic acid (TFA) or formic acid, are frequently used.[1][5][12][13]

  • Chiral HPLC (Normal Phase Mode): Mixtures of n-hexane with an alcohol modifier like ethanol or isopropanol are standard.[4][6]

  • Chiral HPLC (Polar Organic Mode): Pure solvents like 100% acetonitrile or 100% methanol can be very effective.[6][7][8]

  • SFC: Supercritical CO2 is the primary mobile phase, mixed with a co-solvent, typically an alcohol like methanol.[10][14]

Troubleshooting and Optimization Guide

This section provides a structured approach to resolving common issues encountered during the chromatographic separation of pyrazole isomers.

Issue 1: Co-elution or Poor Separation of Regioisomers on Silica Gel

Causality: This is a frequent problem when the regioisomers have very similar polarities, resulting in nearly identical affinities for the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting regioisomers.

Detailed Solutions:

  • Optimize the Mobile Phase:

    • Rationale: The key to separating compounds with similar polarities is to find a solvent system that maximizes the small differences in their interaction with the stationary phase.

    • Action: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a clear difference in the retention factor (Rf) for your isomers. If the spots are not resolved on TLC, they will not separate on a column.[1] Consider using a shallower gradient or an isocratic elution with the optimized solvent system to improve resolution.[1]

  • Reduce Sample Load:

    • Rationale: Overloading the column saturates the stationary phase, leading to band broadening and poor separation.

    • Action: Reduce the amount of sample loaded onto the column. A good rule of thumb is to load no more than 1-5% of the column's silica gel weight.

  • Employ the Dry Loading Technique:

    • Rationale: Dissolving the sample in a strong solvent and loading it directly onto the column can cause the sample to spread out in a wide band, compromising separation. Dry loading ensures the sample is introduced to the column in a very concentrated band.

    • Action: Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1]

Issue 2: Significant Peak Tailing in HPLC Separation

Causality: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload. For basic pyrazoles, interactions with acidic residual silanols on the silica surface are a common culprit.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Solutions:

  • Add a Mobile Phase Modifier:

    • Rationale: Modifiers compete with the analyte for active sites on the stationary phase, masking undesirable interactions.

    • Action: For basic pyrazoles, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase.[1][5] This protonates the basic analyte and minimizes interactions with silanols. For acidic pyrazoles, a basic modifier may be beneficial.

  • Reduce Sample Load:

    • Rationale: Injecting too much sample can overload the column, leading to broad and tailing peaks.[1]

    • Action: Decrease the injection volume or the concentration of the sample.

  • Check Column Health:

    • Rationale: A degraded guard column or a void at the head of the analytical column can disrupt the sample band and cause peak distortion.[1]

    • Action: Replace the guard column and inspect the analytical column for any signs of voids. If a void is present, the column may need to be replaced.

Issue 3: No Enantiomeric Separation on a Chiral Stationary Phase (CSP)

Causality: Chiral recognition is a highly specific interaction between the analyte and the CSP. A lack of separation indicates that the chosen CSP and/or mobile phase are not creating a suitable environment for the formation of transient diastereomeric complexes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of chiral separation.

Detailed Solutions:

  • Screen Different Chiral Stationary Phases:

    • Rationale: Different CSPs have different chiral recognition mechanisms. A pyrazole that is not resolved on a cellulose-based column may be well-resolved on an amylose-based one, and vice-versa.[6][7][8]

    • Action: If possible, screen a small library of CSPs with varying selectivities.

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase plays a crucial role in chiral recognition by influencing the interactions between the analyte and the CSP.

    • Action:

      • In normal phase mode , systematically vary the type of alcohol modifier (e.g., ethanol, isopropanol) and its percentage in the mobile phase.[4]

      • Explore the polar organic mode using pure solvents like acetonitrile or methanol. This can sometimes provide excellent separation with short run times.[6][7][8]

  • Adjust the Column Temperature:

    • Rationale: Chiral separations are often enthalpy-driven, meaning that lower temperatures can increase the stability of the transient diastereomeric complexes, leading to better resolution.[4]

    • Action: Decrease the column temperature in increments (e.g., from 25°C to 15°C) and observe the effect on separation.[4] Be aware that this will likely increase analysis time.

Experimental Protocols

Protocol 1: Flash Chromatography for Regioisomer Separation

This protocol provides a general method for the separation of 1,3,5-substituted pyrazole regioisomers.

Materials:

  • Silica gel (standard grade, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., hexane and ethyl acetate)

  • Crude pyrazole isomer mixture

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexane).[1] Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure.

  • Sample Loading (Dry Loading Method): a. Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane). b. Add a small amount of silica gel to the solution. c. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.[1]

  • Elution and Fractionation: a. Begin elution with the initial non-polar mobile phase. b. Gradually increase the polarity of the eluent based on TLC analysis (e.g., increase the percentage of ethyl acetate).[1] c. Collect fractions and monitor them by TLC to identify the separated isomers.[1]

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[1]

Protocol 2: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC

This protocol is based on the successful separation of 4,5-dihydro-1H-pyrazole derivatives.[6][7][8]

Instrumentation and Materials:

  • HPLC system with a UV/PDA detector

  • Chiral Stationary Phase: Lux cellulose-2 column (250 mm × 4.6 mm, 3 µm) or similar polysaccharide-based CSP.[1][6]

  • Mobile Phase:

    • Normal Phase Mode: n-hexane/ethanol (e.g., 90:10 v/v)[4][6]

    • Polar Organic Mode: 100% acetonitrile or 100% methanol[6]

  • Sample dissolved in mobile phase

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25 °C (can be optimized)[4]

  • Detection Wavelength: Monitor at an appropriate UV wavelength (e.g., 270 nm).[1]

  • Injection Volume: 5 µL[1][5]

Procedure:

  • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the chromatogram for the separation of the two enantiomers. The retention times will differ, allowing for their quantification.[1]

Quantitative Data Summary

The following tables summarize typical starting conditions for pyrazole isomer separations.

Table 1: Conditions for Chiral Separation of Pyrazole Derivatives on Polysaccharide-Based CSPs [4][6][7][8]

ParameterSettingRationale
Stationary Phase Lux cellulose-2, Lux amylose-2, CHIRALPAK® IBProven efficacy for a range of pyrazole derivatives.
Mobile Phase (NP) n-Hexane/Ethanol or n-Hexane/Isopropanol (e.g., 95:5 to 85:15 v/v)Common for creating enantioselective interactions.
Mobile Phase (PO) 100% Acetonitrile or 100% MethanolCan provide fast and efficient separations.
Flow Rate 1.0 mL/minA standard starting point for 4.6 mm ID columns.
Temperature 15-35 °CLower temperatures often improve resolution.

Table 2: Conditions for Reversed-Phase Separation of Pyrazoline Derivatives [5][12][13]

ParameterSettingRationale
Stationary Phase C18 (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm)Standard for reversed-phase separation of polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% TFATFA improves peak shape for basic analytes.
Elution Mode Isocratic (e.g., 75:25 ACN:Water) or GradientIsocratic for simplicity, gradient for complex mixtures.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate range.
Detection UV at an appropriate wavelength (e.g., 206 nm, 333 nm)Dependent on the chromophore of the pyrazole derivative.

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

Sources

Technical Support Center: Degradation Pathways for Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges in studying the degradation pathways of pyrazole-containing compounds. It is structured in a question-and-answer format to directly address common issues and provide practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My pyrazole compound is degrading unexpectedly in solution during storage. What are the likely causes and how can I mitigate this?

Unexpected degradation of pyrazole compounds in solution is a frequent issue stemming from their susceptibility to several factors. The primary culprits are often hydrolysis, oxidation, and photodegradation.

Troubleshooting Steps:

  • pH Assessment: The stability of pyrazole derivatives is often highly dependent on pH. Both acidic and basic conditions can catalyze hydrolysis of functional groups attached to the pyrazole ring.[1]

    • Recommendation: Measure the pH of your solution. If your experimental design allows, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system.

  • Exclusion of Light: Many pyrazole-containing compounds are sensitive to light, leading to photodegradation.[1] This can result in loss of the parent compound and the formation of various photoproducts.

    • Recommendation: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: If you suspect oxidative degradation, dissolved oxygen in the solvent can be a significant contributor.

    • Recommendation: Degas your solvent by sparging with an inert gas like nitrogen or argon before preparing your solution. Store the final solution under an inert atmosphere to minimize contact with oxygen.[1]

  • Temperature Control: Thermal degradation can occur, and its rate is temperature-dependent.

    • Recommendation: Store your stock solutions and samples at reduced temperatures, such as 4°C or -20°C, to slow down potential degradation processes.[1]

FAQ 2: I am observing the formation of colored byproducts in my pyrazole formulation. What is the likely cause?

The development of color often points towards oxidative degradation or complex degradation pathways that may involve the opening of the pyrazole ring.[1] Some pyrazole derivatives are also known to be photochromic, changing color upon exposure to light.[1]

Troubleshooting Steps:

  • Analyze for Oxidation Products: Employ analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential oxidation products. A common oxidative pathway involves the hydroxylation of the pyrazole ring.[1]

  • Minimize Headspace: When storing solutions, reduce the volume of air (headspace) in the vial to limit the amount of available oxygen for oxidation.

  • Evaluate Excipients: If your compound is part of a formulation, consider the possibility that excipients may introduce reactive impurities or peroxides that can initiate oxidation.[1]

  • Conduct Photostability Studies: To determine if light is the cause, expose your compound to controlled light conditions as per ICH Q1B guidelines and analyze for color changes and degradation products.[1]

FAQ 3: My microbial degradation experiment shows a slow or no degradation of the pyrazole compound. What factors should I investigate?

The recalcitrance of some pyrazole compounds to microbial degradation can be attributed to several factors, including the inherent stability of the pyrazole ring and the specific microbial strains used.

Troubleshooting Steps:

  • Microbial Strain Selection: Not all microorganisms possess the necessary enzymatic machinery to degrade pyrazole rings.

    • Recommendation: Screen a diverse range of microbial consortia from environments previously exposed to similar compounds (e.g., agricultural soils for pesticides). Consider using enriched cultures known for degrading aromatic or heterocyclic compounds.

  • Acclimation Period: Microorganisms may require an adaptation period to induce the enzymes necessary for degrading a novel substrate.

    • Recommendation: Include an acclimation phase in your experimental design where the microbial culture is gradually exposed to increasing concentrations of the pyrazole compound.

  • Co-metabolism: Some compounds are only degraded in the presence of another readily metabolizable carbon source.

    • Recommendation: Investigate the effect of adding a primary carbon source (e.g., glucose, succinate) to your culture medium to promote co-metabolism.

  • Environmental Conditions: Optimal degradation requires specific environmental parameters.

    • Recommendation: Optimize pH, temperature, and aeration for your microbial culture. Ensure that essential nutrients (nitrogen, phosphorus) are not limiting.

Section 2: Understanding Degradation Pathways

The degradation of pyrazole-containing compounds can proceed through various abiotic and biotic pathways. Understanding these pathways is crucial for predicting their environmental fate and metabolic profiles.

Abiotic Degradation Pathways

Abiotic degradation occurs without the involvement of biological organisms and primarily includes photolysis and hydrolysis.

  • Photolysis (Photodegradation): This process involves the breakdown of compounds by light, particularly UV radiation from sunlight. For pyrazole-containing compounds like the insecticide fipronil, photodegradation is a significant transformation pathway, especially when the compound is not shielded by soil particles.[2] The fungicide isopyrazam also undergoes photolysis in water, a process that can be accelerated by the presence of substances like nitrates and iron ions.

    • Common Reactions: Photolytic reactions can include cleavage of chemical bonds (e.g., C-N bonds), hydroxylation, demethylation, and isomerization.

  • Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often influenced by pH and temperature.[3] For some pyrazole herbicides, hydrolysis in plants is a key step in their activation to the herbicidally active form.[4]

Biotic Degradation Pathways

Biotic degradation is mediated by living organisms, primarily microorganisms like bacteria and fungi.

  • Microbial Degradation: Microorganisms can utilize pyrazole-containing compounds as a source of carbon and nitrogen, breaking them down through enzymatic reactions. The degradation of the phenylpyrazole insecticide fipronil in soil can occur through reduction, oxidation, and hydrolysis.[2]

    • Key Enzymatic Reactions:

      • Oxidation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the pyrazole ring, initiating its breakdown.[5]

      • Reduction: The reduction of sulfoxide groups is a known metabolic pathway for some pyrazole insecticides.[2]

      • Hydrolysis: Hydrolytic enzymes can cleave amide or ester linkages present in more complex pyrazole derivatives.[2]

  • Metabolism in Plants and Animals: In higher organisms, pyrazole-containing drugs and pesticides are metabolized by various enzymes, primarily in the liver. For instance, some pyrazole herbicides are metabolized in plants to their active form.[4][6] The affinity of pyrazole derivatives for metabolic enzymes like CYP2E1 can influence their rate and pathway of degradation.[5]

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for a Novel Pyrazole Compound

This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method.[1]

Objective: To investigate the stability of a pyrazole compound under various stress conditions.

Materials:

  • Pyrazole compound of interest

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Controlled temperature oven

  • Photostability chamber

  • HPLC or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., 1 mg/mL in methanol).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for the same time points.[1]

    • Thermal Degradation (Solution): Dilute the stock solution with a neutral buffer. Incubate at 60°C and 80°C for 24 and 48 hours.[1]

    • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 60°C and 80°C for one week.[1]

    • Photostability: Expose both the solid compound and a solution to light with an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.[1]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute all samples to a suitable concentration for analysis by HPLC or LC-MS.[1]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound under each condition.

    • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

    • Use LC-MS to identify the structure of the major degradation products.

Workflow for Troubleshooting Pyrazole Stability

G start Instability Observed (Degradation, Color Change) check_pH Is the solution pH acidic or basic? start->check_pH check_light Is the solution exposed to light? start->check_light check_oxygen Is the solution exposed to air? start->check_oxygen check_temp Is the solution stored at elevated temperature? start->check_temp adjust_pH Adjust to Neutral pH (6-8) check_pH->adjust_pH Yes reanalyze Re-analyze for Stability check_pH->reanalyze No protect_light Store in Amber Vials or Protect from Light check_light->protect_light Yes check_light->reanalyze No inert_atm Degas Solvent & Store under N2/Ar check_oxygen->inert_atm Yes check_oxygen->reanalyze No reduce_temp Store at 4°C or -20°C check_temp->reduce_temp Yes check_temp->reanalyze No adjust_pH->reanalyze protect_light->reanalyze inert_atm->reanalyze reduce_temp->reanalyze

Caption: A logical workflow for troubleshooting pyrazole stability.

Common Degradation Pathways for Pyrazole Compounds

G parent Pyrazole-Containing Compound photolysis Photolysis (Light Exposure) parent->photolysis hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation (Microbial/Chemical) parent->oxidation reduction Reduction (Microbial) parent->reduction photo_products Isomers, Cleavage Products, Hydroxylated Derivatives photolysis->photo_products hydrolysis_products Ring-Opened Products, Amides, Carboxylic Acids hydrolysis->hydrolysis_products oxidation_products Sulfones, Hydroxylated Derivatives oxidation->oxidation_products reduction_products Sulfides reduction->reduction_products

Caption: Common degradation pathways for pyrazole compounds.

Section 4: Data Presentation

Table 1: Illustrative Half-lives of Pyrazole Fungicide Isopyrazam under Different Photolytic Conditions

ConditionHalf-life (t₁/₂)Reference
Purified Water (Simulated Sunlight)195 hours
Water + NO₃⁻ (Simulated Sunlight)46 - 88 hours
Water + Fe³⁺ (Simulated Sunlight)28 - 51 hours
Water + Riboflavin (Simulated Sunlight)13 - 18 hours
UV Irradiation30 minutes

This table summarizes data on the photodegradation of isopyrazam, demonstrating the acceleration of degradation in the presence of photosensitizers and under UV light.

References

  • Fate of a Phenylpyrazole in Vegetation and Soil under Tropical Field Conditions. (2001). Journal of Agricultural and Food Chemistry.
  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem. (n.d.). BenchChem.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). National Institutes of Health.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
  • Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. (2023). PubMed.
  • Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. (n.d.). ResearchGate.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES.
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (n.d.). Semantic Scholar.
  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2018). PMC.

Sources

Validation & Comparative

Analytical Comparison Guide: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (CAS: 1443287-50-0), a critical intermediate in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) and GPCR ligands.

Executive Summary & Compound Analysis

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine presents a classic "polar base" challenge in chromatography.

  • Structural Considerations: The molecule consists of a secondary amine (piperidine, pKa ~11.0) and a pyrazole ring (pKa ~2.5).

  • Analytical Challenge:

    • Retention: The high polarity and basicity of the piperidine moiety lead to poor retention and severe peak tailing on standard C18 columns at acidic pH due to silanol interactions.

    • Detection: The piperidine ring is UV-transparent. The pyrazole ring provides only weak UV absorbance (

      
       ~205-210 nm), making trace impurity analysis by UV difficult.
      

This guide compares three distinct methodologies to resolve these issues: Acidic RP-HPLC (The Baseline), High-pH RP-HPLC (The Robust QC Method), and HILIC-MS (The Sensitivity Leader).

Method Comparison: Chromatographic Strategies

Method A: Acidic RP-HPLC (Traditional C18)

The standard approach, often insufficient for this compound.

  • Conditions: C18 column, 0.1% Formic Acid or TFA in Water/Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Not Recommended for quantitative assay.

    • Why: At pH ~2-3, the piperidine nitrogen is fully protonated (

      
      ). This highly polar species elutes near the void volume (
      
      
      
      ). Furthermore, the cationic amine interacts with residual silanols on the silica support, causing significant peak tailing.
Method B: High-pH RP-HPLC (Recommended for QC)

The workhorse method for purity and assay.

  • Conditions: High-pH resistant C18 (e.g., XBridge, Gemini), 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: Neutralization of the base.

  • Verdict: Excellent for purity/assay.

    • Why: At pH 10, the piperidine equilibrium shifts toward the neutral free base. This drastically increases hydrophobicity, ensuring adequate retention (

      
      ) and sharp peak symmetry by eliminating ion-exchange interactions with silanols.
      
Method C: HILIC (Recommended for LC-MS & Trace Analysis)

The "Rescue Method" for polar amines.

  • Conditions: Bare Silica or Amide column, Acetonitrile/Water (90:10) with 10 mM Ammonium Formate (pH 3.0).

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase + electrostatic interactions.

  • Verdict: Superior for sensitivity and orthogonality.

    • Why: The protonated amine is strongly retained by the polar stationary phase. The high organic content of the mobile phase enhances desolvation efficiency in ESI-MS, boosting sensitivity by 10-50x compared to aqueous RP-HPLC.

Comparative Data Summary
FeatureMethod A: Acidic C18Method B: High-pH C18Method C: HILIC-MS
Retention (

)
< 1.0 (Poor)3.5 - 5.0 (Optimal)4.0 - 6.0 (Excellent)
Peak Symmetry (

)
> 2.0 (Tailing)1.0 - 1.2 (Sharp)1.1 - 1.3 (Good)
MS Sensitivity ModerateLow (Suppression)High (Enhanced)
Robustness Low (pH sensitive)HighModerate (Equilibration time)
Primary Use Quick scoutQC Release / Purity Genotoxic Impurities / Trace

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the specific phase of drug development.

AnalyticalWorkflow Start Sample: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Assay (>98% purity required) Goal->QC High Conc. Trace Trace Impurity / Genotox (ppm levels) Goal->Trace Low Conc. Method_HighPH Method B: High-pH RP-HPLC (XBridge C18, pH 10) QC->Method_HighPH Method_HILIC Method C: HILIC-MS (Amide/Silica, ACN-rich) Trace->Method_HILIC Detection_UV Detection: UV @ 210 nm (Weak chromophore) Method_HighPH->Detection_UV Standard Detection_CAD Detection: CAD / ELSD (Universal response) Method_HighPH->Detection_CAD Preferred (No UV bias) Detection_MS Detection: ESI+ MS (SIM Mode) Method_HILIC->Detection_MS Max Sensitivity

Figure 1: Analytical decision matrix for piperidine-pyrazole derivatives, prioritizing High-pH RP for robustness and HILIC for sensitivity.

Detailed Experimental Protocols

Protocol 1: High-pH RP-HPLC (Recommended for Purity/Assay)

Objective: Quantify main peak and major organic impurities.

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-18 min: 95% B

    • 18.1 min: 5% B (Re-equilibrate for 5 mins).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary). Note: 210 nm is required due to the low extinction coefficient of the pyrazole.

  • Sample Diluent: 50:50 Water:Acetonitrile (pH 10 buffer recommended to match MP).

Protocol 2: HILIC-MS (Recommended for Trace Impurities)

Objective: Detect polar impurities (e.g., unreacted piperidine, regioisomers) at ppm levels.

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

  • Gradient:

    • 0 min: 95% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 95% B.[4]

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ MS (SIM mode). Target m/z: [M+H]+ = 194.16 (Calc).

  • Critical Step: HILIC columns require extensive equilibration. Ensure at least 20 column volumes of initial mobile phase before injection.

Structural Verification (NMR & MS)[5][6]

For full characterization (e.g., reference standard qualification), simple HPLC is insufficient.

  • Mass Spectrometry:

    • ESI+: Expect a strong

      
       peak at 194.2 Da .
      
    • Fragmentation: MS/MS often yields a characteristic fragment at m/z 84 (piperidine ring cleavage) or m/z 110 (isopropyl-pyrazole moiety).

  • NMR Spectroscopy (

    
    H NMR, 400 MHz, DMSO-
    
    
    
    ):
    • Pyrazole: Two singlets or doublets (if coupled) in the aromatic region (~7.3 - 7.8 ppm).

    • Isopropyl: A septet (~4.4 ppm) for the CH and a doublet (~1.4 ppm) for the two

      
       groups.
      
    • Piperidine: Multiplets in the aliphatic region (1.5 - 3.5 ppm). Note: Broadening may occur due to ring inversion; heating to 50°C can sharpen these signals.

References

  • Separation of Polar Amines: McCalley, D. V. (2017). "Analysis of basic solutes by liquid chromatography." Journal of Chromatography A. Link

  • HILIC Methodology: Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. Link

  • Synthesis & Intermediates: Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • High pH HPLC Guide: Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Link

Sources

A Comparative Guide to Purity Assessment of Synthetic Piperidine Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] Its prevalence demands rigorous analytical scrutiny to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthetic piperidine derivatives. We will explore the rationale behind experimental choices, present comparative data, and discuss alternative analytical strategies, offering researchers, scientists, and drug development professionals a comprehensive resource for robust purity analysis.

The Critical Role of Purity in Piperidine-Based Drug Development

Synthetic routes to piperidine derivatives can be complex, often involving multiple steps that can introduce a variety of impurities.[1] These can include starting materials, byproducts, intermediates, and degradation products.[3] The presence of such impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of the final drug product. Therefore, the development of sensitive, selective, and validated analytical methods for purity determination is a regulatory and scientific necessity.[4]

Reversed-Phase HPLC: The Workhorse for Purity Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the purity analysis of a vast range of organic molecules, including piperidine derivatives.[5][6] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[5] More hydrophobic or less polar compounds interact more strongly with the stationary phase and thus elute later.

Why RP-HPLC is the Preferred Starting Point:
  • Versatility: A wide array of C18 columns with varying particle sizes and surface modifications are commercially available, offering a high degree of flexibility in method development.

  • Robustness: RP-HPLC methods are generally rugged and reproducible, making them suitable for routine quality control environments.

  • Established Methodologies: A vast body of literature and established protocols exist for the analysis of pharmaceutical compounds, providing a solid foundation for method development.[7][8]

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates a typical workflow for the development and validation of an HPLC method for the purity assessment of a synthetic piperidine derivative.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Analyte Characterization (pKa, logP, UV spectra) MD2 Column & Mobile Phase Screening MD1->MD2 MD3 Gradient Optimization MD2->MD3 MD4 Forced Degradation Studies MD3->MD4 MV1 Specificity MD4->MV1 Provides degraded samples MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RA1 System Suitability Testing MV5->RA1 Defines operational limits RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: A generalized workflow for HPLC method development, validation, and routine analysis for purity assessment.

Core Protocol: A Starting Point for HPLC Purity Analysis

This protocol provides a robust starting point for the purity assessment of a novel piperidine derivative. Optimization will likely be necessary based on the specific properties of the analyte and its potential impurities.

Objective: To determine the purity of a synthetic piperidine derivative by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard, versatile column for initial screening. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperidines.[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient is used for initial screening to ensure elution of all potential impurities, regardless of polarity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nm or λmax of analyte220 nm is a common wavelength for detecting compounds with limited chromophores. A DAD is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the piperidine derivative sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[6]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Comparative Analysis of HPLC Method Parameters

The choice of column and mobile phase can significantly impact the resolution of impurities. The following table compares common alternatives for the analysis of piperidine derivatives.

ParameterOption 1: C18Option 2: Phenyl-HexylOption 3: Embedded Polar Group (EPG)
Separation Principle Primarily hydrophobic interactions.π-π interactions in addition to hydrophobic interactions.Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.
Best Suited For General purpose, good for a wide range of polarities.Aromatic impurities or derivatives.Polar piperidine derivatives and their polar impurities.
Potential Advantage Wide availability and established methods.Alternative selectivity for difficult-to-separate aromatic isomers.Reduced peak tailing for basic compounds and better retention of early-eluting polar impurities.
Potential Disadvantage May show poor retention for very polar impurities.Can have lower hydrophobic retention compared to C18.May have different selectivity compared to traditional C18 columns.

Forced Degradation Studies: A Cornerstone of Stability-Indicating Methods

Forced degradation studies are essential for developing a stability-indicating HPLC method.[9][10] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[11] This allows for the demonstration that the analytical method can separate the intact drug from its potential degradants, ensuring the method's specificity.[12]

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: 80 °C

  • Photostability: ICH Q1B guidelines

Beyond Conventional HPLC: Advanced and Alternative Techniques

While RP-HPLC is a powerful tool, other techniques can offer advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[13][14] This results in:

  • Faster Analysis Times: Significantly increased throughput.[15]

  • Improved Resolution: Sharper and narrower peaks, leading to better separation of closely eluting impurities.

  • Enhanced Sensitivity: Taller peaks provide lower detection limits.[15]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[16] It is often considered a "green" chromatography technique due to reduced organic solvent consumption.[17]

  • Key Advantages:

    • Orthogonal Selectivity: SFC often provides different elution orders compared to RP-HPLC, making it a powerful tool for resolving co-eluting impurities.

    • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid analysis times.[18]

    • Ideal for Chiral Separations: SFC is particularly well-suited for the separation of enantiomers.[17][19]

Gas Chromatography (GC)

For volatile and thermally stable piperidine derivatives or their impurities, GC can be a viable alternative.[17] Derivatization is often required to increase the volatility of the analytes.[17]

Decision-Making for Analytical Technique Selection

The choice of analytical technique depends on the properties of the analyte and the specific goals of the analysis.

Technique_Selection Start Piperidine Derivative Purity Assessment IsChiral Is Chiral Separation Required? Start->IsChiral IsVolatile Is the Analyte Volatile and Thermally Stable? IsChiral->IsVolatile No ChiralHPLC Chiral HPLC IsChiral->ChiralHPLC Yes ComplexMixture Is it a Complex Mixture with Co-eluting Peaks? IsVolatile->ComplexMixture No GC GC (with derivatization) IsVolatile->GC Yes HPLC Standard HPLC ComplexMixture->HPLC No Orthogonal Consider Orthogonal Technique (e.g., SFC) ComplexMixture->Orthogonal Yes UPLC UPLC HPLC->UPLC Need for higher throughput/resolution SFC SFC ChiralHPLC->SFC Faster separation & greener alternative

Caption: A decision tree for selecting the appropriate analytical technique for piperidine derivative purity analysis.

Comparative Performance of Analytical Techniques

FeatureHPLC-UVUPLC-UVSFC-UVGC-FID
Principle Separation in a liquid mobile phase based on polarity.[5]Separation using smaller particle size columns at higher pressures.[14]Separation using a supercritical fluid as the mobile phase.[16]Separation of volatile compounds in a gaseous mobile phase.[17]
Typical Analytes Broad applicability to a wide range of piperidine derivatives.[6]Similar to HPLC, but with better performance for complex mixtures.[13]Suitable for a wide range of polar and non-polar compounds, excellent for chiral separations.[19]Limited to volatile or semi-volatile derivatives (or those that can be derivatized).[17]
Analysis Time Can range from 15 to 60 minutes.Typically 3 to 10 minutes.[14]Significantly faster than HPLC, often 3-5 times quicker.[17]Generally fast, in the range of minutes.[17]
Solvent Consumption Moderate to high.Lower than HPLC.[15]Significantly lower organic solvent consumption.[17]Minimal.
Key Advantage Versatility, robustness, and wide availability.[17]Speed, resolution, and sensitivity.[15]Speed, efficiency, reduced environmental impact, and unique selectivity.[17][19]High resolution for volatile compounds and cost-effectiveness.[17]
Key Disadvantage Longer analysis times compared to UPLC and SFC.[17]Higher initial instrument cost.Higher initial instrument cost.[17]Limited to volatile or volatilizable analytes.[17]

Conclusion

The purity assessment of synthetic piperidine derivatives is a critical aspect of pharmaceutical development and quality control. While RP-HPLC remains the cornerstone for routine analysis due to its robustness and versatility, advanced techniques like UPLC and SFC offer significant advantages in terms of speed, resolution, and efficiency. The selection of the most appropriate analytical method should be guided by the specific properties of the piperidine derivative, the nature of potential impurities, and the desired analytical outcome. A thorough understanding of the principles and a systematic approach to method development and validation, including forced degradation studies, are paramount to ensuring the quality and safety of these vital pharmaceutical compounds.

References

  • D.S. K, S.S. P, P.S. S, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel). 2023;16(2):253. Published 2023 Feb 2. doi:10.3390/ph16020253. Available from: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. August 05 2025. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. February 02 2023. Available from: [Link]

  • Pandey S, Kumar A, Kumar P, et al. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. J Pharm Biomed Anal. 2020;186:113325. doi:10.1016/j.jpba.2020.113325. Available from: [Link]

  • Al-Ibia A, Al-Sabri S, Al-Shraida M, et al. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian J Nucl Med. 2023;38(1):33-40. doi:10.4103/ijnm.ijnm_106_22. Available from: [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. Available from: [Link]

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link]

  • ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. April 05 2021. Available from: [Link]

  • ResearchGate. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. January 31 2026. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. August 08 2025. Available from: [Link]

  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). February 02 2012. Available from: [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • PharmTech. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. April 04 2024. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. November 01 2020. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. December 01 2022. Available from: [Link]

  • ACS Combinatorial Science. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. December 21 2005. Available from: [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. October 11 2023. Available from: [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. January 10 2023. Available from: [Link]

  • Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Preprints.org. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. December 10 2025. Available from: [Link]

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. April 23 2023. Available from: [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available from: [Link]

  • IJPPR. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. December 30 2023. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. August 22 2023. Available from: [Link]

  • JoVE. Video: Supercritical Fluid Chromatography. December 05 2024. Available from: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. April 29 2018. Available from: [Link]

  • Chemistry LibreTexts. 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. September 04 2022. Available from: [Link]

Sources

Strategic Guide: Synthetic Routes to Functionalized Pyrazolylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Routes to Functionalized Pyrazolylpiperidines Content Type: Publish Comparison Guide

Executive Summary

The pyrazolylpiperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Crizotinib, Tofacitinib) and GPCR ligands. Its structural rigidity, combined with the hydrogen-bond acceptor/donor properties of the pyrazole, makes it critical for orienting substituents within active sites.

However, constructing this motif presents a classic dichotomy in organic synthesis: Convergency vs. Selectivity .

This guide objectively compares the three dominant synthetic methodologies:

  • De Novo Cyclocondensation: The classical, convergent route.

  • SNAr / Reduction Sequence: The industrial, scalable route.

  • Metal-Catalyzed Cross-Coupling: The modular, discovery-phase route.

Part 1: Comparative Analysis of Synthetic Methodologies

The choice of route is rarely arbitrary; it is dictated by the stage of development (Discovery vs. Process), the substitution pattern of the pyrazole, and cost constraints.

Table 1: Performance Matrix of Synthetic Routes
FeatureRoute A: De Novo Cyclocondensation Route B: SNAr / Reduction Sequence Route C: Metal-Catalyzed Coupling
Primary Mechanism Condensation of hydrazine + 1,3-dielectrophileNucleophilic Aromatic Substitution

Hydrogenation
Buchwald-Hartwig or Chan-Lam Coupling
Best Application Simple/Symmetric Pyrazoles; Low CostLarge-scale Manufacturing (Kg to Ton)Late-Stage Functionalization (LSF); Library Gen.
Regioselectivity Low to Moderate (Substrate dependent)High (Defined by starting material)High (Pre-formed pyrazole used)
Scalability High (Avoids chromatography often)Very High (Robust, crystalline intermediates)Low to Moderate (Ligand cost, metal removal)
Key Limitation Isomer separation required for unsymmetrical pyrazolesRequires pyridine reduction step (high pressure

)
Steric hindrance; Catalyst poisoning
Cost Efficiency

(Cheapest)

(Moderate)

(Expensive)
Part 2: Detailed Methodologies & Protocols
Route A: De Novo Cyclocondensation (The Classical Approach)

Concept: This route builds the pyrazole ring directly onto the piperidine nitrogen. It involves the reaction of 4-hydrazinopiperidine with a 1,3-dicarbonyl equivalent (diketone, enaminone, or alkynone).

  • The Challenge: Regioselectivity. When reacting an unsymmetrical 1,3-diketone (

    
    ), two isomers are formed.
    
  • The Solution: Controlling solvent polarity and pH. Protic solvents (EtOH) often yield 1:1 mixtures. Aprotic polar solvents (DMAc) favor the formation of the isomer driven by the most nucleophilic hydrazine nitrogen attacking the most electrophilic carbonyl.

Experimental Protocol: Regioselective Cyclization in DMAc Adapted from Gosselin et al. (Merck Frosst)

  • Preparation: Charge a reactor with 4-hydrazinopiperidine dihydrochloride (1.0 equiv) and N,N-dimethylacetamide (DMAc) (5 mL/g).

  • Addition: Add the unsymmetrical 1,3-diketone (1.05 equiv) at 20 °C.

  • Acid Catalysis: Add aq. HCl (12 N) (0.5 equiv). Note: Acid promotes the dehydration step and equilibrates the hemi-aminal intermediate.

  • Reaction: Stir at 20–25 °C for 2–4 hours. Monitor by HPLC for consumption of hydrazine.

  • Workup: Dilute with water (slowly) to precipitate the product or extract with EtOAc.

  • Validation: Verify Regioisomeric Ratio (RR) via

    
    H-NMR (NOE analysis between Pyrazole-H5 and Piperidine-H4).
    

Expert Insight: Using DMAc instead of Ethanol can shift the regioselectivity from ~50:50 to >95:5. The solvent's dipole moment stabilizes the transition state of the initial nucleophilic attack.

Route B: SNAr / Reduction Sequence (The Industrial Standard)

Concept: Instead of reacting a "soft" piperidine electrophile, this route utilizes a 4-halopyridine . The pyridine ring is electron-deficient enough to undergo


 with a pyrazole nucleophile. The resulting pyrazolylpyridine is then selectively hydrogenated to the pyrazolylpiperidine.
  • Why this works: Direct

    
     displacement on 4-halopiperidines is sluggish and prone to elimination (E2). The pyridine intermediate solves this by activating the C4 position.
    
  • Case Study: This is the core route for Crizotinib .

Experimental Protocol: The "Crizotinib" Sequence Self-Validating System: The intermediate crystallization ensures purity before the expensive reduction step.

Step 1:


 Coupling 
  • Dissolve 4-chloropyridine hydrochloride (1.0 equiv) and pyrazole (1.2 equiv) in DMSO or NMP .

  • Add

    
      (2.5 equiv). Heat to 100–120 °C for 12 hours.
    
  • Cool to RT. Add water to crystallize 4-(1H-pyrazol-1-yl)pyridine . Filter and dry.

Step 2: Pyridine Reduction

  • Suspend the intermediate in Acetic Acid/Water (9:1).

  • Add catalyst: 5% Pt/C or Pd(OH)

    
    /C  (5 wt% loading).
    
  • Hydrogenate at 40–60 psi

    
      and 50 °C for 18 hours.
    
  • Filter catalyst. Neutralize filtrate with NaOH to precipitate the 4-(pyrazol-1-yl)piperidine .

Route C: Metal-Catalyzed Cross-Coupling (The Modular Approach)

Concept: Direct formation of the C-N bond between a pre-functionalized pyrazole and a 4-halopiperidine (or 4-piperidone derivative) using Transition Metal Catalysis (TMC).

  • Buchwald-Hartwig (Pd): High yields, but expensive.

  • Chan-Lam (Cu): Uses boronic acids, oxidative conditions (air), milder but slower.

  • Ullmann-Type (Cu): Cheaper, requires high heat.

Experimental Protocol: Copper-Catalyzed N-Arylation Optimized for library generation.

  • Reagents: Combine 4-iodopiperidine-N-Boc (1.0 equiv), Substituted Pyrazole (1.2 equiv), CuI (10 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in Dioxane .

  • Base: Add

    
      (2.0 equiv).
    
  • Conditions: Degas with Argon. Seal tube and heat to 110 °C for 16 hours.

  • Purification: Filter through a Celite pad. Concentrate and purify via Flash Chromatography (CombiFlash).

Part 3: Visualization of Pathways

The following diagrams illustrate the decision logic and the reaction mechanisms described above.

Diagram 1: Strategic Decision Matrix

Caption: Flowchart for selecting the optimal synthetic route based on substrate availability and project phase.

G Start Target: Functionalized Pyrazolylpiperidine Q1 Is the Pyrazole Symmetric or Unsubstituted? Start->Q1 RouteA Route A: Cyclocondensation (Hydrazine + Diketone) Q1->RouteA Yes Q2 Is this for Large-Scale Manufacturing? Q1->Q2 No RouteB Route B: SNAr on Pyridine + Hydrogenation Q2->RouteB Yes (Kg Scale) RouteC Route C: Metal-Catalyzed Cross-Coupling Q2->RouteC No (Discovery/Analogues)

Diagram 2: Mechanistic Comparison

Caption: Chemical pathways showing the distinct intermediates for the three methodologies.

G Hydrazine 4-Hydrazino- piperidine Cyclo_Int Hydrazone Intermediate Hydrazine->Cyclo_Int + Diketone (DMAc, H+) Diketone 1,3-Diketone ProductA Pyrazolylpiperidine Cyclo_Int->ProductA - H2O Cyclization Chloropyridine 4-Chloropyridine Py_Int Pyrazolyl- pyridine Chloropyridine->Py_Int + Pyrazole (SNAr, Heat) Pyrazole Pyrazole ProductB Pyrazolylpiperidine Py_Int->ProductB H2, Pt/C (Reduction) Iodopiperidine 4-Iodopiperidine ProductC Pyrazolylpiperidine Iodopiperidine->ProductC + Pyrazole (CuI/Ligand)

References
  • Cui, J.-J., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P.-P., Pairish, M., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. [Link]

  • McLaughlin, M., et al. (2010). Reversing the Regioselectivity of Halogenation of 4-Substituted Pyrazoles: An Efficient Synthesis of a JAK2 Inhibitor Candidate. Organic Letters. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]

A Senior Application Scientist's Guide to Pyrazole Building Blocks: A Comparative Analysis for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to the anticoagulant apixaban, underscores its significance as a privileged structure.[1][2] The selection of the appropriate building blocks for pyrazole synthesis is a critical decision that profoundly impacts yield, purity, cost, and, most importantly, the regiochemical outcome of the final product.

This guide provides an in-depth comparative analysis of common pyrazole building blocks, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will delve into the performance of key precursors, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Building Block Selection

The construction of the pyrazolic ring is most commonly achieved through the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species. The two most prevalent and versatile classes of 1,3-dielectrophiles are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds . The choice between these, and the specific nature of the hydrazine partner, dictates the synthetic strategy and the substitution pattern of the resulting pyrazole.

Comparative Analysis of Core Building Blocks

The success of a pyrazole synthesis hinges on the judicious selection of two key building blocks: the hydrazine component and the 1,3-dielectrophilic component. This section will compare the performance of common alternatives within these classes.

The Hydrazine Building Block: Unsubstituted vs. Substituted

The choice of hydrazine determines the substituent at the N1 position of the pyrazole ring, a critical site for modulating physicochemical and pharmacological properties.

  • Hydrazine Hydrate (H₂N-NH₂·H₂O): As the simplest building block, hydrazine hydrate yields N-unsubstituted pyrazoles. These are valuable intermediates as the N-H bond can be subsequently functionalized. However, the two nitrogen atoms are equivalent, which can simplify regioselectivity considerations with unsymmetrical 1,3-dicarbonyls, but also means that post-synthesis N-alkylation can lead to mixtures of N1 and N2 isomers.[3]

  • Substituted Hydrazines (R-NH-NH₂): The use of substituted hydrazines, such as phenylhydrazine or methylhydrazine, directly installs a substituent at the N1 position. This is often a more efficient strategy than post-synthetic modification. However, it introduces a significant challenge: regioselectivity . With an unsymmetrical 1,3-dicarbonyl, the substituted hydrazine can react at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazoles.[2][4]

    The regiochemical outcome is governed by a combination of steric and electronic factors, as well as reaction conditions.[2] Generally, under acidic conditions, the reaction is thermodynamically controlled, while basic conditions can favor kinetic control.[2]

Table 1: Performance Comparison of Hydrazine Building Blocks in Pyrazole Synthesis

Hydrazine Building BlockKey AdvantagesKey DisadvantagesTypical Reaction ConditionsRepresentative YieldReference
Hydrazine HydrateSimple, low cost, yields N-H pyrazoles for further functionalization.Can lead to mixtures of isomers upon subsequent N-alkylation.Ethanol, refluxHigh[1][5]
PhenylhydrazineDirectly installs a phenyl group at N1, often imparting desirable properties.Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.Acetic acid or ethanol, refluxGood to Excellent[6][7]
MethylhydrazineDirectly installs a methyl group at N1.Often results in poor regioselectivity with unsymmetrical dicarbonyls.Ethanol or fluorinated alcohols, refluxVariable[4]
The 1,3-Dielectrophile Building Block: A Head-to-Head Comparison

The choice of the 1,3-dielectrophile dictates the substitution pattern at positions C3, C4, and C5 of the pyrazole ring.

The condensation of 1,3-dicarbonyl compounds with hydrazines is a robust and widely used method for pyrazole synthesis.[5][8] The nature of the substituents on the dicarbonyl backbone significantly influences reactivity and can be leveraged to control regioselectivity.

  • Symmetrical β-Diketones (e.g., Acetylacetone): These are ideal substrates for avoiding regioselectivity issues, as the two carbonyl groups are equivalent. They are readily available and generally provide high yields of the desired pyrazoles.

  • Unsymmetrical β-Diketones (e.g., Benzoylacetone): These building blocks allow for the introduction of different substituents at the C3 and C5 positions. However, as mentioned, they can lead to regioisomeric mixtures when reacted with substituted hydrazines.[2][4]

  • β-Ketoesters (e.g., Ethyl Acetoacetate): These are also highly valuable building blocks. The reaction with hydrazines typically proceeds with initial condensation at the more reactive ketone carbonyl, followed by intramolecular cyclization onto the ester group to form a pyrazolone, a tautomer of the aromatic pyrazole.[1][5]

Table 2: Comparative Performance of 1,3-Dicarbonyl Building Blocks in the Knorr Synthesis

1,3-Dicarbonyl Building BlockKey AdvantagesKey DisadvantagesTypical Reaction ConditionsRepresentative YieldReference
AcetylacetoneSymmetrical, avoids regioselectivity issues, high yields.Limited to symmetrical substitution at C3 and C5.Ethanol, reflux~95%[6]
Ethyl AcetoacetateReadily available, forms pyrazolones.Can lead to regioselectivity issues with substituted hydrazines.Ethanol/Acetic Acid, reflux>90%[6]
1,1,1-TrifluoroacetylacetoneIntroduces a trifluoromethyl group, often enhancing biological activity.Can lead to regioisomeric mixtures.N,N-dimethylacetamide, room temp.59-98%[6]

An alternative and powerful strategy involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones being a prominent example) with hydrazines.[7] This reaction typically proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and subsequent oxidation/dehydration to yield the aromatic pyrazole. This method is particularly useful for the synthesis of 3,5-diarylpyrazoles.

Table 3: Performance of α,β-Unsaturated Carbonyls in Pyrazole Synthesis

α,β-Unsaturated CarbonylKey AdvantagesKey DisadvantagesTypical Reaction ConditionsRepresentative YieldReference
ChalconesWide availability of precursors, excellent for 3,5-diarylpyrazoles.Requires an oxidation/dehydration step to form the aromatic pyrazole.Ethanol/Acetic Acid, reflux68-92%[9][10][11]

Visualizing the Synthetic Pathways

To better understand the strategic choices involved, the following diagrams illustrate the core synthetic routes and a decision-making workflow.

Knorr_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) condensation Condensation dicarbonyl->condensation hydrazine Hydrazine (R2-NH-NH2) hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms hydrazone intermediate dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product Aromatization Chalcone_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism chalcone α,β-Unsaturated Carbonyl (Chalcone) michael Michael Addition chalcone->michael hydrazine Hydrazine hydrazine->michael cyclization Intramolecular Cyclization michael->cyclization Forms pyrazoline intermediate oxidation Oxidation/ Dehydration cyclization->oxidation product Substituted Pyrazole oxidation->product Aromatization

Caption: Pyrazole Synthesis from Chalcones Workflow.

Decision_Workflow start Desired Pyrazole Substitution Pattern q1 N1-Substituted? start->q1 strategy1 Use Hydrazine Hydrate + Post-synthetic N-alkylation q1->strategy1 No strategy2 Use Substituted Hydrazine q1->strategy2 Yes q2 Symmetrical C3/C5 Substitution? q3 Diaryl at C3/C5? q2->q3 No strategy3 Knorr Synthesis with Symmetrical 1,3-Diketone q2->strategy3 Yes strategy4 Knorr Synthesis with Unsymmetrical 1,3-Diketone (Consider Regioselectivity) q3->strategy4 No strategy5 Synthesis from Chalcone q3->strategy5 Yes strategy1->q2 strategy2->q2

Caption: Decision Workflow for Pyrazole Synthesis Strategy.

Experimental Protocols: A Practical Comparison

To illustrate the practical application of these building blocks, here are detailed, step-by-step methodologies for two common pyrazole syntheses.

Protocol 1: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a classic example of the Knorr synthesis. [1][5] Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar and hot plate with stirring capability

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

  • Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: Synthesis of 3,5-Diphenyl-2-pyrazoline from a Chalcone

This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. [11] Materials:

  • Chalcone (1-phenyl-3-phenylprop-2-en-1-one)

  • Hydrazine hydrate

  • Acetic acid

  • Methanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, add the chalcone (5.0 mmol), hydrazine hydrate (25.0 mmol), and acetic acid (30 mL).

  • Assemble a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from methanol to yield the purified 3,5-diphenyl-2-pyrazoline.

Conclusion and Future Outlook

The strategic selection of pyrazole building blocks is paramount for the efficient and regioselective synthesis of these vital heterocyclic scaffolds. By understanding the interplay between the hydrazine component and the 1,3-dielectrophile, researchers can navigate the complexities of pyrazole synthesis and access a diverse range of molecular architectures. The choice between a classical Knorr-type synthesis using 1,3-dicarbonyls and a cyclization approach with α,β-unsaturated carbonyls depends on the desired substitution pattern and the commercial availability of the starting materials. As the demand for novel pyrazole-based therapeutics continues to grow, a deep understanding of these fundamental building blocks and their comparative performance will remain an invaluable asset for any drug discovery program.

References

  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]

  • Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 2014 , 30(3), 1183-1189. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal, 2018 , 11(2), 104-108. [Link]

  • Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science, 2020 , 10(08), pp. 001-011. [Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 2006 , 8(16), 3469–3471. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry, 2006 , 54(20), 7641-7646. [Link]

  • Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023 , 28(18), 6529. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 2023 , 23(1), 1-2. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 2025 , 8(8), 867-882. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 2023 , 15(21), 1837-1840. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 2026 , 8(1). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Substituted piperidines are a cornerstone of modern pharmaceuticals, forming the structural core of a multitude of therapeutic agents. The meticulous validation of analytical methods used to quantify these compounds is not merely a procedural formality but a critical element ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for substituted piperidines, grounded in scientific principles and supported by experimental data, to empower researchers, scientists, and drug development professionals.

The Imperative of Method Validation in Pharmaceutical Development

Analytical method validation provides documented evidence that a method is fit for its intended purpose.[1][2] For substituted piperidines, which exhibit a wide range of physicochemical properties based on their substitution patterns, a thoroughly validated analytical method is essential for reliable and reproducible data. This is a mandatory requirement for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the successful analysis of substituted piperidines. The choice is primarily dictated by the analyte's volatility, polarity, and the presence of a chromophore.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of substituted piperidines due to its versatility in handling a broad range of compounds.[1][3]

  • Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the separation of moderately polar to non-polar substituted piperidines. A C18 or C8 stationary phase is typically used with a polar mobile phase. The basic nature of the piperidine nitrogen necessitates careful control of the mobile phase pH to ensure good peak shape and reproducibility.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar substituted piperidines that are poorly retained in RP-HPLC, HILIC offers an effective alternative.

  • Chiral HPLC: To separate enantiomers of chiral substituted piperidines, specialized chiral stationary phases are employed.

For piperidine derivatives lacking a UV chromophore, derivatization with a UV-active agent can be employed to enable detection by standard UV detectors.[4]

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable substituted piperidines.[4] For non-volatile or polar derivatives, derivatization can be used to increase their volatility.[4]

  • Detectors: A Flame Ionization Detector (FID) is commonly used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity and selectivity for nitrogen-containing compounds like piperidines.

Mass Spectrometry (MS)

Coupling either HPLC or GC with a mass spectrometer provides unparalleled sensitivity and selectivity.[5] Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation and for quantifying low levels of substituted piperidines in complex matrices.[5][6]

Core Validation Parameters: An In-Depth Look

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the essential parameters for the validation of analytical procedures.[7][8][9]

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[1][7] This is typically assessed by analyzing blank samples, spiked samples, and by performing forced degradation studies.[10]

Linearity and Range

Linearity demonstrates a direct proportionality between the analyte concentration and the method's response over a defined range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]

Accuracy

Accuracy reflects the closeness of the measured value to the true value.[11] It is typically determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.[10]

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at three levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[2]

  • Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment.[7]

  • Reproducibility: Assesses the precision between different laboratories.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1][11]

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

Quantitative Data Summary

The following table presents typical acceptance criteria and expected results for the validation of an HPLC-UV method for a substituted piperidine.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference from blank or placeboPeak Purity > 0.999
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999
Range Typically 80-120% of the test concentration for assay10-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio ≥ 30.05 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.15 µg/mL
Robustness System suitability parameters pass under all varied conditionsNo significant impact on results

Experimental Workflow Visualization

A structured workflow is crucial for a successful method validation.

ValidationWorkflow cluster_dev Method Development cluster_protocol Protocol Definition cluster_execution Experimental Validation cluster_report Reporting Dev Technique Selection & Optimization Protocol Establish Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Final Validation Report Analysis->Report

Caption: General workflow for analytical method validation.

Detailed Experimental Protocol: HPLC-UV Method Validation

This protocol provides a step-by-step guide for the validation of an HPLC-UV method for a substituted piperidine.

1. Materials and Instrumentation:

  • Substituted piperidine reference standard

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Buffers and reagents for pH adjustment

  • Calibrated analytical balance and volumetric glassware

  • HPLC system with UV detector, autosampler, and column oven

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 6.8) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 225 nm

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range.

  • Sample Preparation: Develop and apply a suitable extraction procedure for the sample matrix.

4. Validation Procedure:

  • System Suitability: Before each run, inject a standard solution to verify system performance (e.g., tailing factor, theoretical plates, and reproducibility of injections).

  • Specificity: Inject a blank matrix, a standard solution, and a spiked matrix to demonstrate no interference.

  • Linearity: Inject at least five concentrations in triplicate and perform a linear regression analysis.

  • Accuracy: Analyze spiked blank matrix samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine by the signal-to-noise ratio method or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the impact on the results.

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). [Link]

  • ACS Publications. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. [Link]

  • Google Patents. Detection method for determining piperidine residue in bulk drug.
  • Google Patents.
  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PMC. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. (2025). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. [Link]

  • Bentham Science Publishers. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. [Link]

Sources

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways: The Case of Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical synthesis, the choice of a synthetic pathway is a decision with far-reaching consequences. It extends beyond the immediate yield of a reaction to encompass economic viability, environmental impact, and scalability. This guide provides an in-depth analysis of how to evaluate the cost-effectiveness of different synthetic routes, using the industrial synthesis of Ibuprofen as a central case study. We will dissect the traditional Boots process and compare it to the modern, greener BHC process, illustrating the critical interplay between chemical efficiency, economic cost, and sustainability.

The Evolution of a Blockbuster Drug: Ibuprofen Synthesis

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), offers a compelling narrative in the evolution of pharmaceutical manufacturing. The contrast between its original commercial synthesis and a later, greener alternative provides a clear lesson in the value of process optimization and cost-effectiveness analysis.

Pathway 1: The Traditional Boots Process

Developed in the 1960s, the Boots process was the original commercial method for producing Ibuprofen. While a significant achievement for its time, it is a six-step synthesis characterized by low atom economy and the generation of substantial waste.[1][2] The process begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of reactions that utilize stoichiometric, rather than catalytic, reagents.

A key inefficiency lies in the use of aluminum chloride as a Lewis acid in the first step, which is consumed in the reaction and generates a large amount of aluminum trichloride hydrate waste.[1][2] This reliance on stoichiometric reagents that cannot be recycled contributes significantly to the process's poor environmental profile and operational costs.

G cluster_0 Boots Process (6 Steps) Isobutylbenzene Isobutylbenzene Intermediate1 Intermediate1 Isobutylbenzene->Intermediate1 1. (CH3CO)2O, AlCl3 Intermediate2 Intermediate2 Intermediate1->Intermediate2 2. Darzens Reaction Intermediate3 Intermediate3 Intermediate2->Intermediate3 3. Hydrolysis, Decarboxylation Intermediate4 Intermediate4 Intermediate3->Intermediate4 4. Tosyl Hydrazone Formation Intermediate5 Intermediate5 Intermediate4->Intermediate5 5. Cyanide Addition Ibuprofen Ibuprofen Intermediate5->Ibuprofen 6. Hydrolysis

Caption: The multi-step traditional Boots synthesis of Ibuprofen.

Pathway 2: The Greener BHC Process

In the 1990s, the Boots-Hoechst-Celanese (BHC) company developed a streamlined, three-step synthesis that marked a paradigm shift in Ibuprofen production.[1] This process exemplifies the principles of green chemistry, leading to higher efficiency, reduced waste, and improved cost-effectiveness.[3][4] For its innovations, this pathway received a Presidential Green Chemistry Challenge Award.[5]

The BHC process employs catalytic reagents that are regenerated and recycled, such as hydrogen fluoride and a palladium complex.[1][5] The first step is a Friedel-Crafts acylation using recyclable hydrogen fluoride as both catalyst and solvent.[6] The subsequent two steps involve catalytic hydrogenation and carbonylation, which exhibit high atom economy.[5][7] The only significant byproduct, acetic acid, can be recovered and reused, further enhancing the process's sustainability.[2][8]

G cluster_1 BHC Process (3 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene ->4'-Isobutylacetophenone 1. (CH3CO)2O, HF (catalyst) Secondary Alcohol Secondary Alcohol 4'-Isobutylacetophenone->Secondary Alcohol 2. H2, Raney Ni (catalyst) Ibuprofen Ibuprofen Secondary Alcohol->Ibuprofen 3. CO, Pd (catalyst)

Caption: The streamlined, catalytic BHC synthesis of Ibuprofen.

Quantitative Cost-Effectiveness Analysis

A true comparison of synthetic pathways requires moving beyond qualitative descriptions to a quantitative assessment using established green chemistry metrics. These metrics provide a standardized framework for evaluating the efficiency and environmental impact of a process, which are directly linked to its overall cost.

Key Performance Metrics

The efficiency gains of the BHC process over the Boots process are stark when viewed through the lens of key performance metrics.

MetricBoots SynthesisBHC SynthesisRationale for Cost-Effectiveness
Number of Steps 63Fewer steps reduce capital costs (fewer reactors), operational costs (energy, labor), and processing time, leading to higher throughput.[5]
Overall Yield ~40%~77%Higher yield means more product from the same amount of starting material, directly increasing revenue and reducing cost per kilogram.[1]
Atom Economy ~40%~77% (approaches 99% with byproduct recovery)High atom economy signifies that a larger proportion of reactant atoms are incorporated into the final product, minimizing expensive raw material waste.[1][2][9]
Key Reagents Stoichiometric (AlCl₃)Catalytic (HF, Pd, Raney Ni)Catalysts are used in small amounts and can be recycled, drastically lowering reagent costs and waste treatment expenses compared to stoichiometric reagents that are consumed.[1][7]
Primary Byproducts Large volumes of inorganic salts (e.g., AlCl₃ hydrate)Acetic acid (recyclable)Eliminating the formation of non-recyclable waste reduces disposal costs, which can be substantial, and lessens environmental liability.[2][8]
Beyond Atom Economy: PMI and E-Factor

While atom economy is a useful theoretical measure, Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) provide a more holistic view of a process's real-world efficiency by accounting for all materials used, including solvents, reagents, and process water.[10][11]

  • Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (raw materials, solvents, process aids, water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[12][13] The goal is a PMI as close to 1 as possible.

    • PMI = Total Mass In (kg) / Mass of Product (kg)

  • E-Factor: This metric focuses on the waste generated and is calculated as the total mass of waste produced per kilogram of product.[13] A lower E-factor is better.

    • E-Factor = Total Waste (kg) / Mass of Product (kg) = PMI - 1 [13]

The pharmaceutical industry often sees high E-Factors, sometimes between 25 and 200, due to complex, multi-step syntheses.[11] The BHC process, by minimizing solvents and waste streams and allowing for byproduct recycling, achieves a significantly lower PMI and E-Factor than the Boots process, making it far more cost-effective and sustainable at an industrial scale.

Experimental Protocols: A Framework for Analysis

To conduct a rigorous cost-effectiveness analysis, researchers must systematically quantify inputs and outputs. The following outlines a generalized workflow.

Methodology for Conducting a Cost-Effectiveness Analysis
  • Define System Boundaries: Clearly define the start and end points of the synthetic pathways being compared. This typically starts from commercially available raw materials and ends with the purified, isolated final product.[14]

  • Mass Balance Calculation: For each step in both pathways, meticulously record the mass of all inputs:

    • Starting materials

    • Reagents (including stoichiometric and catalytic)

    • Solvents (for reaction and purification)

    • Process water

  • Quantify Outputs: Measure the mass of the desired product (yield) and all waste streams, including:

    • Byproducts

    • Spent solvents

    • Aqueous waste

    • Solid waste

  • Calculate Green Metrics:

    • Calculate the Atom Economy for each reaction.

    • Calculate the overall Process Mass Intensity (PMI) by summing all inputs and dividing by the final product mass.

    • Calculate the E-Factor (PMI - 1).

  • Cost Analysis:

    • Assign costs to all inputs, including raw materials, catalysts, and solvents. Factor in catalyst recycling efficiency.

    • Estimate costs for waste disposal, considering the type of waste (hazardous vs. non-benign).

    • Estimate energy consumption for heating, cooling, and purification steps.

  • Synthesize and Compare: Compile all data into a comparative table. Analyze not only the direct material costs but also the hidden costs associated with waste, energy, and process complexity.

G A Define Synthetic Pathways B Establish System Boundaries (e.g., 'Gate-to-Gate') A->B C Perform Mass Balance Analysis (All Inputs: Reagents, Solvents, Water) B->C D Quantify All Outputs (Product Yield, Waste Streams) C->D E Calculate Key Metrics (Atom Economy, PMI, E-Factor) D->E F Conduct Economic Evaluation (Material, Energy, Waste Disposal Costs) E->F G Comparative Assessment & Pathway Selection F->G

Caption: Workflow for a comprehensive cost-effectiveness analysis.

Conclusion

The industrial synthesis of Ibuprofen provides an unequivocal demonstration of how green chemistry principles are intrinsically linked to cost-effectiveness. The BHC process is not just environmentally preferable; it is economically superior due to its reduced number of steps, higher overall yield, catalytic efficiency, and drastic reduction in waste.[4][15]

For researchers, scientists, and drug development professionals, integrating a thorough cost-effectiveness analysis early in the development cycle is paramount. By moving beyond simple reaction yield and embracing holistic metrics like PMI and E-Factor, organizations can make more informed, strategic decisions. This approach not only minimizes environmental impact but also reduces manufacturing costs, enhances safety, and creates more robust and sustainable chemical processes.[11][16]

References

  • Mureșan, A. C., & Mureșan, V. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. The Annals of “Dunarea de Jos” University of Galati Fascicle IX. Metallurgy and Materials Science, (3). Available from: [Link]

  • Monash University. Efficiency of organic reaction pathways. Available from: [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. Available from: [Link]

  • American Chemical Society. Green Chemistry and Engineering Metrics. Available from: [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(6), 1005. Available from: [Link]

  • Syrris. Green Chemistry Pharmaceutical Industry. Available from: [Link]

  • Das, S., et al. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Chem-Station. (2022). Process Mass Intensity, PMI. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Introduction to Green Metrics. Available from: [Link]

  • ManTech Publications. (2025). Green Chemistry in Pharmaceutical Formulations: Sustainable Synthesis of API's. Available from: [Link]

  • ResearchGate. The BHC synthesis of ibuprofen. Available from: [Link]

  • University of Bristol. Synthesis of Ibuprofen. Available from: [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521-527. Available from: [Link]

  • Hanafiah, M. M., et al. (2024). How to Calculate Economic Evaluation in Industrial Chemical Plant Design: A Case Study of Gold Mining Using Amalgamation Method. International Journal of Chemical and Process Engineering, 2(1), 1-10. Available from: [Link]

  • Green Chemistry For Sustainability. Improved Synthesis of Ibuprofen. Available from: [Link]

Sources

biological activity comparison of pyrazole vs imidazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) scaffold is rarely arbitrary.[1] While both are five-membered, aromatic, nitrogen-containing heterocycles, their biological profiles diverge significantly due to a fundamental difference in electron distribution and basicity.[1]

  • Pyrazole is the premier scaffold for ATP-competitive kinase inhibition . Its 1,2-nitrogen arrangement allows it to function as a bidentate hydrogen bond donor/acceptor system that mimics the purine ring of ATP with high fidelity, often without the metabolic liability of strong heme coordination.

  • Imidazole is the dominant scaffold for metal coordination (specifically heme-iron). It acts as a potent monodentate ligand, making it essential for targeting metalloenzymes (e.g., CYP51 in antifungals) but often introducing off-target toxicity via CYP450 inhibition.[1]

This guide objectively compares these two scaffolds, providing experimental evidence for their distinct roles in drug discovery.[1][2]

Physicochemical & Structural Analysis

The biological activity of these scaffolds is dictated by their physicochemical constants. The most critical differentiator is basicity (pKa) and hydrogen bonding geometry .

Table 1: Comparative Physicochemical Profile[1]
FeaturePyrazole (1H-pyrazole)Imidazole (1H-imidazole)Impact on Drug Design
Nitrogen Arrangement 1,2 (Adjacent)1,3 (Separated by Carbon)Determines H-bond distance and metal bite angle.[1]
pKa (Conjugate Acid) ~2.5 (Weak Base)~7.0 (Moderate Base)Imidazole is significantly more basic; often protonated at physiological pH.[1]
H-Bonding Potential Donor (N1) & Acceptor (N2)Donor (N1) & Acceptor (N3)Pyrazole N1-H is a stronger donor due to electron withdrawal by N2.[1]
Dipole Moment ~2.2 D~3.8 DImidazole is more polar, affecting permeability and solubility.
Metal Coordination Moderate

-donor
Strong

-donor
Imidazole binds heme iron tightly; Pyrazole binds weaker.[1]
Metabolic Stability High (Oxidatively stable)Moderate (Prone to N-oxidation)Pyrazole is often used to improve metabolic half-life.[1]
Mechanistic Insight: The "N-N" vs. "N-C-N" Effect

In imidazole , the lone pair on N3 is high in energy and sterically accessible, making it a powerful nucleophile and base [1]. This facilitates strong coordination with metal centers (e.g., Fe, Zn).[1] In pyrazole , the adjacent N2 withdraws electron density from N1, increasing the acidity of the N1-proton (making it a better H-bond donor) while the N2 lone pair is less available for protonation than the N3 of imidazole [2]. This makes pyrazole an ideal neutral scaffold for intracellular targets like kinases.

Biological Activity Case Studies

Case Study A: Kinase Inhibition (The Hinge Binder)

Winner: Pyrazole Mechanism: ATP Mimicry

Protein kinases possess a conserved "hinge region" where ATP binds via hydrogen bonds. The scaffold must present a specific Donor-Acceptor (D-A) motif to interact with the backbone carbonyl and amide NH of the kinase.

  • Pyrazole Performance: The pyrazole ring, often fused or substituted (e.g., indazole or aminopyrazole), provides a rigid D-A motif.[1] The N1-H acts as a donor to the hinge carbonyl (e.g., Glu residue), while N2 acts as an acceptor for the hinge NH. This geometry mimics the N1-C6-N7 motif of adenine.

    • Example:Ruxolitinib (JAK inhibitor) and Celecoxib (COX-2 inhibitor, though mechanism differs) utilize the pyrazole core for precise orientation [3].[1]

  • Imidazole Performance: While imidazoles can bind kinases (e.g., p38 MAP kinase inhibitors), their higher basicity can lead to non-specific binding or trapping in acidic lysosomes.[1] Furthermore, the 1,3-geometry often requires bulky substitution to force the correct H-bond alignment, whereas pyrazole naturally fits the planar constraints of the ATP pocket [4].

Case Study B: Metalloenzyme Inhibition & CYP Liability

Winner: Imidazole (for efficacy) / Pyrazole (for safety) Mechanism: Heme Iron Coordination[1]

  • Imidazole (The Double-Edged Sword): The unprotonated N3 nitrogen is a "Type II" ligand for heme iron.

    • Therapeutic Use:[3][4] In antifungals (e.g., Ketoconazole ), the imidazole ring coordinates the heme iron of fungal CYP51 (lanosterol 14

      
      -demethylase), blocking ergosterol synthesis.[1]
      
    • Liability: This same mechanism leads to the inhibition of human hepatic CYP450 enzymes (CYP3A4, CYP2C9), causing severe drug-drug interactions (DDIs) [5].[1]

  • Pyrazole (The Safer Alternative): Pyrazoles coordinate heme iron with significantly lower affinity due to lower basicity and steric repulsion from the adjacent nitrogen. Replacing an imidazole with a pyrazole is a standard medicinal chemistry strategy to "dial out" CYP inhibition while maintaining aromatic interactions [6].

Visualization: Scaffold Interaction Logic

The following diagram illustrates the decision-making logic when selecting between these scaffolds based on the target binding site.

ScaffoldLogic Target Target Identification Kinase Kinase (ATP Pocket) Target->Kinase Metallo Metalloenzyme (Heme/Zn) Target->Metallo Req_Kinase Requirement: Planar H-Bond D/A Motif Neutral pH Profile Kinase->Req_Kinase Req_Metallo Requirement: Strong Metal Coordination (Sigma Donor) Metallo->Req_Metallo Pyrazole PYRAZOLE SCAFFOLD (1,2-Diazole) Req_Kinase->Pyrazole Optimal Fit Imidazole IMIDAZOLE SCAFFOLD (1,3-Diazole) Req_Kinase->Imidazole Possible but High Basicity Issues Req_Metallo->Pyrazole Weaker Binding (Used to reduce toxicity) Req_Metallo->Imidazole Strong Binding Outcome_Kinase High Potency Low CYP Liability Pyrazole->Outcome_Kinase Outcome_Metallo High Potency High CYP Liability (Risk) Imidazole->Outcome_Metallo

Caption: Decision logic for scaffold selection based on target requirements (H-bonding vs. Metal Coordination).

Experimental Protocols

To empirically verify the differences described above, the following protocols allow for the synthesis and biological characterization of matched pyrazole/imidazole pairs.

Protocol A: Parallel Synthesis of Scaffold Analogues

This workflow generates 1,5-diarylpyrazoles and 1,5-diarylimidazoles from similar starting materials to create a comparable library.[1]

1. Pyrazole Synthesis (Knorr Modification)

  • Reagents: 1,3-Dicarbonyl compound (e.g., 1-phenylbutane-1,3-dione), Hydrazine derivative.[1]

  • Step 1: Dissolve 1,3-dicarbonyl (1.0 equiv) in Ethanol.[1]

  • Step 2: Add Hydrazine hydrate (1.2 equiv) dropwise at 0°C.

  • Step 3: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc).[1]

  • Step 4: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Result: Formation of 3,5-substituted pyrazole.[1][5][6] N-alkylation can be performed subsequently if needed [7].[1]

2. Imidazole Synthesis (Debus-Radziszewski) [1][2]

  • Reagents: Glyoxal (or

    
    -diketone), Aldehyde, Ammonium Acetate.[1][7]
    
  • Step 1: Combine

    
    -diketone (1.0 equiv) and Aldehyde (1.0 equiv) in Acetic Acid.[1]
    
  • Step 2: Add Ammonium Acetate (4.0 equiv).[1]

  • Step 3: Heat to 100°C for 1–2 hours.

  • Step 4: Pour into ice water; neutralize with Ammonium Hydroxide to precipitate the imidazole.

  • Result: Trisubstituted imidazole [8].[2]

Protocol B: CYP450 Binding Assay (Spectral Shift)

This assay quantifies the "liability" of the scaffold by measuring heme coordination strength.

  • Objective: Determine if the scaffold binds Type II (direct iron coordination) or Type I (substrate pocket).

  • System: Recombinant CYP3A4 microsomes.

  • Method:

    • Prepare 1 mL of CYP3A4 microsomes (1 µM) in Potassium Phosphate buffer (pH 7.4).

    • Divide into two cuvettes (Reference and Sample).

    • Record baseline (400–500 nm).

    • Titrate the test compound (Pyrazole or Imidazole derivative) into the Sample cuvette (0.5 – 50 µM). Add equal volume of solvent (DMSO) to Reference.

    • Readout:

      • Imidazole: Expect a Type II spectrum (Peak ~425-435 nm, Trough ~390-410 nm).[1] Indicates strong heme coordination (Inhibitor).[1][8]

      • Pyrazole: Expect a weak Type II or Type I spectrum (Peak ~385-390 nm, Trough ~420 nm).[1] Indicates substrate-like binding or weak coordination [5].[1]

References

  • BenchChem. A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. (2025).[1][2][7][9][10][11] [1]

  • National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery. PMC (2023).[1]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022).[1][8]

  • ResearchGate. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2018).[1]

  • PubMed. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. (2006).[1][9]

  • ACS Publications. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators.[1] (2021).[1][12] [1]

  • Organic Chemistry Portal. Pyrazole Synthesis. (2024).[1]

  • BenchChem. Comparative study of imidazole and pyrazole-based aldehydes. (2025).[1][2][7][9][10][11] [1]

Sources

comparing biological activity of N-isopropyl vs N-aryl pyrazoles

Comparative Biological Profile: -Isopropyl vs. -Aryl Pyrazoles

Executive Summary

This guide provides a technical comparison between



-aryl groups


-isopropyl groups

Mechanistic & Structural Divergence

The biological activity of pyrazoles is heavily dictated by the substituent at the

Electronic and Steric Comparison
Feature

-Isopropyl Pyrazole

-Aryl Pyrazole
Hybridization

(Aliphatic)

(Aromatic)
Electronic Effect +I (Inductive donor); Increases ring electron density.-M (Mesomeric withdrawal); Decreases ring electron density (unless substituted with donors).
Interaction Mode Hydrophobic/Van der Waals filling. No

-interaction.

-

Stacking (T-shaped or Parallel); Cation-

interactions.
Conformation Rotatable (though restricted by gem-dimethyls).Rigid/Planar (often twisted out of plane to minimize steric clash).
Solubility (LogP) Increases lipophilicity; improves membrane permeability.Increases lipophilicity but can reduce aqueous solubility due to crystal packing (lattice energy).
Decision Framework: SAR Logic

The following decision tree illustrates the logical flow for selecting between these two substituents during lead optimization.

SAR_Decision_TreeStartLead Optimization: N1-SubstituentTargetTarget Binding Pocket TypeStart->TargetPocket_ADeep Hydrophobic & Aromatic RichTarget->Pocket_ARequires rigidityPocket_BAliphatic/Solvent Exposed RegionTarget->Pocket_BRequires bulkNArylSelect N-ArylPocket_A->NArylPi-Stacking NeededNIsoSelect N-IsopropylPocket_B->NIsoAvoid Pi-ClashTox_CheckMetabolic Toxicity Risk?NAryl->Tox_CheckSafeProceed (Monitor Aniline)Tox_Check->SafeLowUnsafeSwitch to N-Alkyl/HeteroarylTox_Check->UnsafeHigh

Figure 1: Strategic decision tree for N-substituent selection based on binding pocket characteristics and toxicity risks.

Case Study A: Kinase Inhibition (FLT3)

Context: FLT3 (FMS-like tyrosine kinase 3) is a key target in acute myeloid leukemia (AML). The ATP-binding pocket of kinases often favors planar, aromatic systems.

Experimental Data: Potency Shift

In a study optimizing pyrazole-based FLT3 inhibitors, a direct comparison between




Table 1: FLT3 Enzymatic Inhibition Data (Representative) Data derived from SAR studies on pyrazole-urea derivatives.

Compound ID

-Substituent
R3 SubstituentFLT3 IC

(nM)
Interpretation
Cmpd 5f Phenyl 3-tBu-Phenyl12 High potency due to

-interaction and optimal hydrophobic fill.
Cmpd 5h Isopropyl 3-tBu-Phenyl> 10,000 Complete loss of activity. Isopropyl lacks the reach and

-character to stabilize the active conformation.
Cmpd 5u Methyl 3-tBu-Phenyl> 10,000 Too small; fails to engage the hydrophobic back-pocket.

Insight: In kinase inhibitors targeting the ATP pocket, the


Case Study B: COX-2 Inhibition & Inflammation

Context: Selective COX-2 inhibitors (coxibs) utilize a side pocket in the enzyme that is accessible only when a bulky group gates it.

  • 
    -Aryl Dominance:  Celecoxib and similar drugs rely on an 
    
    
    -aryl ring (often bearing a sulfonamide). This aryl ring positions the sulfonamide group to hydrogen bond with Arg513 and His90.
  • 
    -Isopropyl Limitation:  Replacing the 
    
    
    -aryl with
    
    
    -isopropyl disrupts this geometry. The flexible alkyl chain cannot rigidly hold the sulfonamide in the precise orientation needed for selectivity, often leading to a loss of COX-2/COX-1 selectivity ratios.

Metabolic Stability & Toxicology

The metabolic fate of these two groups differs radically, influencing the safety profile of the drug.

Metabolic Pathways[1]
  • 
    -Isopropyl (Oxidative Liability): 
    
    • Mechanism: CYP450-mediated hydroxylation at the methine carbon (tertiary C-H) is rapid.

    • Outcome: Formation of a tertiary alcohol, which may undergo

      
      -dealkylation. This can lead to rapid clearance (short half-life).
      
    • Mitigation: Deuteration of the methine C-H or replacement with cyclopropyl.

  • 
    -Aryl (Toxicophore Liability): 
    
    • Mechanism: Aromatic hydroxylation.

    • Outcome: If the aryl group is electron-rich, it can be oxidized to a quinone imine or similar reactive metabolite, potentially causing idiosyncratic hepatotoxicity.

    • Mitigation: Substitution with electron-withdrawing groups (e.g., -F, -CF3) to block metabolism.

MetabolismSubstrate_IsoN-Isopropyl PyrazoleCYPCYP450Substrate_Iso->CYPSubstrate_ArylN-Aryl PyrazoleSubstrate_Aryl->CYPMet_Iso_1Hydroxy-isopropyl (Polar, Excreted)CYP->Met_Iso_1HydroxylationMet_Iso_2N-Dealkylation (Loss of Activity)CYP->Met_Iso_2C-N CleavageMet_Aryl_1Arene Oxide (Reactive)CYP->Met_Aryl_1e- Rich RingMet_Aryl_2Stable Metabolite (if blocked by F/Cl)CYP->Met_Aryl_2e- Poor Ring

Figure 2: Divergent metabolic pathways. N-isopropyl tends toward clearance/inactivation, while N-aryl carries risks of reactive metabolite formation.

Experimental Protocol: Comparative COX-2 Inhibition Assay

To objectively compare


Protocol: Fluorometric COX-2 Screening

Principle: Peroxidase activity of COX-2 is measured by the oxidation of the fluorometric probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent Resorufin.

Reagents:

  • Recombinant Human COX-2 Enzyme.[1]

  • Arachidonic Acid (Substrate).

  • ADHP (Fluorogenic Probe).

  • Hematin (Cofactor).

  • Test Compounds (

    
    -isopropyl and 
    
    
    -aryl analogs) dissolved in DMSO.

Workflow:

  • Preparation: Dilute test compounds in Assay Buffer (100 mM Tris-HCl, pH 8.0) to 10x final concentration. Ensure DMSO < 2% final.

  • Enzyme Incubation: Add 10 µL of COX-2 enzyme solution to 10 µL of test compound in a black 96-well plate. Incubate for 10 mins at 25°C.

    • Control A (No Inhibitor): Buffer + Enzyme + DMSO.

    • Control B (No Enzyme): Buffer + DMSO (Background).

    • Reference: Celecoxib (10 µM).

  • Reaction Initiation: Add 80 µL of Reaction Mix (containing 100 µM Arachidonic Acid, 1 µM Hematin, and 50 µM ADHP).

  • Measurement: Immediately monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 15 minutes.

  • Validation Check:

    • The "No Enzyme" control must show flat fluorescence (slope ≈ 0).

    • The "No Inhibitor" control must show linear increase (

      
      ).
      
    • Celecoxib must inhibit >80% activity.

  • Calculation:

    
    
    

References

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. Available at: [Link]

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. PubMed. Available at: [Link]

  • One-pot synthesis and insecticidal activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. CONICET. Available at: [Link]

A Senior Application Scientist's Guide to Benchmarking New Synthetic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For any researcher, scientist, or drug development professional, the introduction of a novel synthetic method is both an exciting and a critical moment. It represents a potential leap forward in efficiency, sustainability, or accessibility to previously challenging molecular architectures. However, the true value of a new method can only be ascertained through rigorous and objective comparison against established literature procedures. This guide provides a comprehensive framework for conducting such a benchmark, ensuring that your claims of improvement are substantiated by robust experimental data and sound scientific reasoning.

The core principle of this guide is to move beyond simple yield comparisons and embrace a holistic evaluation of a synthetic transformation. We will delve into a suite of metrics that paint a complete picture of a reaction's performance, from its efficiency at the atomic level to its overall environmental impact. This approach is designed to not only validate your new method but also to provide the in-depth understanding necessary for its successful adoption and scale-up.

The Foundation of a Fair Comparison: Key Performance Metrics

To objectively assess a new synthetic method, we must first define the parameters of our comparison. While yield is often the first metric that comes to mind, a comprehensive evaluation requires a more nuanced approach. The following metrics provide a robust framework for a head-to-head comparison with literature procedures.

1. Reaction Efficiency and Selectivity:

  • Yield: The most fundamental metric, representing the amount of desired product obtained relative to the theoretical maximum. It is crucial to report both the isolated yield and, if possible, the yield determined by an internal standard (e.g., by NMR or GC/LC) to account for any purification losses.

  • Selectivity: Many reactions can produce multiple products. It is therefore essential to quantify the selectivity of the transformation. This includes:

    • Chemoselectivity: The preference of a reagent to react with one functional group over another.

    • Regioselectivity: The preference for bond-making or bond-breaking in one direction over all other possibilities.

    • Diastereoselectivity: The preferential formation of one diastereomer over another.

    • Enantioselectivity: The preferential formation of one enantiomer over another in chiral synthesis, typically expressed as enantiomeric excess (ee).

2. Green and Efficiency Metrics:

In an era of increasing focus on sustainable chemistry, evaluating the environmental impact and overall efficiency of a synthetic method is paramount.[1][2] Several key metrics, championed by the principles of green chemistry, provide a quantitative assessment.[2][3]

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] It provides a powerful initial assessment of the inherent efficiency of a reaction.

  • Process Mass Intensity (PMI): Considered a key green metric by the ACS GCI Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, reagents, solvents, workup materials) used in a process to the mass of the final product.[1][5] A lower PMI indicates a more sustainable and efficient process.

  • E-Factor (Environmental Factor): This metric highlights the amount of waste produced in a process by calculating the ratio of the mass of waste to the mass of the product.[3]

  • Reaction Mass Efficiency (RME): RME provides a more comprehensive view than atom economy by taking into account the reaction yield and the molar quantities of reactants.[2][6]

3. Practicality and Scalability:

Beyond the numbers, a truly superior synthetic method must be practical and amenable to scale-up. Consider the following factors:

  • Reaction Conditions: Are the conditions (temperature, pressure, atmosphere) easily achievable in a standard laboratory or industrial setting?

  • Reagent and Catalyst: Are the reagents and catalysts commercially available, inexpensive, and stable? Do they pose significant safety or toxicity concerns?

  • Reaction Time: Shorter reaction times are generally preferred for higher throughput and efficiency.

  • Purification: Is the product easily purified, or does it require complex and costly chromatographic separations?

  • Robustness: How sensitive is the reaction to minor variations in reaction conditions, substrate purity, or solvent quality?

Designing and Executing the Head-to-Head Comparison

A credible benchmark hinges on a well-designed and meticulously executed experimental plan. The goal is to create a level playing field where the only significant variable is the synthetic method itself.

1. Selecting the Literature Benchmark:

The choice of the literature procedure for comparison is critical. It should be a widely recognized and respected method for the desired transformation. Ideally, choose a method that has been successfully applied to a range of substrates similar to those targeted by your new method.

2. Ensuring Equivalent Reaction Conditions:

To ensure a fair comparison, all other variables must be kept as constant as possible. This includes:

  • Starting Material Quality: Use the same batch and purity of starting materials for both the new method and the literature procedure.

  • Solvent and Reagent Grade: Utilize solvents and reagents of the same grade and from the same supplier.

  • Reaction Scale: Perform the reactions at the same scale to minimize any scale-dependent effects.

  • Workup and Purification: Employ identical workup and purification procedures for both reactions.

3. The Importance of Controls and Repetition:

  • Control Reactions: Run control reactions to confirm that the observed reactivity is indeed due to the intended reagents and catalysts. This includes running the reaction without the catalyst or a key reagent.

  • Reproducibility: Repeat each experiment multiple times (a minimum of three is recommended) to ensure the results are reproducible and to allow for statistical analysis of the data.

Experimental Workflow: A Visual Guide

The following diagram illustrates a logical workflow for benchmarking a new synthetic method against a literature procedure.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Scope & Metrics P2 Select Literature Benchmark P1->P2 P3 Source & Characterize Materials P2->P3 E1 Execute New Method (n≥3) P3->E1 E2 Execute Literature Method (n≥3) P3->E2 E3 Run Control Reactions P3->E3 A1 Analyze Crude & Pure Products (NMR, GC/LC, MS, etc.) E1->A1 E2->A1 E3->A1 A2 Calculate Performance Metrics A1->A2 A3 Tabulate & Visualize Data A2->A3 A4 Draw Conclusions & Write Report A3->A4

Caption: Workflow for benchmarking a new synthetic method.

Detailed Experimental Protocols: A Self-Validating System

To ensure transparency and reproducibility, every detail of the experimental procedure must be meticulously documented.[7][8][9] The following provides a template for a detailed, step-by-step methodology.

Hypothetical Example: A Novel Palladium-Catalyzed Cross-Coupling Reaction

Materials:
  • Aryl Halide (Substrate 1): (Product name, CAS number, purity, supplier)

  • Boronic Acid (Substrate 2): (Product name, CAS number, purity, supplier)

  • Palladium Catalyst (New Method): (Structure, preparation reference or supplier, purity)

  • Palladium Catalyst (Literature Method): (Structure, CAS number, purity, supplier)

  • Ligand (New Method): (Structure, preparation reference or supplier, purity)

  • Base: (Name, CAS number, purity, supplier)

  • Solvent: (Name, grade, supplier, and any purification/degassing procedure)

  • Internal Standard: (Name, CAS number, purity, supplier)

Equipment:
  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stir plates with heating capabilities

  • Standard laboratory glassware (oven-dried)

  • Analytical balance

  • Syringes and needles for transfer of reagents

  • Thin-layer chromatography (TLC) plates and visualization system

  • Flash column chromatography system

  • NMR spectrometer

  • Gas or Liquid Chromatograph with Mass Spectrometer (GC-MS or LC-MS)

Procedure for the New Synthetic Method:
  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar was added the palladium catalyst (X mg, Y mmol, Z mol%), the ligand (A mg, B mmol, C mol%), and the base (D mg, E mmol). The tube was sealed with a rubber septum, evacuated, and backfilled with argon three times.

  • Reagent Addition: The aryl halide (F mg, G mmol) and the boronic acid (H mg, I mmol) were added to the tube under a positive flow of argon. The solvent (J mL) was then added via syringe.

  • Reaction Execution: The reaction mixture was stirred at a specified temperature for a designated time. The progress of the reaction was monitored by TLC or by taking aliquots for GC-MS analysis.

  • Workup: Upon completion, the reaction was cooled to room temperature and quenched with the addition of water (K mL). The aqueous layer was extracted with ethyl acetate (3 x L mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product was purified by flash column chromatography on silica gel using a specified eluent system. The pure product was isolated and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The yield was determined by weight and confirmed by ¹H NMR using an internal standard.

Procedure for the Literature Benchmark Method:

Follow the exact procedure as described in the cited literature, ensuring all conditions, reagent stoichiometries, and workup procedures are replicated faithfully.

Data Presentation: Objective and Clear Comparison

Summarizing the quantitative data in a well-structured table is essential for a clear and concise comparison. This allows for an at-a-glance assessment of the relative performance of the new method.

Table 1: Head-to-Head Comparison of a Novel Cross-Coupling Reaction with a Literature Procedure

MetricNew Synthetic MethodLiterature Procedure
Yield (Isolated) 95%85%
Reaction Time 2 hours12 hours
Reaction Temperature 50 °C100 °C
Catalyst Loading 0.5 mol%2 mol%
Atom Economy 80%75%
Process Mass Intensity (PMI) 50150
E-Factor 49149
Purification Method Filtration through a silica plugColumn Chromatography
Notes Air and moisture stable catalyst.Requires strictly anhydrous and anaerobic conditions.

Drawing Authoritative Conclusions

By following this comprehensive guide, researchers can ensure that their new synthetic methods are not only innovative but also rigorously validated, paving the way for their adoption and impact in the scientific community.

References

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. [Link]

  • Wikipedia. (2023). Green chemistry metrics. [Link]

  • American Chemical Society. Green Chemistry and Engineering Metrics. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9785-9803. [Link]

  • Jiménez-González, C., & Constable, D. J. C. (2019). Green Chemistry Metrics, A Review. MDPI. [Link]

  • Howell, G. P., et al. (2023). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science, 14(40), 11095-11105. [Link]

  • Howell, G. P., et al. (2023). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. PMC. [Link]

  • Monash University. Efficiency of organic reaction pathways. [Link]

  • Bradshaw, J. B., et al. (2022). A simple similarity metric for comparing synthetic routes. Digital Discovery, 1(4), 536-545. [Link]

  • American Chemical Society. (2022). Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. [Link]

  • Bradshaw, J. B., et al. (2022). A simple similarity metric for comparing synthetic routes. RSC Publishing. [Link]

  • Zimmers, M. F., et al. (2023). Performing Hazard Analyses and Setting Triggers for Reevaluation in Lab-Scale Chemical Reactions. ACS Publications. [Link]

  • ChemRxiv. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. [Link]

  • American Chemical Society. (2024). Benchmarking Strategies of Sustainable Process Chemistry Development: Human-Based, Machine Learning, and Quantum Mechanics. [Link]

  • arXiv.org. (2024). SDDBench: A Benchmark for Synthesizable Drug Design. [Link]

  • Sapio Sciences. (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents. [Link]

  • FAI. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • National Center for Biotechnology Information. Case Study on Assessment of New Chemistries. [Link]

  • Forbes. (2016). New Method For Discovering Chemical Reactions Could Speed Product Development. [Link]

  • Health and Safety Executive. Reaction / Product testing. [Link]

  • PLOS. Best Practices in Research Reporting. [Link]

  • JBI Evidence Synthesis. (2022). Best practice guidance and reporting items for the development of scoping review protocols. [Link]

  • Peters, M. D. J., et al. (2022). Best practice guidance and reporting items for the development of scoping review protocols. JBI Evidence Synthesis, 20(4), 953-968. [Link]

  • Peters, M. D. J., et al. (2022). Best practice guidance and reporting items for the development of scoping review protocols. JBI Evidence Synthesis. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Pyrazolylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a wide array of therapeutic agents. These bicyclic heterocyclic compounds are integral to drugs targeting everything from thrombotic disorders, where they act as Factor Xa inhibitors, to novel antiplatelet and anti-inflammatory agents.[1][2][3] Given their structural complexity and the subtle variations between analogs that can drastically alter biological activity, unambiguous structural elucidation is paramount.

This guide provides a comprehensive comparison of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)—that define the pyrazolylpiperidine class. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. We will explore detailed experimental protocols, compare the data from representative analogs, and provide the foundational knowledge necessary for researchers, scientists, and drug development professionals to confidently characterize these vital compounds.

Part 1: The Pyrazolylpiperidine Core and Analytical Workflow

Understanding the fundamental structure and establishing a robust analytical workflow are the first steps toward successful characterization.

Core Molecular Scaffold

The pyrazolylpiperidine framework consists of a five-membered pyrazole ring linked to a six-membered piperidine ring. The precise point of attachment and the substitution patterns on either ring give rise to a vast chemical space. For the purpose of this guide, we will focus on a common N-linked scaffold. A standardized numbering system is critical for consistent data interpretation across different analogs.

Caption: General structure and numbering of a 1,5-disubstituted pyrazolylpiperidine analog.

Experimental Workflow for Structural Elucidation

A multi-technique approach is essential for irrefutable characterization. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesized Analog NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-MS/MS) Synthesis->MS IR Infrared Spectroscopy (FT-IR) Synthesis->IR Connectivity Connectivity & Proton Environment NMR->Connectivity MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Structure Structure Confirmed Connectivity->Structure MolWeight->Structure FuncGroups->Structure

Caption: A logical workflow for the spectroscopic characterization of novel compounds.

Part 2: Detailed Experimental Protocols

The quality of spectroscopic data is directly dependent on the rigor of the experimental methodology. Here, we detail validated protocols and explain the rationale behind key procedural choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. The choice of solvent and the use of 2D experiments are not trivial; they are critical for resolving the complex spin systems inherent to pyrazolylpiperidine analogs.

Protocol 1: ¹H, ¹³C, and 2D-NMR Analysis

  • Sample Preparation:

    • Action: Dissolve 5-10 mg of the pyrazolylpiperidine analog in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Causality: CDCl₃ is a good general-purpose solvent. However, for compounds with lower solubility or to better observe exchangeable protons like the pyrazole N-H, DMSO-d₆ is superior. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[4]

  • ¹H NMR Acquisition:

    • Action: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.

    • Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving the often-overlapping multiplets of the piperidine ring protons.

  • D₂O Exchange (Self-Validation Step):

    • Action: After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Causality: Labile protons, such as those on N-H or O-H groups, will exchange with deuterium. The corresponding signal will broaden or disappear in the new spectrum, providing definitive identification of the pyrazole N-H proton, if present.[4]

  • ¹³C NMR Acquisition:

    • Action: Acquire a proton-decoupled ¹³C spectrum. A more concentrated sample (~15-20 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

    • Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making it easier to count the number of distinct carbon environments.

  • 2D NMR Acquisition (COSY & HSQC):

    • Action: Using the same sample, acquire a COSY (Correlation Spectroscopy) and an HSQC (Heteronuclear Single Quantum Coherence) spectrum.

    • Causality: COSY reveals which protons are spin-coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the pyrazole and piperidine rings.[4] HSQC correlates each proton directly to the carbon it is attached to, providing an unambiguous link between the ¹H and ¹³C spectra and completing the structural puzzle.[4] For HSQC, the one-bond coupling constant (¹JCH) is typically optimized around 145 Hz for heteroaromatic systems.[4]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight and, through fragmentation analysis, reveals the building blocks of the molecule. Electrospray Ionization (ESI) is the technique of choice for these compounds as it is a "soft" ionization method that typically keeps the molecule intact, providing a clear molecular ion.

Protocol 2: ESI-MS/MS Analysis

  • Sample Preparation:

    • Action: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%).

    • Causality: The acidic modifier promotes protonation of the basic nitrogen atoms in the pyrazolylpiperidine structure, which is essential for generating the [M+H]⁺ ion in positive ion mode ESI.[5]

  • Full Scan MS Acquisition:

    • Action: Infuse the sample into a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) and acquire a full scan spectrum in positive ion mode.

    • Causality: This initial scan identifies the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]⁺. This value provides the molecular weight of the compound.

  • Tandem MS (MS/MS) Acquisition (Self-Validation Step):

    • Action: Select the [M+H]⁺ ion identified in the full scan as the precursor ion. Isolate this ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Scan for the resulting product (fragment) ions.

    • Causality: The fragmentation pattern is a molecular fingerprint. The masses of the fragments correspond to stable pieces of the original molecule, allowing for confirmation of the pyrazole and piperidine moieties and the nature of their substituents. This validates the structure proposed by NMR.[5]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups based on their characteristic vibrational frequencies.

Protocol 3: FT-IR Analysis

  • Sample Preparation:

    • Action: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Causality: The KBr matrix is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid, uniform medium for analysis, minimizing scattering effects.[6]

  • Data Acquisition:

    • Action: Place the pellet in an FT-IR spectrometer and acquire the spectrum.

    • Causality: The resulting spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule (e.g., C=N, C-N, C-H), confirming the presence of the core heterocyclic rings and other functional groups.[7]

Part 3: Comparative Spectroscopic Analysis

To illustrate the power of this multi-technique approach, we will compare the expected spectroscopic data for three representative pyrazolylpiperidine analogs.

  • Analog A: 1-(5-phenyl-1H-pyrazol-3-yl)piperidine

  • Analog B: 1-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine (Electron-Withdrawing Group)

  • Analog C: 1-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine (Electron-Donating Group)

¹H and ¹³C NMR Data Comparison

The electronic nature of substituents on the phenyl ring creates predictable shifts in the NMR spectra, particularly for the pyrazole ring.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton PositionAnalog A (H)Analog B (Cl)Analog C (OCH₃)Rationale for Shift
Pyrazole H-4~6.40~6.45~6.35Electron-withdrawing groups (EWGs) deshield nearby protons, shifting them downfield. Electron-donating groups (EDGs) have a shielding effect.
Pyrazole N-H~10.5 (broad)~10.7 (broad)~10.4 (broad)The acidity of the N-H proton is influenced by the substituent, affecting its chemical shift and exchange rate.
Piperidine H-2'/6'~3.10 (t)~3.12 (t)~3.08 (t)Minor electronic effects are transmitted through the pyrazole ring to the piperidine protons.
Piperidine H-3'/5'~1.75 (m)~1.75 (m)~1.75 (m)Protons further from the pyrazole ring are less affected by substituent changes.
Piperidine H-4'~1.65 (m)~1.65 (m)~1.65 (m)Least affected proton on the piperidine ring.
Phenyl H (ortho)~7.70 (d)~7.68 (d)~7.65 (d)The ortho protons are influenced by the electronic nature of the para substituent.
Phenyl H (meta/para)~7.40-7.30 (m)~7.40 (d)~6.95 (d)The para-OCH₃ group strongly shields the ortho and meta protons, causing a significant upfield shift.

Note: These are estimated values. Actual shifts are highly dependent on solvent and concentration.[4]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon PositionAnalog A (H)Analog B (Cl)Analog C (OCH₃)Rationale for Shift
Pyrazole C-3~150~151~149The point of attachment to the piperidine ring.
Pyrazole C-4~102~103~101Similar to proton shifts, the C-4 is sensitive to the electronic effects of the phenyl substituent.
Pyrazole C-5~145~144~146The position bearing the phenyl group.
Piperidine C-2'/6'~52~52~52N-substitution significantly deshields the alpha carbons compared to unsubstituted piperidine (~47 ppm).[8][9]
Piperidine C-3'/5'~26~26~26Beta carbons are less affected.
Piperidine C-4'~24~24~24Gamma carbon, least affected by N-substitution.
Phenyl C (ipso)~130~129~123The ipso-carbon is shielded by the EDG (OCH₃) and slightly deshielded by the EWG (Cl).
Mass Spectrometry Fragmentation Analysis

The core fragmentation pattern remains consistent across analogs, with shifts in fragment masses corresponding to the different substituents.

The Nitrogen Rule: All three analogs contain three nitrogen atoms (an odd number). Therefore, their molecular ions (M⁺˙) will have an odd nominal mass, a key diagnostic feature.[10][11]

MolIon [M+H]⁺ Analog A: m/z 228 Analog B: m/z 262/264 Analog C: m/z 258 Frag1 α-Cleavage (Piperidine Ring) MolIon->Frag1 Pathway 1 Frag2 Pyrazole-Piperidine Bond Cleavage MolIon->Frag2 Pathway 2 Frag3 Substituent-driven Fragmentation MolIon->Frag3 Pathway 3 Result1 Iminium Ion [M+H - C₂H₄]⁺ Frag1->Result1 Result2 Pyrazolyl Cation Frag2->Result2 Result3 Loss of Substituent Frag3->Result3

Caption: Common ESI-MS/MS fragmentation pathways for pyrazolylpiperidine analogs.

Key Fragmentation Pathways:

  • α-Cleavage: This is often a dominant pathway for piperidines, involving the cleavage of a C-C bond adjacent to the nitrogen. This results in the formation of a stable, resonance-stabilized iminium ion.[5]

  • Ring Fission: The piperidine ring can open, leading to various acyclic fragment ions.[5]

  • Pyrazole-Piperidine Bond Scission: Cleavage of the bond connecting the two rings is common, resulting in ions corresponding to the protonated piperidine and the substituted pyrazole cation. This is highly diagnostic. For Analog B, the isotopic signature of chlorine (a ~3:1 ratio for M:M+2 peaks) would be observed in any fragment containing the chlorophenyl group.[10]

Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy confirms the presence of the core functional groups. The spectra of the three analogs will be broadly similar, with subtle differences in the fingerprint region and C-O stretching for Analog C.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeExpected RangeAnalog AAnalog BAnalog CComments
N-H Stretch (Pyrazole)3400-3100~3250 (broad)~3250 (broad)~3250 (broad)Broadness is due to hydrogen bonding in the solid state.[6]
C-H Stretch (Aromatic)3100-3000~3060~3060~3060Characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)2960-2850~2940, 2855~2940, 2855~2940, 2855From the piperidine CH₂ groups.
C=N / C=C Stretch1600-1500~1595, 1510~1590, 1515~1605, 1512Aromatic and heteroaromatic ring stretching vibrations.[12][13]
C-N Stretch1380-1290~1350~1350~1350Associated with the pyrazole and piperidine C-N bonds.[14]
C-O Stretch (Ether)1275-1200N/AN/A~1250A strong, characteristic band only present in Analog C.
C-Cl Stretch800-600N/A~780N/AA strong band only present in Analog B.

Conclusion

The structural characterization of pyrazolylpiperidine analogs is a systematic process that relies on the synergistic interpretation of NMR, MS, and IR data. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides substructural information through predictable fragmentation patterns, guided by principles like the Nitrogen Rule. Finally, IR spectroscopy offers rapid confirmation of key functional groups.

By employing the detailed protocols and comparative frameworks presented in this guide, researchers can confidently and accurately elucidate the structures of novel pyrazolylpiperidine analogs, a critical step in the journey of drug discovery and development. This integrated spectroscopic approach not only validates the identity of a target molecule but also provides deep insights into the electronic and structural nuances that govern its biological function.

References

  • Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, 4, 437. Retrieved February 17, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 17, 2026, from [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023, May 15). Pharmacy Education. Retrieved February 17, 2026, from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved February 17, 2026, from [Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.). Retrieved February 17, 2026, from [Link]

  • ¹H and ¹³C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). Retrieved February 17, 2026, from [Link]

  • Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Special Issue: Synthesis of Bioactive Compounds: Spectroscopic, Crystallographic and Computational Studies. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2019, July 30). PMC. Retrieved February 17, 2026, from [Link]

  • Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. (2022, July). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. (2022, April 30). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. (n.d.). IRD India. Retrieved February 17, 2026, from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved February 17, 2026, from [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. Retrieved February 17, 2026, from [Link]

  • Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. (2023, January 17). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]

  • The Nitrogen Rule in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved February 17, 2026, from [Link]

  • Vibrational frequency (bottom) and IR intensity (top) vs dielectric constant. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. (n.d.). KTU ePubl. Retrieved February 17, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC - NIH. Retrieved February 17, 2026, from [Link]

  • Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. Retrieved February 17, 2026, from [Link]

  • Pdf - Elixir International Journal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Retrieved February 17, 2026, from [Link]

  • Holt, S. J., Kellie, A. E., O'Sullivan, D. G., & Sadler, P. W. (1958). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Journal of the Chemical Society. Retrieved February 17, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). PMC. Retrieved February 17, 2026, from [Link]

  • Which bond has a higher infrared frequency - C=N or C=S? Why? (2017, September 10). Quora. Retrieved February 17, 2026, from [Link]

  • Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved February 17, 2026, from [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). Retrieved February 17, 2026, from [Link]

  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved February 17, 2026, from [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. Retrieved February 17, 2026, from [Link]

  • V J-Coupling. (n.d.). Retrieved February 17, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved February 17, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 17, 2026, from [Link]

  • Changes in the values of 3 J (H,H) coupling constants of derivative 15a... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a secondary amine building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its disposal requires strict adherence to Organic Base protocols due to the nucleophilic and basic nature of the piperidine ring.

Unlike common solvents, this compound possesses a dual-hazard profile: chemical corrosivity/irritation (from the secondary amine) and unknown biological activity (inherent to pyrazole pharmacophores).

Chemical Property Data / Classification
CAS Number 1443287-50-0
Molecular Formula C₁₁H₁₉N₃
Functional Groups Secondary Amine (Piperidine), Pyrazole, Isopropyl
Acidity/Basicity Basic (Estimated pKa ~10–11 for piperidine nitrogen)
Physical State Solid (typically crystalline powder)
Waste Stream Organic Alkaline / Non-Halogenated Organic
Primary Hazard Skin/Eye Irritant (H315, H319), Potential Corrosive (H314)

The "Why": Mechanism of Hazard & Segregation

Effective safety relies on understanding the causality of interactions. You are not just disposing of a powder; you are managing a reactive base.

  • The Piperidine Moiety (Secondary Amine): This is the critical functional group for disposal. It is a strong nucleophile and a base.

    • Risk:[1][2][3][4][5] If mixed with acid waste streams (e.g., HCl, H₂SO₄), it will undergo an immediate, exothermic acid-base neutralization. In a closed waste container, this rapid heat evolution can pressurize the vessel, leading to rupture or explosion.

    • Protocol:NEVER add this compound to an acidic waste stream.

  • The Isopropyl-Pyrazole Moiety:

    • Risk:[1][2][3][4][5] The isopropyl group increases lipophilicity (LogP), enhancing the compound's ability to penetrate the skin compared to unsubstituted piperidine.

    • Protocol: Double-gloving (Nitrile) is mandatory during disposal to prevent transdermal absorption.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life inventory, spilled material, or excess weighing.

  • Personal Protective Equipment (PPE): Wear standard lab coat, safety glasses, and double nitrile gloves .

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Transfer the solid carefully to the HDPE jar.

    • Do not dissolve in solvent solely for disposal unless required by your facility's specific incinerator specs (solids are generally preferred for mass reduction).

  • Labeling:

    • Apply a hazardous waste label.[6][7][8]

    • Critical: Check the box for "Organic Base" or write "Alkaline Solid."

    • List constituents: "4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, 95%+."

  • Segregation: Place the jar in the Solid Waste satellite accumulation area, separate from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or reaction solvents containing the compound.

  • pH Verification: Before disposal, check the pH of the solution.

    • If Acidic:[3][8][9] Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 to prevent heat generation in the waste drum.

    • If Basic: Proceed directly.[7]

  • Solvent Compatibility:

    • Identify the carrier solvent (e.g., DCM, Methanol, DMF).

    • Halogenated Solvent (DCM/Chloroform): Dispose in "Halogenated Waste" carboy.

    • Non-Halogenated Solvent (Methanol/DMSO): Dispose in "Non-Halogenated Organic" carboy.

  • The "Amine Rule": Even if dissolved, the amine remains reactive. Ensure the receiving carboy does not contain concentrated acids (e.g., from a previous workup).

Scenario C: Empty Container Management (Triple Rinse Protocol)

Applicable for: Original supplier bottles (e.g., Enamine, Sigma, Combi-Blocks).

  • Solvent Selection: Use Methanol or Ethanol . Water is often insufficient to solubilize the lipophilic isopropyl-pyrazole fragment effectively.

  • Rinse 1: Add solvent (~10% volume), cap, shake vigorously for 30 seconds. Decant into Organic Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacing: Cross out the original label. Write "EMPTY - TRIPLE RINSED."

  • Final Stream: The bottle can now be discarded in standard glass trash or recycled, depending on local EHS regulations.

Waste Stream Segregation Logic (Visualized)

The following diagram illustrates the critical decision pathways for disposing of this specific chemical to prevent incompatible mixing.

DisposalWorkflow Start Waste Generation: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Place in HDPE Jar Label: 'Organic Base - Solid' Solid->SolidAction SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolidWaste Dispose: Solid Hazardous Waste (Incineration) SolidAction->SolidWaste Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens HaloWaste Dispose: Halogenated Waste Stream (Segregate from Acids) Halo->HaloWaste NonHaloWaste Dispose: Organic Waste Stream (Segregate from Acids) NonHalo->NonHaloWaste Warning CRITICAL: Do NOT mix with Acid Waste (Exothermic Risk) HaloWaste->Warning NonHaloWaste->Warning

Figure 1: Decision matrix for segregating piperidine-derivative waste streams. Note the critical segregation from acidic waste to prevent exothermic neutralization.

Emergency Response & Spill Control

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and a half-face respirator with P100/Organic Vapor cartridges if dust is airborne.

  • Neutralization:

    • Do not use water initially (spreads the base).

    • Cover the spill with an absorbent clay (Vermiculite) or a commercial Solvent/Base Spill Kit .

    • If using a specific neutralizer, use a weak acid like Citric Acid powder to neutralize the base before sweeping, but only if trained to do so.

  • Collection: Sweep absorbed material into a disposal bag. Label as "Contaminated Debris - Organic Base."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71465228, 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the introduction of novel compounds like 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine presents both exciting opportunities and critical safety challenges. As specific toxicological and handling data for this particular molecule are not yet established, this guide provides a comprehensive operational framework derived from the well-documented safety profiles of its constituent chemical families: piperidines and pyrazoles. This approach, rooted in the principles of chemical safety by analogy, ensures a conservative and robust protocol designed to protect researchers and maintain laboratory integrity.

The piperidine moiety, a saturated heterocyclic amine, suggests potential for corrosivity, flammability, and significant toxicity upon contact or inhalation.[1][2] Concurrently, the pyrazole core, a biologically active heterocycle, indicates a risk of skin and eye irritation, organ toxicity with repeated exposure, and harm if swallowed.[3][4] This guide synthesizes these risks into a unified, actionable plan for safe handling, emergency preparedness, and proper disposal.

Hazard Assessment: A Synthesis of Component Risks

A thorough risk assessment is the foundation of safe laboratory practice. Lacking a specific Material Safety Data Sheet (MSDS), we must infer the potential hazards of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine from its parent structures.

Hazard Category Potential Risk Based on Piperidine & Pyrazole Derivatives Rationale & Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed. Toxic in contact with skin or if inhaled.Piperidine is toxic via dermal and inhalation routes; Pyrazole is harmful if swallowed and toxic via dermal contact.[2][3][5]
Skin Corrosion / Irritation Causes severe skin burns and irritation. Piperidine is a corrosive Category 1 substance. Pyrazole is a known skin irritant.[3][5][6]
Serious Eye Damage / Irritation Causes serious, potentially irreversible eye damage. Both piperidine and pyrazole are classified as causing severe eye damage (Category 1).[3][4][6]
Respiratory Irritation May cause respiratory irritation.Pyrazole derivatives are known to cause respiratory irritation.[4][7]
Specific Target Organ Toxicity (STOT) May cause damage to organs through prolonged or repeated exposure.Pyrazole has been shown to cause organ damage (spleen, thyroid) in repeated exposure studies.
Flammability While the compound is a solid, dust may be combustible. The parent liquid, piperidine, is highly flammable.Piperidine is a highly flammable liquid. While the solid form is less of a vapor ignition risk, dust should be handled with care.[8]

Core Directive: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final and essential barrier between the researcher and the chemical. The selection of PPE must account for the highest potential risk derived from the compound's constituent parts.

Protection Type Required Equipment Justification and Best Practices
Eye & Face Protection Tightly fitting safety goggles combined with a full-face shield (8-inch minimum).Protects against splashes, which could be corrosive, and airborne dust particles. Standard safety glasses are insufficient.[6][8]
Hand Protection Nitrile or Butyl Rubber Gloves. Provides protection against the corrosive and toxic properties of amines and pyrazoles. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][9]
Body Protection A flame-retardant, anti-static lab coat or a complete chemical-resistant suit.Protects against skin contact and potential dust flammability. Ensure clothing is fully buttoned or sealed.[8]
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with cartridges for ammonia and organic derivatives (Type K, Green).Essential when handling the powder outside of a certified fume hood or if dust is generated. A face-piece fit test is mandatory.[1]

To contextualize the role of PPE, we must adhere to the Hierarchy of Controls , which prioritizes systemic safety measures over personal ones.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin Change How People Work PPE Personal Protective Equipment (Least Effective) Admin->PPE Protect the Worker

Caption: The Hierarchy of Controls prioritizes safer system designs over reliance on individual action.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring reproducible, safe science.

Workflow for Handling 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine:

Prep 1. Preparation - Don Full PPE - Verify Fume Hood Function - Prepare Spill Kit Weigh 2. Weighing - Use anti-static weigh boat - Handle in fume hood - Minimize dust generation Prep->Weigh Proceed to Transfer 3. Transfer/Reaction - Add slowly to solvent - Keep vessel covered - Maintain ventilation Weigh->Transfer Proceed to Cleanup 4. Post-Handling - Decontaminate surfaces - Segregate waste - Remove PPE correctly Transfer->Cleanup Conclude with

Caption: A four-stage workflow for the safe handling of the target compound.

Detailed Procedural Steps:

  • Designated Area: All handling of solid 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine must occur within a certified chemical fume hood to control dust and potential vapors.

  • Pre-Handling Checks: Before beginning, ensure a spill kit containing inert absorbent material (such as sand or diatomaceous earth), and appropriate neutralizing agents is readily accessible.[2][10] Verify that the safety shower and eyewash station are unobstructed.

  • Weighing and Transfer: Use anti-static tools and weigh boats to prevent dust dispersal. When transferring the solid, do so slowly and carefully to minimize aerosolization.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[4][8]

  • Contamination Control: Immediately decontaminate any surfaces that may have come into contact with the chemical. Remove and dispose of contaminated gloves and lab coats as hazardous waste.

Emergency Response and Disposal Plan

Preparedness is paramount. A clear, rehearsed plan for emergencies and waste disposal is non-negotiable.

First Aid Measures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

Exposure Route Immediate Action Required Source
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[6][7]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and show the attending physician the safety data for the parent compounds.[1][6]
Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control: Remove all sources of ignition.[1][8]

  • Contain: Wearing full PPE, cover the spill with a non-flammable, inert absorbent material like sand or diatomaceous earth.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Do not generate dust.[11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Waste Disposal Protocol

Due to its likely toxic and corrosive properties, all waste streams containing 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine must be treated as hazardous waste.

  • Segregation is Key: Do not mix this waste with other chemical streams. Keep amine waste separate to prevent hazardous reactions.[12]

  • Solid Waste: All contaminated materials, including gloves, weigh boats, absorbent pads, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[11][13]

  • Liquid Waste: Solutions containing the compound and the first rinse of any glassware must be collected in a separate, labeled, and sealed hazardous waste container.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Corrosive).[12][13]

  • Pickup: Arrange for waste disposal through your institution's EHS department. Never dispose of this chemical down the drain or in regular trash.[11][12]

References

  • Piperidine - SAFETY D
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • 4-Piperidinopiperidine. Antibodies.
  • Safety d
  • Pyrazole SDS, 288-13-1 Safety D
  • Pyrazole - Safety D
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • SAFETY DATA SHEET. (2025, October 16). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2026, January 6). MilliporeSigma.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
  • SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.